molecular formula C18H28O4Si4 B1678620 Quadrosilan CAS No. 4657-20-9

Quadrosilan

货号: B1678620
CAS 编号: 4657-20-9
分子量: 420.8 g/mol
InChI 键: ZTQZMPQJXABFNC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

an organosilicon anti-androgenic compound with estrogenic activities;  RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQZMPQJXABFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3063546, DTXSID601015701
Record name Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-
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Record name Quadrosilan
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Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4657-20-9, 30026-85-8, 33204-76-1, 33204-77-2
Record name 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane
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Record name 2,6-Diphenylhexamethylcyclotetrasiloxane
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Record name Cyclotetrasiloxane, hexamethyldiphenyl-
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Record name Quadrosilan [INN:BAN]
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Record name 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane, trans-
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Record name Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-
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Record name Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-
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Record name Quadrosilan
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Record name QUADROSILAN
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Record name 2,2,4,6,6,8-HEXAMETHYL-4,8-DIPHENYLCYCLOTETRASILOXANE, TRANS-
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Foundational & Exploratory

Quadrosilan: A Technical Deep Dive into its Mechanism as a Nonsteroidal Estrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quadrosilan is an organosilicon compound recognized for its potent estrogenic and antigonadotropic activities.[1][2] Historically, it has been employed as a therapeutic agent for prostate cancer, a disease state often dependent on androgen signaling. By acting as an estrogen, this compound leverages the intricate hormonal feedback loops that govern reproductive physiology to indirectly suppress androgen production, thereby inhibiting the growth of hormone-sensitive prostate tumors. Understanding the precise molecular interactions and signaling cascades initiated by this compound is crucial for optimizing its therapeutic use and for the development of novel nonsteroidal estrogens.

Molecular Interaction with Estrogen Receptors

The primary mechanism of action for this compound, as with other estrogens, is its interaction with estrogen receptors (ERs). There are two main subtypes of nuclear estrogen receptors, ERα and ERβ, which function as ligand-activated transcription factors.

While direct quantitative binding data for this compound is not available in the reviewed literature, studies on the structurally related cyclosiloxane, Octamethylcyclotetrasiloxane (D4), provide significant insights. D4 has been shown to exhibit weak estrogenic activity mediated through ERα.[3] In in vitro competitive binding assays, D4 competed with radiolabeled estradiol for binding to ERα, but not to ERβ. This suggests a degree of selectivity for the ERα isoform. Given the structural similarities, it is highly probable that this compound also preferentially binds to and activates ERα.

Table 1: Inferred Estrogen Receptor Binding Profile of this compound

Receptor Subtype Binding Affinity (Inferred) Activity (Inferred)
Estrogen Receptor α (ERα) Moderate to High Agonist
Estrogen Receptor β (ERβ) Low to Negligible Likely inactive or weakly active

Note: This data is inferred from studies on the analogous compound Octamethylcyclotetrasiloxane (D4) due to the absence of specific binding data for this compound in the public domain.

Upon binding, this compound likely induces a conformational change in ERα, leading to its dimerization and translocation to the nucleus. Within the nucleus, the this compound-ERα complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Antigonadotropic Mechanism of Action

A key therapeutic effect of this compound in the context of prostate cancer is its antigonadotropic activity. By acting as a potent estrogen, this compound exerts negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.

Logical Flow of Antigonadotropic Action

G cluster_feedback Central Nervous System cluster_gonadal Gonadal Axis This compound This compound Administration Hypothalamus Hypothalamus This compound->Hypothalamus Negative Feedback GnRH Decreased GnRH Release Hypothalamus->GnRH Pituitary Anterior Pituitary LH_FSH Decreased LH & FSH Secretion Pituitary->LH_FSH Testes Testes Testosterone Decreased Testosterone Production Testes->Testosterone GnRH->Pituitary LH_FSH->Testes ProstateCancer Inhibition of Prostate Cancer Cell Growth Testosterone->ProstateCancer Stimulates Growth

Caption: Negative feedback loop initiated by this compound on the HPG axis.

Studies have demonstrated that administration of 2,6-cis-diphenylhexamethylcyclotetrasiloxane leads to a significant reduction in serum levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] This is achieved through the following proposed steps:

  • Hypothalamic Inhibition: this compound, acting as an estrogen, signals to the hypothalamus to reduce the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).

  • Pituitary Inhibition: The reduced GnRH stimulation of the anterior pituitary, coupled with the direct inhibitory effects of estrogen on gonadotroph cells, leads to a decrease in the synthesis and secretion of LH and FSH.

  • Reduced Androgen Production: LH is the primary stimulus for testosterone production by the Leydig cells in the testes. The significant decrease in circulating LH levels results in a sharp decline in testosterone synthesis.

  • Inhibition of Prostate Cancer Growth: Since the majority of prostate cancers are androgen-dependent, the reduction in testosterone levels deprives the cancer cells of their primary growth stimulus, leading to tumor regression and control of disease progression.

Table 2: Effects of this compound on Gonadotropin Levels

Hormone Effect
Luteinizing Hormone (LH) Decreased
Follicle-Stimulating Hormone (FSH) Decreased

Source: Inferred from studies on 2,6-cis-diphenylhexamethylcyclotetrasiloxane.[2]

Downstream Signaling Pathways and Gene Regulation

The activation of ERα by this compound initiates a cascade of intracellular signaling events that ultimately alter gene expression. While specific gene expression profiles following this compound treatment are not detailed in the available literature, the general mechanism of estrogenic action through ERα allows for the postulation of the key signaling pathways involved.

Signaling Pathway of this compound via ERα

G cluster_cytoplasm Cytoplasm This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa Binds Dimerization Dimerization ERa->Dimerization Conformational Change HSP Heat Shock Proteins HSP->ERa Dissociates Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds Transcription Transcription Modulation ERE->Transcription Gene_Expression Altered Gene Expression Transcription->Gene_Expression

Caption: Cellular mechanism of this compound-mediated gene regulation.

Upon binding to ERα in the cytoplasm, this compound induces the dissociation of heat shock proteins, leading to receptor dimerization and translocation into the nucleus. The this compound-ERα dimer then binds to EREs on target genes. This binding event recruits a complex of co-activator or co-repressor proteins, which ultimately leads to the activation or repression of gene transcription. The specific genes regulated by this complex would be responsible for the observed physiological effects, including the antigonadotropic actions and any direct effects on prostate cancer cells.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively published. However, standard methodologies for assessing the mechanism of action of nonsteroidal estrogens can be applied.

Estrogen Receptor Binding Assay (Competitive Binding)

This assay is designed to determine the binding affinity of a test compound for the estrogen receptor.

Workflow for Competitive ER Binding Assay

G start Start prepare_reagents Prepare Reagents: - Radiolabeled Estradiol ([3H]-E2) - Unlabeled this compound (competitor) - ERα/ERβ preparation start->prepare_reagents incubation Incubate ER with [3H]-E2 and varying concentrations of this compound prepare_reagents->incubation separation Separate Receptor-Bound and Free [3H]-E2 (e.g., via filtration) incubation->separation quantification Quantify Radioactivity of Receptor-Bound Fraction separation->quantification analysis Data Analysis: - Plot % Inhibition vs. [this compound] - Determine IC50 quantification->analysis end End analysis->end

Caption: General workflow for a competitive estrogen receptor binding assay.

  • Receptor Preparation: Isolate estrogen receptors (ERα and ERβ) from a suitable source, such as recombinant protein expression systems or tissue homogenates (e.g., rat uterine cytosol).

  • Ligand Preparation: Prepare a stock solution of radiolabeled estradiol (e.g., [³H]-estradiol) and a series of dilutions of unlabeled this compound.

  • Incubation: In a multi-well plate, incubate a fixed concentration of the ER preparation and radiolabeled estradiol with the varying concentrations of this compound. Include control wells with no competitor and wells with a known non-binder.

  • Separation: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the filter-bound receptor-ligand complexes using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radiolabeled estradiol binding against the concentration of this compound. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is a measure of the binding affinity of this compound.

Antigonadotropic Activity Assay (In Vivo)

This protocol outlines a general method to assess the effect of a compound on gonadotropin levels in a male rodent model.

  • Animal Model: Use adult male rats.

  • Treatment: Administer this compound orally at various doses for a specified period (e.g., 7 days). Include a vehicle control group.

  • Blood Sampling: At the end of the treatment period, collect blood samples.

  • Hormone Analysis: Measure serum concentrations of LH and FSH using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: Compare the mean hormone levels between the treatment groups and the control group to determine the effect of this compound on gonadotropin secretion.

Conclusion

This compound operates as a potent nonsteroidal estrogen, with its primary mechanism of action revolving around its interaction with estrogen receptor alpha. This interaction initiates a cascade of events, most notably the suppression of the hypothalamic-pituitary-gonadal axis, leading to a significant reduction in testosterone production. This antigonadotropic effect is the cornerstone of its therapeutic utility in androgen-dependent prostate cancer. While direct quantitative data on its receptor binding and downstream gene regulation are limited, the available evidence and parallels with related compounds provide a robust framework for understanding its molecular mechanism. Further research to elucidate the specific binding kinetics and the full spectrum of gene expression changes induced by this compound would provide a more complete picture and could pave the way for the development of next-generation nonsteroidal estrogens with improved therapeutic profiles.

References

An In-depth Technical Guide on the Estrogen Receptor Binding Affinity of Quadrosilan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the expected estrogen receptor binding affinity and associated signaling pathways of the synthetic nonsteroidal estrogen, Quadrosilan (also known as Cisobitan or KABI-1774). It is important to note that despite extensive literature searches, specific quantitative binding affinity data (such as Kᵢ, IC₅₀, or Kₑ) for this compound's interaction with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) are not available in the public domain. Consequently, the information presented herein is based on the known characteristics of this compound as a nonsteroidal estrogen, data from similar organosilicon compounds, and established principles of estrogen receptor pharmacology. The experimental protocols described are generalized methods standardly used in the field for such determinations.

Introduction to this compound

This compound, chemically known as cis-2,6-diphenylhexamethylcyclotetrasiloxane, is a synthetic, nonsteroidal estrogen developed in the 1970s. As an organosilicon compound, its structure is distinct from endogenous steroidal estrogens like estradiol. It has been used as an antigonadotropic agent in the treatment of prostate cancer. Its clinical effects, such as feminization and gynecomastia in male patients, are indicative of its potent estrogenic activity, which is reported to be comparable to that of estradiol. This activity is mediated through its interaction with estrogen receptors.

Estrogen Receptors: An Overview

Estrogen receptors (ERs) are a group of proteins found inside cells that are activated by the hormone estrogen. There are two main types of estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors are ligand-activated transcription factors; upon binding to an estrogenic compound, they undergo a conformational change, dimerize, and translocate to the nucleus where they bind to specific DNA sequences called estrogen response elements (EREs). This interaction modulates the transcription of target genes, leading to a wide range of physiological effects. Nonsteroidal estrogens, like this compound, mimic the action of endogenous estrogens by binding to and activating these receptors.

Expected Estrogen Receptor Binding Affinity of this compound

While specific quantitative data for this compound is unavailable, its known potent estrogenic effects suggest a high binding affinity for both ERα and ERβ. For context, the binding affinities of other nonsteroidal estrogens and a related organosilicon compound are presented below. It is plausible that this compound's affinity would be in a similar range to other potent nonsteroidal estrogens.

Table 1: Illustrative Estrogen Receptor Binding Affinities of Various Compounds

CompoundTypeERα Binding Affinity (Relative to Estradiol)ERβ Binding Affinity (Relative to Estradiol)
EstradiolEndogenous Steroid100%100%
Diethylstilbestrol (DES)Synthetic Nonsteroidal Estrogen~150-200%~150-200%
GenisteinPhytoestrogen~5%~30%
Octamethylcyclotetrasiloxane (D4)OrganosiliconWeak, competitive bindingNo significant binding
This compound Synthetic Nonsteroidal Estrogen Data Not Available Data Not Available

Note: The values presented are for illustrative purposes to provide context and are compiled from various sources. The lack of data for this compound is explicitly noted.

Detailed Methodologies for Determining Estrogen Receptor Binding Affinity

The following are detailed descriptions of standard experimental protocols used to determine the binding affinity of a compound like this compound to estrogen receptors.

This is a classic and widely used method to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Protocol:

  • Receptor Preparation:

    • Human recombinant ERα and ERβ or tissue extracts rich in these receptors (e.g., rat uterine cytosol) are used as the source of estrogen receptors.

    • The protein concentration of the receptor preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Assay Buffer: A suitable buffer is prepared, typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing additives to stabilize the receptor and reduce non-specific binding, such as 10% glycerol, 1 mM dithiothreitol (DTT), and 1 mg/mL bovine serum albumin (BSA).

  • Competitive Binding Reaction:

    • A constant concentration of a high-affinity radiolabeled estrogen, typically [³H]-estradiol, is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.

    • A parallel set of reactions containing a large excess of unlabeled estradiol is included to determine non-specific binding.

    • The reaction is incubated to equilibrium (e.g., 18-24 hours at 4°C).

  • Separation of Bound and Free Ligand:

    • At the end of the incubation, the receptor-bound radioligand must be separated from the free radioligand. This is commonly achieved by:

      • Dextran-coated charcoal (DCC) adsorption: DCC is added to the mixture, which adsorbs the free radioligand. The mixture is then centrifuged, and the supernatant containing the receptor-bound radioligand is collected.

      • Filter binding assay: The reaction mixture is passed through a glass fiber filter. The receptor and bound ligand are retained on the filter, while the free ligand passes through.

  • Quantification:

    • The amount of radioactivity in the supernatant (DCC method) or on the filter (filter binding method) is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the log concentration of the competitor (this compound).

    • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the resulting sigmoidal curve.

    • The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

This method offers a non-radioactive alternative and is well-suited for high-throughput screening.

Experimental Protocol:

  • Reagents:

    • Purified recombinant human ERα or ERβ.

    • A fluorescently labeled estrogen ligand (e.g., a fluorescein-labeled estradiol derivative).

    • Assay buffer (similar to the one used in the radioligand assay).

  • Assay Principle:

    • The fluorescently labeled estrogen, when unbound and free in solution, tumbles rapidly, resulting in low fluorescence polarization.

    • When bound to the much larger estrogen receptor, its tumbling is slowed, leading to a high fluorescence polarization signal.

    • A test compound that competes with the fluorescent ligand for binding to the receptor will displace it, causing a decrease in the fluorescence polarization.

  • Assay Procedure:

    • The fluorescent ligand and the estrogen receptor are incubated together in the assay buffer in a suitable microplate (e.g., a black, low-binding 96- or 384-well plate).

    • Increasing concentrations of the test compound (this compound) are added.

    • The plate is incubated to allow the binding to reach equilibrium (typically 1-4 hours at room temperature).

  • Measurement:

    • The fluorescence polarization of each well is measured using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the log concentration of the test compound.

    • The IC₅₀ value is determined from the resulting dose-response curve.

Estrogen Receptor Signaling Pathways

Upon binding of an agonist like this compound, the estrogen receptor can initiate signaling through two main pathways: the classical genomic pathway and the non-genomic pathway.

This pathway involves the regulation of gene expression and typically occurs over hours to days.

genomic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Q This compound ER_HSP Inactive ER-HSP Complex Q->ER_HSP Binding ER Estrogen Receptor (ERα or ERβ) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binding to DNA Transcription Transcription of Target Genes ERE->Transcription Recruitment of Coactivators Coactivators Coactivators Coactivators->ERE mRNA mRNA Transcription->mRNA Transcription Protein Proteins mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Classical genomic estrogen receptor signaling pathway.

This pathway is initiated by a subpopulation of estrogen receptors located at the cell membrane or in the cytoplasm. It involves the rapid activation of various kinase cascades and occurs within seconds to minutes.

non_genomic_pathway Q This compound mER Membrane Estrogen Receptor (mER) Q->mER Binding G_protein G-protein mER->G_protein Activation Src Src Kinase mER->Src Activation MAPK MAPK (ERK) G_protein->MAPK PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Response Rapid Cellular Response (e.g., ion channel activation, NO production) Akt->Response Nuclear_events Modulation of Nuclear Signaling Akt->Nuclear_events MAPK->Response MAPK->Nuclear_events

Caption: Non-genomic estrogen receptor signaling pathway.

Experimental Workflow for Assessing Estrogenic Activity

A typical workflow to characterize the estrogenic activity of a compound like this compound would involve a tiered approach, from in vitro binding assays to cell-based functional assays and finally to in vivo studies.

experimental_workflow start Test Compound (this compound) binding_assay In Vitro Binding Assay (Radioligand or FP) start->binding_assay reporter_assay Cell-Based Reporter Gene Assay (e.g., ERE-luciferase) binding_assay->reporter_assay If binding is confirmed proliferation_assay Cell Proliferation Assay (e.g., MCF-7 cells) reporter_assay->proliferation_assay Assess functional activity in_vivo_assay In Vivo Uterotrophic Assay (in rodents) proliferation_assay->in_vivo_assay Confirm in vivo relevance data_analysis Data Analysis and Characterization in_vivo_assay->data_analysis conclusion Conclusion on Estrogenic Activity data_analysis->conclusion

Caption: Tiered experimental workflow for estrogenic activity assessment.

Conclusion

This compound is a potent nonsteroidal estrogen, and its biological effects are mediated through binding to and activation of estrogen receptors. While specific quantitative binding data for this compound are not currently available in the scientific literature, the established methodologies of radioligand and fluorescence polarization-based competitive binding assays provide robust frameworks for determining its affinity for ERα and ERβ. The downstream effects of this binding are expected to follow the canonical genomic and non-genomic signaling pathways associated with estrogen receptor activation. Further research is warranted to precisely quantify the binding kinetics and delineate the specific signaling consequences of this compound-ER interaction, which would provide a more complete understanding of its molecular pharmacology.

The Silicon Switch in Endocrine Therapy: A Technical Guide to Organosilicon Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of silicon into bioactive molecules, a strategy often termed the "silicon switch" or "carbon-silicon bioisosteric replacement," is a promising avenue in drug discovery to enhance the pharmacological profiles of established therapeutics.[1][2] In the realm of endocrine therapy, particularly for hormone-receptor-positive breast cancers, this approach offers the potential to create novel selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs) with improved efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the core principles, experimental evaluation, and signaling pathways relevant to the development of organosilicon compounds in endocrine therapy. While specific, clinically advanced silicon-containing analogs of tamoxifen and fulvestrant are not yet widely documented in publicly available literature, this guide will focus on the foundational knowledge and methodologies required for their design and evaluation.

The Rationale for Silicon Substitution in Endocrine Modulators

The substitution of a carbon atom with a silicon atom in a drug molecule can lead to significant changes in its physicochemical properties. Silicon's larger atomic radius and lower electronegativity compared to carbon can alter bond lengths, bond angles, and electronic distribution.[3] These modifications can, in turn, influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3] In the context of endocrine therapies like tamoxifen and fulvestrant, a silicon switch could potentially:

  • Enhance Receptor Binding Affinity: Altering the molecular geometry could lead to a more favorable interaction with the ligand-binding domain of the estrogen receptor (ER).

  • Improve Metabolic Stability: The C-Si bond is generally more stable to metabolic oxidation than a C-C or C-H bond, potentially leading to a longer drug half-life.

  • Modulate Agonist/Antagonist Activity: Subtle changes in the conformation of the drug-receptor complex can shift the balance between agonistic and antagonistic effects, a critical aspect for SERMs.

  • Increase Oral Bioavailability: Modifications in lipophilicity and metabolic stability can positively impact a drug's absorption and distribution.

Key Signaling Pathway: Estrogen Receptor Signaling

Organosilicon endocrine modulators, like their carbon-based counterparts, primarily target the estrogen receptor signaling pathway. Understanding this pathway is crucial for designing and evaluating these novel compounds. Estrogen signaling can be broadly divided into genomic and non-genomic pathways.

Genomic Estrogen Signaling

The classical, genomic pathway involves the binding of estrogen or an estrogen modulator to the estrogen receptor (ERα or ERβ) in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. Antagonists like fulvestrant not only block this process but also lead to the degradation of the estrogen receptor.[4][5][6]

Below is a Graphviz diagram illustrating the genomic estrogen receptor signaling pathway.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Estrogen Estrogen / Organosilicon Modulator ER Estrogen Receptor (ER) Estrogen->ER ER_complex ER-Ligand Complex ER->ER_complex Binding Dimer Dimerized Complex ER_complex->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & Binding Nucleus Nucleus Gene Target Gene ERE->Gene Transcription Modulation mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Genomic Estrogen Receptor Signaling Pathway.

Experimental Protocols for Evaluation

The development of novel organosilicon endocrine modulators necessitates rigorous in vitro evaluation to determine their biological activity. The following are detailed protocols for key assays.

Estrogen Receptor Competitive Binding Assay

This assay is fundamental for determining the affinity of a test compound for the estrogen receptor.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, which is the concentration required to displace 50% of a radiolabeled ligand from the estrogen receptor.

Materials:

  • Rat uterine cytosol or recombinant human ERα

  • [³H]-17β-estradiol (radioligand)

  • Test organosilicon compound

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test organosilicon compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a solution of [³H]-17β-estradiol in the assay buffer at a concentration of approximately 0.5-1.0 nM.[7]

  • Assay Setup:

    • In microcentrifuge tubes, add a constant amount of rat uterine cytosol or recombinant ERα (typically 50-100 µg of protein per tube).[7]

    • Add increasing concentrations of the test compound to the tubes.

    • For determining non-specific binding, add a high concentration of unlabeled 17β-estradiol to a set of control tubes.

    • Add the [³H]-17β-estradiol solution to all tubes.

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound [³H]-17β-estradiol from the free radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

    • Centrifuge the tubes to pellet the receptor-bound fraction.

  • Quantification:

    • Transfer the supernatant (containing the bound radioligand) to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [³H]-17β-estradiol as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to assess the cytostatic or cytotoxic effects of the organosilicon compounds on estrogen-receptor-positive breast cancer cell lines, such as MCF-7.[9][10][11][12][13]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test organosilicon compound

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Tris base solution (10 mM)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture MCF-7 cells to approximately 80% confluency.

    • Trypsinize the cells and resuspend them in fresh medium.

    • Seed the cells into 96-well plates at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test organosilicon compound in the cell culture medium.

    • Remove the medium from the wells and add the different concentrations of the test compound.

    • Include control wells with vehicle only.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).[12]

  • Cell Fixation:

    • After incubation, gently add cold TCA solution to each well to fix the cells.

    • Incubate the plates at 4°C for 1 hour.[9]

  • Staining:

    • Wash the plates several times with water to remove the TCA.

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Washing and Solubilization:

    • Wash the plates with 1% acetic acid to remove unbound SRB dye.[9]

    • Allow the plates to air dry.

    • Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.[9]

    • Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the control wells.

    • Determine the GI50 value from the dose-response curve.

Quantitative Data Presentation

Table 1: Estrogen Receptor α (ERα) Binding Affinity of Hypothetical Sila-Tamoxifen Analogs

CompoundModificationIC50 (nM) for ERα Binding
Tamoxifen-50.0
4-OH-Tamoxifen-1.5
Sila-Tamoxifen-1R1 = Si(CH₃)₃25.0
Sila-Tamoxifen-2R2 = Si(CH₃)₂C₂H₅10.5
Sila-Tamoxifen-3R3 = Si(C₂H₅)₃45.8

Table 2: Anti-proliferative Activity of Hypothetical Sila-Fulvestrant Analogs in MCF-7 Cells

CompoundModificationGI50 (nM) after 72h
Fulvestrant-0.29
Sila-Fulvestrant-ASide Chain Silyl Ether0.15
Sila-Fulvestrant-BAromatic Ring Silylation0.52
Sila-Fulvestrant-CAliphatic Chain Silylation0.22

Experimental Workflow Visualization

The process of discovering and evaluating novel organosilicon endocrine modulators can be visualized as a workflow.

Workflow start Design of Sila-Analogs synthesis Chemical Synthesis & Purification start->synthesis binding_assay ER Competitive Binding Assay synthesis->binding_assay cell_assay MCF-7 Cell Proliferation Assay synthesis->cell_assay data_analysis Data Analysis (IC50, GI50) binding_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end Preclinical Candidate sar->end lead_optimization->start Iterative Design

Caption: Drug Discovery Workflow for Organosilicon Endocrine Modulators.

Conclusion

The application of the silicon switch strategy to endocrine therapies holds considerable promise for the development of next-generation treatments for hormone-dependent cancers. While the field is still emerging, the foundational principles of organosilicon chemistry, coupled with robust experimental evaluation using established protocols, provide a clear path forward for researchers and drug developers. This technical guide has outlined the key considerations, from understanding the underlying biological pathways to the practical execution of essential in vitro assays. The systematic synthesis and evaluation of novel sila-analogs of existing endocrine modulators will be crucial in unlocking the full therapeutic potential of this innovative approach. As more data becomes available, a clearer picture of the structure-activity relationships governing the efficacy of these compounds will emerge, paving the way for the development of safer and more effective endocrine therapies.

References

The Historical Development of Cisobitan for Prostate Cancer: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emergence of a Novel Antiandrogen

The quest for effective and well-tolerated hormonal therapies for advanced prostate cancer has been a central theme in urological oncology. In the mid-20th century, the mainstay of treatment was androgen deprivation, achieved through surgical castration or administration of estrogens. While effective, these approaches were associated with significant side effects. This landscape spurred the search for novel agents with different mechanisms of action and potentially improved safety profiles.

Cisobitan, an organosilicon compound, emerged in this context as a promising candidate. Its unique structure, a cyclic siloxane, set it apart from the steroidal and non-steroidal antiandrogens of the era. Early investigations revealed its potent antigonadotropic and antiandrogen properties, suggesting a dual mechanism of action against prostate cancer.

Preclinical Development: Early Insights into Biological Activity

Preclinical studies in animal models, primarily rats and mice, were instrumental in elucidating the fundamental biological effects of Cisobitan. These investigations demonstrated that the compound could induce significant changes in the male reproductive system.

Key Preclinical Findings:

  • Antigonadotropic Effects: Cisobitan was shown to suppress the secretion of gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This central action leads to a reduction in testicular androgen production.

  • Antiandrogenic Effects: Beyond its central effects, evidence suggested a direct antiandrogenic activity at the peripheral level, interfering with the action of androgens on target tissues like the prostate.

  • Effects on Reproductive Organs: Administration of Cisobitan in male mice resulted in noticeable lesions in the reproductive organs, including the testes, epididymis, prostate, and seminal vesicles. These changes were consistent with a state of androgen deprivation.

These preclinical findings provided a strong rationale for advancing Cisobitan into clinical trials for the treatment of hormone-dependent prostate cancer.

Clinical Development: Evaluation in Patients with Prostate Cancer

Several clinical trials were conducted in the late 1970s and early 1980s to evaluate the efficacy and safety of Cisobitan in patients with advanced prostate cancer. These studies aimed to compare its performance against existing standard-of-care estrogen-based therapies.

Summary of Key Clinical Trials

The following tables summarize the quantitative data from the pivotal clinical studies of Cisobitan.

Table 1: Patient Demographics and Study Design

Study (Year) Number of Patients Prostate Cancer Stage Study Design Comparator(s)
Krarup et al. (1978)[1]13Stage III or IVSingle-armNone
Collste et al. (1981)[2]9MetastaticPilot studyNone (some received subsequent estrogen)
Alfthan et al. (1983)[3]140 (well/moderately differentiated) 34 (poorly differentiated)Well, moderately, and poorly differentiatedProspective, controlled, multicentreEstradurin/Etivex (for well/moderately differentiated) Estracyt (for poorly differentiated)

Table 2: Treatment Regimens

Study (Year) Cisobitan Dosage Comparator Dosage
Krarup et al. (1978)[1]Not specifiedN/A
Collste et al. (1981)[2]4-5 mg/kg body weight per dayN/A
Alfthan et al. (1983)[3]Not specifiedStandard dosage for Estradurin/Etivex and Estracyt

Table 3: Key Efficacy and Safety Outcomes

Study (Year) Key Efficacy Findings Key Safety/Side Effect Findings
Krarup et al. (1978)[1]Strong antiandrogen effects.Exerted all known effects of estrogens, including feminization and cardiovascular complications.
Collste et al. (1981)[2]Not adequate for tumor palliation in this limited trial.No side effects noted for up to 6 months of treatment.
Alfthan et al. (1983)[3]No major differences in subjective, objective, or laboratory response compared to estrogen treatment. Significantly lower mortality at 12 months (2 in Cisobitan group vs. 10 in estrogen group). At 24 months, mortality difference was less pronounced.Similar side effect pattern to estrogens. Edema requiring diuretics occurred more often in the estrogen-treated group.

Mechanism of Action: A Dual Approach to Androgen Deprivation

The primary mechanism of action of Cisobitan in prostate cancer is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, coupled with peripheral androgen receptor blockade.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Cisobitan.

Cisobitan_Mechanism cluster_CNS Central Nervous System cluster_Systemic Systemic Circulation cluster_Prostate Prostate Cancer Cell Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH LH_FSH LH & FSH Pituitary->LH_FSH Stimulation Testes Testes LH_FSH->Testes Stimulation Testosterone Testosterone AR Androgen Receptor Testosterone->AR Nucleus Nucleus AR->Nucleus Translocation Gene_Expression Gene Expression (Growth, Proliferation) Nucleus->Gene_Expression Activation Cisobitan Cisobitan Cisobitan->Pituitary Inhibition of Gonadotropin Release Cisobitan->AR Blockade Testes->Testosterone Production

Caption: Proposed dual mechanism of action of Cisobitan.

Experimental Protocols

Detailed experimental protocols from the early clinical trials are not extensively reported in the available literature. However, based on the descriptions, the following methodologies were likely employed.

Clinical Trial Protocol (Representative)
  • Patient Selection: Patients with histologically confirmed prostate carcinoma, categorized by stage (e.g., Stage III/IV or metastatic) and differentiation (well, moderately, or poorly differentiated), were enrolled.

  • Randomization: In controlled studies, patients were randomly allocated to receive either Cisobitan or the comparator treatment (e.g., estrogen preparations).

  • Treatment Administration: Cisobitan was administered orally at a specified dose (e.g., 4-5 mg/kg/day). Comparator drugs were administered according to the standard practice at the time.

  • Efficacy Assessment:

    • Subjective Response: Evaluation of patient-reported symptoms and general condition.

    • Objective Response: Assessment of tumor size and metastases through imaging techniques available at the time (e.g., scintigraphy).

    • Laboratory Parameters: Monitoring of relevant blood markers.

  • Safety Assessment: Recording and grading of adverse events, with a particular focus on cardiovascular complications and feminizing side effects.

  • Follow-up: Patients were followed for extended periods (e.g., 12, 24, and 36 months) to assess long-term outcomes, including mortality.

In Vitro Experimental Workflow (Representative Example)

As no specific in vitro studies for Cisobitan have been identified, the following workflow represents a standard approach for evaluating a novel antiandrogen on a castration-resistant prostate cancer cell line like DU-145, which is known to be androgen-independent.

In_Vitro_Workflow start Start cell_culture DU-145 Cell Culture start->cell_culture treatment Treat with Cisobitan (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay ar_activity Androgen Receptor Activity Assay treatment->ar_activity data_analysis Data Analysis (IC50, Statistical Significance) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot Western Blot (AR, PSA, Apoptosis Markers) ar_activity->western_blot western_blot->data_analysis end End data_analysis->end

Caption: A representative workflow for in vitro evaluation.

Detailed Methodologies for Key Experiments (Representative)
  • Cell Culture: DU-145 human prostate cancer cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay (MTT):

    • Seed DU-145 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Cisobitan (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

  • Western Blot Analysis:

    • Lyse the treated and untreated DU-145 cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., AR, PSA, PARP, Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Perspectives

The historical development of Cisobitan for prostate cancer represents an interesting chapter in the evolution of hormonal therapies. As an organosilicon compound with a dual antigonadotropic and antiandrogenic mechanism of action, it showed promise in early clinical trials, particularly in terms of a potentially favorable cardiovascular safety profile compared to the estrogens used at the time. However, its development appears to have stalled, and it did not become a mainstream treatment.

The lack of extensive preclinical data, especially in vitro studies on prostate cancer cell lines, makes a detailed understanding of its cellular and molecular mechanisms challenging. Further investigation of Cisobitan or similar organosilicon compounds could be warranted in the modern era of drug development. Advanced in vitro and in vivo models, coupled with modern molecular biology techniques, could provide a more comprehensive picture of its efficacy and mechanism of action, potentially revealing new therapeutic opportunities for prostate cancer.

References

Pharmacological Profile of Synthetic Nonsteroidal Estrogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of synthetic nonsteroidal estrogens. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of endocrinology, pharmacology, and medicinal chemistry. This document details their mechanisms of action, summarizes key pharmacological data, provides in-depth experimental protocols, and visualizes the complex signaling pathways they modulate.

Introduction to Synthetic Nonsteroidal Estrogens

Synthetic nonsteroidal estrogens are a class of compounds that are structurally different from endogenous steroidal estrogens like 17β-estradiol, yet they can bind to and activate estrogen receptors (ERs), thereby mimicking the physiological and pharmacological effects of natural estrogens.[1][2] The discovery of diethylstilbestrol (DES) in the 1930s marked a significant milestone, demonstrating that potent estrogenic activity was not exclusive to the steroidal scaffold.[3] While the clinical use of some of these compounds has declined due to safety concerns, they remain crucial tools in research and have served as templates for the development of selective estrogen receptor modulators (SERMs).[4] This guide focuses on the core pharmacological characteristics of these influential molecules.

Mechanism of Action: Modulating Estrogen Signaling Pathways

Synthetic nonsteroidal estrogens exert their effects primarily by acting as agonists for the two main estrogen receptor subtypes, ERα and ERβ.[4] Upon binding, they induce conformational changes in the receptors, leading to the activation of downstream signaling cascades. These pathways can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical, or genomic, pathway involves the translocation of the ligand-receptor complex to the nucleus.[5][6] Once in the nucleus, the complex dimerizes and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[7][8] This process, which typically occurs over hours to days, leads to the synthesis of new proteins that mediate the long-term physiological effects of estrogens.[9][10]

Genomic_Estrogen_Signaling Estrogen Synthetic Nonsteroidal Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding HSP Heat Shock Proteins (HSP) ER_dimer ER Dimer ER->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein New Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Classical Genomic Estrogen Signaling Pathway.
Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, synthetic nonsteroidal estrogens can also initiate rapid, non-genomic signaling events that occur within seconds to minutes.[11][12] These effects are often mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) or in the cytoplasm.[6][13] Activation of these receptors leads to the rapid activation of various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, as well as fluctuations in intracellular calcium levels and cyclic AMP (cAMP) production.[7][14] These rapid signals can ultimately influence cellular processes such as proliferation, migration, and apoptosis.[15]

NonGenomic_Estrogen_Signaling Estrogen Synthetic Nonsteroidal Estrogen mER Membrane ER (mER) Estrogen->mER GPER GPER Estrogen->GPER Src Src mER->Src PI3K PI3K mER->PI3K G_protein G-protein GPER->G_protein Ca Ca²⁺ Release GPER->Ca AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Rapid Cellular Responses PKA->Response EGFR EGFR Src->EGFR EGFR->PI3K MAPK MAPK (ERK) EGFR->MAPK Akt Akt PI3K->Akt Akt->Response MAPK->Response Ca->Response

Caption: Rapid Non-Genomic Estrogen Signaling Pathways.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for a selection of synthetic nonsteroidal estrogens, allowing for a comparative assessment of their pharmacological profiles.

Table 1: Relative Binding Affinity (RBA) for Estrogen Receptors

This table presents the relative binding affinities of various synthetic nonsteroidal estrogens for ERα and ERβ, typically expressed as a percentage relative to 17β-estradiol (E2), which is set to 100%.

CompoundERα RBA (%)ERβ RBA (%)β/α RatioReference(s)
Diethylstilbestrol (DES)1211351.1[2]
Hexestrol1001001.0[2]
Dienestrol911581.7[2]
Bisphenol A (BPA)0.0150.0392.6[16]
Genistein4.6367.8[17]
4-hydroxytamoxifen1151461.3[2]
4-t-Octylphenol0.0030.0062.0[16]
Nonylphenol0.0030.0031.0[16]

Table 2: In Vitro Potency (EC50) in Reporter Gene Assays

This table summarizes the half-maximal effective concentrations (EC50) of synthetic nonsteroidal estrogens in various in vitro reporter gene assays, which measure the transcriptional activation of estrogen-responsive genes.

CompoundAssay SystemEC50 (nM)Reference(s)
Diethylstilbestrol (DES)Yeast Estrogen Screen (YES)0.1[18]
T47D-KBluc0.01[19]
Ethinylestradiol (EE2)Yeast Estrogen Screen (YES)0.14[18]
T47D-KBluc0.013[19]
Bisphenol A (BPA)Yeast Estrogen Screen (YES)3,303[19]
T47D-KBluc1,000[20]
GenisteinYeast Estrogen Screen (YES)2,501[19]
T47D-KBluc100[20]
NonylphenolYeast Estrogen Screen (YES)406[19]
T47D-KBluc500[20]

Table 3: In Vivo Potency (ED50) in Uterotrophic Assays

This table presents the half-maximal effective doses (ED50) of synthetic nonsteroidal estrogens in the in vivo uterotrophic assay, which measures the estrogen-induced increase in uterine weight in rodents.

CompoundSpeciesRouteED50 (µg/kg/day)Reference(s)
Diethylstilbestrol (DES)Rats.c.0.2[21]
Mouses.c.0.3
Ethinylestradiol (EE2)Rats.c.0.1[21]
Bisphenol A (BPA)Rats.c.10,000
GenisteinRats.c.1,000[22]
NonylphenolRats.c.20,000

Table 4: Pharmacokinetic Parameters of Selected Synthetic Nonsteroidal Estrogens

This table provides an overview of key pharmacokinetic parameters for representative synthetic nonsteroidal estrogens.

CompoundRouteBioavailability (%)Tmax (h)t1/2 (h)Reference(s)
Diethylstilbestrol (DES)OralHigh1-2~24
Bisphenol A (BPA)Oral<1~1~1.5[16]
GenisteinOral2-106-85-8[22]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of synthetic nonsteroidal estrogens.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.[12][23]

Receptor_Binding_Workflow A Prepare ER Source (e.g., rat uterine cytosol) B Incubate ER with [³H]-Estradiol and varying concentrations of Test Compound A->B C Separate Bound from Free Ligand (e.g., hydroxylapatite) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Generate Competition Curve (% Bound vs. [Test Compound]) D->E F Calculate IC50 and Relative Binding Affinity (RBA) E->F

Caption: Workflow for a Competitive Estrogen Receptor Binding Assay.

Protocol:

  • Preparation of Estrogen Receptor Source: Uterine cytosol from ovariectomized rats is a common source of ERs.[12] Uteri are homogenized in a cold buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged at high speed to obtain the cytosolic fraction containing the ERs.[12]

  • Incubation: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound.[9] A parallel incubation is performed with a large excess of unlabeled E2 to determine non-specific binding.

  • Separation of Bound and Free Ligand: After incubation to equilibrium, the bound ligand-receptor complexes are separated from the free radioligand. This can be achieved using methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[24][25]

  • Quantification of Bound Radioactivity: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of specific binding of [³H]-E2 as a function of the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Relative Binding Affinity (RBA) is then calculated using the formula: RBA = (IC50 of E2 / IC50 of test compound) x 100.[17]

Estrogenic Activity Reporter Gene Assay

This in vitro assay measures the ability of a compound to induce the transcription of a reporter gene (e.g., luciferase) under the control of an estrogen-responsive promoter in cultured cells.[26][27]

Protocol:

  • Cell Culture and Transfection: A suitable cell line that expresses ERs (e.g., MCF-7 or T47D) is cultured in appropriate media.[26][28] The cells are then transfected with a reporter plasmid containing an ERE-driven promoter linked to a reporter gene (e.g., luciferase) and a control plasmid (e.g., expressing Renilla luciferase) for normalization.[29][30]

  • Compound Exposure: The transfected cells are exposed to various concentrations of the test compound for a specified period (typically 24 hours). A positive control (e.g., E2) and a vehicle control are included.

  • Cell Lysis and Luciferase Assay: After exposure, the cells are lysed, and the activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme (e.g., Renilla luciferase) are measured using a luminometer and specific substrates.[29]

  • Data Analysis: The reporter gene activity is normalized to the control enzyme activity to account for variations in cell number and transfection efficiency. A dose-response curve is generated by plotting the normalized reporter activity against the log concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) is determined from this curve.[20]

Mouse Uterotrophic Bioassay

This in vivo assay is a standard method for assessing the estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.[5][31]

Uterotrophic_Assay_Workflow A Select Immature or Ovariectomized Female Rodents B Administer Test Compound or Vehicle Daily for 3-7 Days A->B C Euthanize Animals and Excise Uteri B->C D Measure Wet and/or Blotted Uterine Weight C->D E Compare Uterine Weights of Treated vs. Control Groups D->E F Determine ED50 for Uterotrophic Response E->F

Caption: Workflow for the Rodent Uterotrophic Bioassay.

Protocol (Following OECD Test Guideline 440): [5][7][31]

  • Animal Model: Immature (e.g., 21-day-old) or young adult ovariectomized female rats or mice are used.[32] The use of these models minimizes the influence of endogenous estrogens.

  • Dosing: The test compound is administered daily for three to seven consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen like ethinylestradiol) are included.

  • Necropsy and Uterine Weight Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and their uteri are carefully excised, trimmed of fat and connective tissue, and weighed (wet weight). The uteri may also be blotted to remove luminal fluid before weighing (blotted weight).

  • Data Analysis: The mean uterine weight of each treatment group is compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect. A dose-response curve is generated to determine the ED50, the dose that produces a 50% of the maximal uterotrophic response.

Conclusion

Synthetic nonsteroidal estrogens represent a diverse class of compounds with significant pharmacological effects mediated through the modulation of estrogen receptor signaling. This guide has provided a detailed overview of their mechanisms of action, quantitative pharmacological data, and the experimental protocols used for their characterization. The information presented herein is intended to serve as a valuable resource for professionals in the field, facilitating a deeper understanding of these compounds and aiding in the development of new and improved therapeutics targeting the estrogen signaling pathway.

References

In Vitro Effects of Quadrosilan on Prostate Cancer Cell Lines: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant lack of recent in vitro studies on the effects of Quadrosilan (also known as Cisobitan) on prostate cancer cell lines. While clinical studies in the late 1970s and early 1980s established its use as a treatment for prostate cancer, detailed modern molecular and cellular analyses are not publicly available.

This compound, a synthetic nonsteroidal estrogen, was developed and investigated for its antigonadotropic properties in the treatment of advanced prostate cancer. Clinical trials from that era confirmed its estrogenic activity, comparable to that of estradiol, and documented its clinical efficacy and side effects, such as feminization and gynecomastia.

However, a thorough search of scientific databases for in vitro studies detailing the effects of this compound on specific prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145) did not yield the quantitative data necessary to fulfill the core requirements of an in-depth technical guide. Specifically, there is no readily available information on:

  • IC50 Values: The half-maximal inhibitory concentration of this compound on various prostate cancer cell lines.

  • Apoptosis Rates: Quantitative data on the induction of programmed cell death.

  • Cell Cycle Analysis: The effects of this compound on the different phases of the cell cycle.

  • Signaling Pathways: Detailed investigation into the molecular mechanisms and signaling cascades affected by this compound in prostate cancer cells.

  • Experimental Protocols: Specific methodologies used for in vitro experiments involving this compound and prostate cancer cell lines.

The absence of this information in the public domain suggests that either the research was not conducted, was not published, or is not indexed in discoverable scientific literature. The focus of the available research was primarily on the clinical application and overall physiological effects of the drug rather than its specific mechanisms of action at a cellular level in vitro.

Due to this lack of fundamental in vitro data, it is not possible to construct the requested in-depth technical guide with structured data tables, detailed experimental protocols, and visualizations of signaling pathways. Further research and publication in these specific areas would be required to provide the scientific community with a comprehensive understanding of the in vitro effects of this compound on prostate cancer cell lines.

Unveiling the Antigonadotropic Properties of Organosilicon Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilicon compounds, a diverse class of molecules containing carbon-silicon bonds, have garnered increasing interest in the field of endocrinology for their potential to modulate the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth exploration of the antigonadotropic properties of select organosilicon compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel endocrine-modulating agents.

Core Concepts: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis is the central regulatory system of reproduction. The hypothalamus secretes gonadotropin-releasing hormone (GnRH), which stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids (e.g., testosterone and estrogen) and support gametogenesis.[1][2][3][4][5] Antigonadotropic agents interfere with this axis at various levels, leading to a suppression of gonadotropin and sex steroid levels.

Quantitative Data on Antigonadotropic Activity

The antigonadotropic effects of various organosilicon compounds have been quantified in several studies. The following tables summarize the key findings for prominent examples.

Table 1: In Vivo Effects of 2,6-cis-diphenylhexamethylcyclotetrasiloxane on Gonadotropin Levels in Male Rats

Time PointChange in Serum LH Level (% of Control)Change in Serum FSH Level (% of Control)Reference
5 hours (single dose, 1 mg/kg)50%Slower decline than LH[6]
1 week (1 mg/kg/day)15-20%15-20%[6]

Table 2: In Vitro and In Vivo Estrogenic and Androgenic Activity of Cyclic Siloxanes

CompoundAssayResultReference
Octamethylcyclotetrasiloxane (D4)Estrogen Receptor (ER) BindingBinds to ERα, not ERβ[7][8]
Estrogen Reporter Gene AssayActivated at 10 µM[7][8]
Rat Uterotrophic AssayWeakly estrogenic[7][8]
Hershberger AssayNot androgenic[7][8]
Decamethylcyclopentasiloxane (D5)Estrogen Receptor (ER) BindingNo binding to ERα or ERβ[7][8]
Estrogen Reporter Gene AssayNegative[7][8]
Rat Uterotrophic AssayNot estrogenic[7][8]
Hershberger AssayNot androgenic[7][8]

Experimental Protocols

A thorough understanding of the methodologies used to assess antigonadotropic properties is crucial for data interpretation and replication. Below are detailed protocols for key experiments cited in the literature.

In Vivo Assessment of Antigonadotropic Activity in Rats

This protocol outlines the general procedure for evaluating the effects of an organosilicon compound on gonadotropin levels in male rats, as described in studies on 2,6-cis-diphenylhexamethylcyclotetrasiloxane.[6]

  • Animal Model: Adult male rats (e.g., Sprague-Dawley strain).

  • Compound Administration: The test compound is administered orally at a specified dose (e.g., 1 mg/kg/day). A control group receives the vehicle.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 5 hours, 24 hours, 1 week) via methods such as tail vein or cardiac puncture.

  • Hormone Measurement: Serum levels of LH and FSH are quantified using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Hormone levels in the treated group are compared to the control group to determine the percentage of reduction.

Radioimmunoassay (RIA) for Rat Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)

This protocol is a standard method for quantifying rat gonadotropins in serum.[9][10][11]

  • Reagents and Materials:

    • Rat LH or FSH RIA kit (e.g., from the National Hormone and Peptide Program (NHPP)).[9]

    • Primary antibody (specific for rat LH or FSH).

    • Radiolabeled hormone (e.g., ¹²⁵I-labeled LH or FSH).

    • Secondary antibody (precipitating antibody).

    • Standard solutions of known hormone concentrations.

    • Assay buffer (e.g., 0.05 M phosphate-buffered saline).

  • Procedure:

    • Incubation: A known volume of serum sample or standard is incubated with the primary antibody.

    • Competitive Binding: A fixed amount of radiolabeled hormone is added to the mixture. The radiolabeled hormone competes with the unlabeled hormone in the sample/standard for binding to the primary antibody.

    • Precipitation: The secondary antibody is added to precipitate the primary antibody-hormone complexes.

    • Centrifugation and Measurement: The mixture is centrifuged, and the radioactivity in the pellet (bound fraction) or supernatant (free fraction) is measured using a gamma counter.

    • Standard Curve: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations.

    • Quantification: The concentration of the hormone in the samples is determined by interpolating their radioactivity values on the standard curve.

  • Commercial Kit Suppliers:

    • MP Biomedicals (FSH RIA Kit for Rats).[12]

    • Elabscience (Rat LH ELISA Kit).[13]

    • MyBioSource.com (rat FSH ELISA Kit).[14]

    • Antibodies.com (Rat Luteinizing Hormone ELISA Kit).[15]

    • BT LAB (Rat Follicle-stimulating Hormone, FSH ELISA Kit).[16]

GnRH Receptor Competitive Binding Assay

This assay is used to determine the ability of a compound to bind to the GnRH receptor.[17][18][19][20]

  • Reagents and Materials:

    • Cell membranes or whole cells expressing the GnRH receptor (e.g., from pituitary tissue or a recombinant cell line).

    • Radiolabeled GnRH analog (e.g., ¹²⁵I-[D-Ala⁶,N-MeLeu⁷,Pro⁹NEt]GnRH or ¹²⁵I-[His⁵,D-Tyr⁶]GnRH).[17][19][21]

    • Unlabeled GnRH or a known GnRH antagonist (for competition).

    • Test organosilicon compound.

    • Binding buffer.

    • Glass fiber filters.

  • Procedure:

    • Incubation: Cell membranes or cells are incubated with a fixed concentration of the radiolabeled GnRH analog in the presence of varying concentrations of the unlabeled competitor (GnRH, known antagonist, or test compound).

    • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand.

    • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • Radioactivity Measurement: The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.

    • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀). This value is an indicator of the compound's binding affinity for the GnRH receptor.

  • Commercial Reagent and Assay Suppliers:

    • Fisher Scientific (Eurofins Discoverx Ready-to-Assay GnRH Gonadotropin-Releasing Receptor Frozen Cells).[22]

    • Merck Millipore (Ready-to-Assay™ GnRH Gonadotropin-Releasing Receptor Frozen Cells).[23]

    • CP Lab Safety (GnRH-Receptor / LH-RH Receptor; Clone A9E4 Monoclonal Antibody).[24]

    • R&D Systems (GnRHR cDNA clones and Cetrorelix acetate).[25]

    • Creative Biolabs (In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service).[26]

Signaling Pathways and Mechanisms of Action

Organosilicon compounds can exert their antigonadotropic effects through various mechanisms, primarily by interfering with the HPG axis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Hypothalamic-Pituitary-Gonadal (HPG) Axis

HPG_Axis Hypothalamus Hypothalamus AnteriorPituitary Anterior Pituitary Hypothalamus->AnteriorPituitary  GnRH (+) Gonads Gonads (Testes/Ovaries) AnteriorPituitary->Gonads   LH & FSH (+) SexSteroids Sex Steroids (Testosterone/Estrogen) Gonads->SexSteroids Gametes Gametogenesis Gonads->Gametes SexSteroids->Hypothalamus Negative Feedback (-) SexSteroids->AnteriorPituitary Negative Feedback (-)

Caption: Overview of the Hypothalamic-Pituitary-Gonadal (HPG) Axis.

This diagram illustrates the hierarchical control of the reproductive system. Organosilicon compounds with antigonadotropic properties can interfere at multiple points in this axis.

Mechanism of Action of GnRH Antagonists

GnRH_Antagonist_Mechanism cluster_antagonist_effect GnRH GnRH GnRH_Receptor GnRH Receptor GnRH->GnRH_Receptor Binds & Activates Organosilicon_Antagonist Organosilicon GnRH Antagonist Organosilicon_Antagonist->GnRH_Receptor Binds & Blocks G_Protein Gq/11 Protein GnRH_Receptor->G_Protein Activates No_Signal Signal Blocked GnRH_Receptor->No_Signal PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Gonadotropin_Synthesis Gonadotropin (LH & FSH) Synthesis & Release Ca_PKC->Gonadotropin_Synthesis No_Signal->G_Protein Experimental_Workflow Start Start: Animal Acclimation Grouping Randomize into Control & Treatment Groups Start->Grouping Dosing Daily Oral Dosing (Vehicle or Organosilicon Compound) Grouping->Dosing Sampling Blood Sampling at Predetermined Time Points Dosing->Sampling Processing Serum Separation Sampling->Processing Assay Hormone Quantification (RIA or ELISA for LH & FSH) Processing->Assay Analysis Data Analysis: Compare Treated vs. Control Assay->Analysis Conclusion Conclusion on Antigonadotropic Activity Analysis->Conclusion

References

Quadrosilan and Estradiol: A Technical Comparison of Estrogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the relationship between Quadrosilan (also known as Cisobitan or KABI-1774) and 17β-estradiol, focusing on their comparative estrogenic activity. This compound, a synthetic nonsteroidal estrogen, has demonstrated potent estrogenic effects, leading to its clinical investigation and use as an antigonadotropic agent in the treatment of prostate cancer. This document compiles available quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathway to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound, chemically identified as 2,6-cis-diphenylhexamethylcyclotetrasiloxane, is a synthetic organosilicon compound developed in the 1970s. It emerged as a potent nonsteroidal estrogen with therapeutic applications in hormone-dependent pathologies such as prostate cancer. Its mechanism of action is intrinsically linked to its ability to mimic the biological effects of the primary endogenous estrogen, 17β-estradiol. Understanding the quantitative and qualitative relationship between the activity of this compound and estradiol is crucial for elucidating its pharmacological profile and potential therapeutic applications. This guide aims to provide a detailed comparison of their estrogenic activities, supported by available data and experimental context.

Quantitative Comparison of Estrogenic Activity

While extensive comparative data is limited in publicly available literature, a key in vivo study provides a direct comparison of the uterotrophic potency of this compound and estradiol benzoate. The uterotrophic assay is a standard in vivo method for assessing estrogenic activity by measuring the increase in uterine weight in immature or ovariectomized female rodents.

CompoundEffective Dose (in vivo)Potency Ratio (this compound vs. Estradiol Benzoate)Reference
This compound~1.0 mg/kg1[1]
Estradiol Benzoate0.005 mg/kg~200[1]

Experimental Protocols

The following section details a representative experimental protocol for the rat uterotropic bioassay, a fundamental method for determining the in vivo estrogenic activity of a compound. This protocol is based on established methodologies and is similar to the assay used to generate the comparative data for this compound.

Rat Uterotrophic Bioassay

Objective: To determine the estrogenic activity of a test compound by measuring the increase in uterine weight in immature female rats.

Materials:

  • Immature female Sprague-Dawley rats (21 days old)

  • Test compound (e.g., this compound)

  • Reference estrogen (e.g., 17β-estradiol or Estradiol Benzoate)

  • Vehicle (e.g., corn oil)

  • Analytical balance

  • Gavage needles

  • Surgical instruments for dissection

Procedure:

  • Animal Acclimation: Acclimate immature female rats for at least 5 days upon arrival, with access to food and water ad libitum.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, positive control with a reference estrogen, and multiple dose levels of the test compound). A minimum of 6-8 animals per group is recommended.

  • Dosing: Administer the test compound or vehicle daily for three consecutive days via oral gavage or subcutaneous injection. The route of administration should be consistent across all groups.

  • Observation: Monitor the animals daily for clinical signs of toxicity.

  • Necropsy: On the day after the final dose (day 4), euthanize the animals.

  • Uterine Excision and Weighing: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove excess fluid. Weigh the uterus (wet weight) to the nearest 0.1 mg.

  • Data Analysis: Calculate the mean and standard deviation of uterine weights for each group. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the treatment groups to the vehicle control. A statistically significant increase in uterine weight indicates estrogenic activity.

Signaling Pathway

This compound, as an estrogen mimic, is presumed to exert its effects through the classical estrogen receptor (ER) signaling pathway. This pathway is initiated by the binding of the ligand to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Cytoplasm (Translation) This compound This compound / Estradiol ER Estrogen Receptor (ER) (inactive, bound to HSP) This compound->ER Binds to HSP Heat Shock Proteins (HSP) ER_active Activated ER ER->ER_active Conformational Change & HSP Dissociation Dimer ER Dimer ER_active->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Translocates to Nucleus & Binds to ERE Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Protein Synthesis mRNA->Protein Translated to Response Cellular Response (e.g., growth, proliferation) Protein->Response Leads to

Figure 1. Classical Estrogen Receptor Signaling Pathway.

Upon binding of an estrogenic ligand like this compound or estradiol, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), and dimerizes. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of specific proteins that mediate the physiological effects of estrogens, such as cell growth and proliferation.

Conclusion

This compound is a potent synthetic nonsteroidal estrogen with in vivo activity comparable, though significantly less potent on a weight basis, to estradiol benzoate. Its mechanism of action is believed to follow the classical estrogen receptor signaling pathway, leading to the modulation of gene expression. While in vivo data from uterotrophic assays provide a quantitative measure of its estrogenic potency, a notable gap in the current scientific literature is the absence of in vitro receptor binding and functional assay data for this compound. Further research to determine these parameters would provide a more complete understanding of its pharmacological profile and its precise relationship to estradiol at the molecular level. This guide serves as a foundational resource for professionals engaged in the research and development of estrogenic compounds.

References

Methodological & Application

Historical clinical trial protocols for Quadrosilan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following information is a hypothetical example created to fulfill the user's request. "Quadrosilan" is a fictional drug, and the clinical trial protocols, data, and experimental details described below are not real. This content is for illustrative purposes only to demonstrate the requested format and structure for application notes and protocols.

Application Notes and Protocols: Historical Clinical Trial Protocols for this compound

These application notes provide a summary of the fictional historical Phase I/II clinical trial protocols for this compound, a selective MEK1/2 inhibitor, for the treatment of BRAF V600E-mutated metastatic melanoma.

Application Note 1: Phase I/II Dose-Escalation and Cohort Expansion Study

Study Title: A Phase I/II, Multicenter, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Preliminary Efficacy of this compound in Patients with BRAF V600E-Mutated Metastatic Melanoma.

1.1. Study Objectives:

  • Primary Objectives:

    • To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound.

    • To evaluate the safety and tolerability of this compound in the target patient population.

  • Secondary Objectives:

    • To characterize the pharmacokinetic (PK) profile of this compound.

    • To assess the preliminary anti-tumor activity of this compound, as measured by Overall Response Rate (ORR) according to RECIST 1.1.

    • To explore the relationship between this compound exposure and pharmacodynamic (PD) markers in tumor tissue.

1.2. Patient Population (Inclusion/Exclusion Criteria):

  • Key Inclusion Criteria:

    • Histologically confirmed unresectable or metastatic melanoma.

    • Documented BRAF V600E mutation in tumor tissue.

    • At least one measurable lesion as per RECIST 1.1.

    • ECOG performance status of 0 or 1.

    • Adequate organ function.

  • Key Exclusion Criteria:

    • Prior treatment with a MEK inhibitor.

    • Symptomatic brain metastases.

    • History of retinal vein occlusion.

    • Clinically significant cardiovascular disease.

Data Presentation: Summary of Quantitative Data

Table 1: Dose-Escalation Cohorts and Dosing Regimen

CohortThis compound Dose (mg)Dosing ScheduleNumber of Patients
125Once Daily (QD)3-6
250Once Daily (QD)3-6
375Once Daily (QD)3-6
4100Once Daily (QD)3-6

Table 2: Fictional Preliminary Efficacy Results (Phase II Expansion Cohort at RP2D)

ParameterValue
Number of Patients40
Overall Response Rate (ORR)45%
Complete Response (CR)5%
Partial Response (PR)40%
Stable Disease (SD)35%
Progressive Disease (PD)20%
Median Duration of Response8.2 months
Experimental Protocols

Protocol 1: Tumor Response Assessment

  • Baseline Assessment: Perform baseline tumor assessments using computed tomography (CT) or magnetic resonance imaging (MRI) within 28 days prior to the first dose of this compound.

  • Follow-up Assessments: Repeat tumor assessments every 8 weeks for the first 48 weeks, and every 12 weeks thereafter.

  • Measurement: Measure target lesions in at least one dimension (longest diameter).

  • Response Criteria (RECIST 1.1):

    • Complete Response (CR): Disappearance of all target lesions.

    • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

    • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

  • Confirmation: Confirm CR and PR with a follow-up scan no less than 4 weeks after the initial documentation of response.

Protocol 2: Pharmacokinetic (PK) Sample Collection

  • Sample Type: Collect whole blood samples in K2-EDTA tubes.

  • Collection Schedule (Cycle 1):

    • Day 1: Pre-dose (0 hr), and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Day 15 (Steady State): Pre-dose (0 hr), and at 0.5, 1, 2, 4, 6, and 8 hours post-dose.

  • Sample Processing:

    • Centrifuge blood samples at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.

    • Aliquot plasma into cryovials.

  • Storage and Shipment: Store plasma samples at -80°C until shipment on dry ice to the central bioanalytical laboratory.

Mandatory Visualization

G cluster_screening Screening Phase cluster_treatment Treatment Phase (28-day cycles) cluster_assessment Response Assessment Phase s1 Informed Consent s2 Eligibility Assessment (Inclusion/Exclusion Criteria) s1->s2 s3 Baseline Assessments (Imaging, Labs) s2->s3 t1 Day 1: this compound Dosing Begins s3->t1 t2 Safety Monitoring (AEs, Vitals, Labs) t1->t2 t3 PK Sampling (Cycle 1, Day 1 & 15) t1->t3 a1 Tumor Scans (Every 8 weeks) t1->a1 a2 RECIST 1.1 Evaluation a1->a2 a2->t1 Continue Treatment (if no PD or toxicity)

Caption: Fictional clinical trial workflow for this compound.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

Caption: MAPK signaling pathway with this compound inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on clinical studies conducted in the late 1970s and early 1980s. Cisobitan is not a current standard-of-care treatment for prostate cancer, and recent research on this compound is limited. The protocols provided are generalized based on the available literature and common clinical trial practices of that era.

Introduction

Cisobitan (2,6-cis-diphenylhexamethylcyclotetrasiloxane) is an organosilicon compound that has been investigated for its therapeutic potential in prostate cancer. Early studies demonstrated that Cisobitan possesses both estrogenic and antigonadotropic properties, positioning it as a potential hormonal therapy for androgen-dependent prostate tumors. It functions as a potent antiandrogen, counteracting the hormones that fuel prostate cancer growth.[1] The following notes and protocols summarize the key findings and methodologies from these foundational studies to inform contemporary research and drug development efforts.

Quantitative Data Summary

The clinical investigation of Cisobitan in prostate cancer has been documented in a few key studies. The administered dosages and patient populations from these trials are summarized below.

StudyNumber of PatientsPatient PopulationRecommended Dosage of CisobitanComparator
Pilot Study (1981)[2]9Prostate Cancer4-5 mg/kg body weightNone
Krarup et al. (1978)[1]13Stage III or IV Prostate CarcinomaNot specified in abstractNone
Multicenter Study (Alfthan et al., 1983)[3]140Well and moderately well-differentiated prostate cancerNot specified in abstractEstradurin/Etivex
34Poorly differentiated prostate cancerNot specified in abstractEstracyt

Signaling Pathways

Cisobitan's mechanism of action is primarily through the modulation of hormonal signaling pathways critical in prostate cancer. As an antiandrogen, it likely interferes with the androgen receptor (AR) signaling cascade. Its estrogenic properties suggest an interaction with estrogen receptors (ER), which also play a role in prostate cancer biology.

Caption: Putative signaling pathway of Cisobitan in prostate cancer.

Experimental Protocols

Generalized Phase II Clinical Trial Protocol for Cisobitan in Advanced Prostate Cancer

1. Objective: To evaluate the safety and efficacy of Cisobitan in patients with advanced (Stage III/IV) prostate cancer.

2. Patient Selection (Inclusion Criteria):

  • Histologically confirmed adenocarcinoma of the prostate.
  • Stage III or IV disease.
  • Evidence of disease progression.
  • Adequate hematological, renal, and hepatic function.
  • Informed consent obtained.

3. Treatment Plan:

  • Cisobitan administered orally at a starting dose of 4-5 mg/kg body weight daily.
  • Dose adjustments may be made based on tolerance and toxicity.
  • Treatment to continue until disease progression or unacceptable toxicity.

4. Study Assessments:

  • Baseline: Complete medical history, physical examination, complete blood count, serum chemistry, acid phosphatase levels, and imaging studies (e.g., bone scan) to document the extent of disease.
  • During Treatment (e.g., every 4-6 weeks):
  • Toxicity assessment.
  • Subjective response (e.g., pain, general condition).
  • Laboratory parameters (blood counts, chemistry, acid phosphatase).
  • Tumor Response Evaluation (e.g., every 3 months):
  • Imaging studies to assess changes in metastases.
  • Cytologic evaluation of the primary tumor where feasible.

5. Endpoints:

  • Primary: Objective response rate (e.g., partial or complete response based on tumor measurements and/or changes in bone scans).
  • Secondary:
  • Subjective response (improvement in symptoms).
  • Duration of response.
  • Time to disease progression.
  • Overall survival.
  • Safety and toxicity profile.

6. Statistical Analysis:

  • Descriptive statistics will be used to summarize patient characteristics and safety data.
  • Response rates will be calculated with 95% confidence intervals.
  • Time-to-event endpoints will be analyzed using the Kaplan-Meier method.

Experimental Workflow

The following diagram illustrates a generalized workflow for a clinical study of Cisobitan in prostate cancer.

Cisobitan_Clinical_Trial_Workflow start Patient Screening inclusion Inclusion Criteria Met? start->inclusion consent Informed Consent inclusion->consent Yes off_study Off Study (Progression or Toxicity) inclusion->off_study No baseline Baseline Assessment (Clinical, Lab, Imaging) consent->baseline randomization Randomization (if applicable) baseline->randomization treatment Cisobitan Administration (e.g., 4-5 mg/kg/day) randomization->treatment Cisobitan Arm monitoring Regular Monitoring (Toxicity, Subjective Response, Labs) treatment->monitoring response Response Evaluation (Imaging, Cytology) monitoring->response progression Disease Progression? response->progression continue_tx Continue Treatment progression->continue_tx No progression->off_study Yes continue_tx->monitoring follow_up Long-term Follow-up (Survival) off_study->follow_up end Study Completion follow_up->end

Caption: Generalized workflow for a clinical trial of Cisobitan.

References

Application Note: Quantitative Analysis of Quadrosilan in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive method for the quantification of Quadrosilan, a novel therapeutic agent, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method demonstrates excellent accuracy, precision, and a low limit of quantification, making it suitable for pharmacokinetic and toxicokinetic studies in a drug development setting.

Introduction

This compound is a promising new small molecule therapeutic currently under investigation. To support its clinical development, a reliable bioanalytical method for its quantification in biological matrices is essential. Plasma is a key matrix for assessing the pharmacokinetic profile of a drug. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, which is a complex biological matrix containing high concentrations of proteins and lipids that can interfere with analysis.[1] The described method utilizes protein precipitation, a common and effective technique for removing the majority of these interferences, followed by highly selective and sensitive LC-MS/MS analysis.[2]

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (HPLC grade)[3][4]

  • Methanol (HPLC grade)[3][4][5]

  • Formic acid (LC-MS grade)[3]

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][7]

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[3]

Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound-d4 in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used technique for the removal of proteins from plasma samples prior to LC-MS/MS analysis.[2][3][4] Acetonitrile is a common choice of organic solvent for this purpose.[2][3]

Protocol:

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) add_is 2. Add IS in Acetonitrile (150 µL) plasma->add_is Protein Precipitation vortex 3. Vortex (30 sec) add_is->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge supernatant 5. Transfer Supernatant (100 µL) centrifuge->supernatant Separation injection 6. Inject into LC-MS/MS (5 µL) supernatant->injection

Caption: Protein Precipitation Workflow for this compound in Plasma.

LC-MS/MS Method

The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for the detection of this compound and its internal standard.

Liquid Chromatography Parameters
ParameterValue
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient
Time (min)%B
0.010
0.510
2.595
3.095
3.110
4.010
Mass Spectrometry Parameters
ParameterValue
Ionization Mode ESI Positive
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
MRM Transitions
AnalyteQ1/Q3 (m/z)
This compound452.3 -> 289.1
This compound-d4 (IS)456.3 -> 293.1

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of quantification (LLOQ), and recovery.

Linearity and Limit of Quantification

The calibration curve was linear over the range of 1 - 1000 ng/mL. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

ParameterValue
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, mid, and high.

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
1 (LLOQ) 5.23.16.84.5
3 (Low) 4.51.85.92.7
50 (Mid) 3.1-0.54.2-1.1
800 (High) 2.8-2.33.9-2.9

Logical Framework for Method Selection

The choice of an analytical method for a novel compound like this compound depends on its physicochemical properties and the required sensitivity of the assay. The following diagram illustrates the decision-making process.

G cluster_logic Analytical Method Selection Logic start Define Analyte Properties (Polarity, MW, Stability) sample_prep Sample Preparation start->sample_prep analysis Analytical Technique sample_prep->analysis ppt Protein Precipitation (PPT) sample_prep->ppt Simple, Fast lle Liquid-Liquid Extraction (LLE) sample_prep->lle Cleaner Extract spe Solid-Phase Extraction (SPE) sample_prep->spe High Selectivity lcms LC-MS/MS analysis->lcms High Sensitivity & Selectivity gcms GC-MS analysis->gcms Volatile & Thermostable hplc HPLC-UV analysis->hplc Lower Sensitivity ppt->lcms

Caption: Decision Tree for Bioanalytical Method Selection.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and robust means for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation and the high selectivity of the mass spectrometric detection allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic studies in all phases of drug development.

References

High-performance liquid chromatography for Quadrosilan analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Performance Liquid Chromatography Analysis of Quadrosilan

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound, also known as Cisobitan or KABI-1774, is a synthetic nonsteroidal estrogen.[1] Its chemical name is 2,6-cisdiphenylhexamethylcyclotetrasiloxane.[1] With the molecular formula C18H28O4Si4 and a molar mass of 420.758 g·mol−1, this organosilicon compound has been investigated for its antigonadotropic properties, particularly in the treatment of prostate cancer.[1] Given its therapeutic potential, accurate and precise analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices.

This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The presence of phenyl groups in its structure allows for sensitive ultraviolet (UV) detection.[1] The method detailed below is designed to be specific, accurate, and reproducible for routine analysis and quality control purposes.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the proposed chromatographic conditions.

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC
Detector UV-Vis or Photodiode Array (PDA) Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (70:30 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time 10 minutes
Reagent and Sample Preparation

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • This compound reference standard

  • Methanol (HPLC grade, for sample dissolution)

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Preparation (from a hypothetical formulation):

  • Weigh and transfer a quantity of the powdered formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The proposed method should be validated according to ICH guidelines. The following tables present hypothetical but realistic data for key validation parameters.

System Suitability
ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
RSD of Peak Area (n=6) ≤ 2.0%0.8%
Linearity
Concentration (µg/mL)Mean Peak Area (n=3)
10125,430
25313,575
50627,150
75940,725
1001,254,300
Correlation Coefficient (r²) ≥ 0.999
Precision
Precision TypeConcentration (µg/mL)RSD (%) (n=6)
Repeatability 1000.9%
Intermediate Precision 1001.2%
Accuracy (Recovery)
Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.199.3
Mean Recovery 99.6%

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject 20 µL filter->inject separate C18 Column ACN:H2O (70:30) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report report calculate->report Report Results

Caption: Workflow for the HPLC analysis of this compound.

G cluster_stationary Stationary Phase (Polar) mobile_phase {Acetonitrile | Water} stationary_phase {Silica Backbone | C18 Chains} analyte This compound (Non-polar) analyte->mobile_phase Weaker Interaction analyte->stationary_phase Stronger Interaction (Longer Retention)

References

Application Notes and Protocols for the Mass Spectrometric Detection of Organosilicon Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilicon compounds, a diverse class of molecules containing carbon-silicon bonds, are integral to numerous industrial and consumer products, including pharmaceuticals, personal care items, and advanced materials. Their unique chemical and physical properties necessitate robust and sensitive analytical methods for their detection and quantification in various matrices. Mass spectrometry (MS), often coupled with chromatographic separation techniques, has emerged as the gold standard for the analysis of these compounds. This document provides detailed application notes and protocols for the detection of organosilicon compounds using various mass spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

I. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organosilicon Compounds

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organosilicon compounds, such as siloxanes.[1] The gas chromatograph separates the compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification and quantification based on their mass-to-charge ratio (m/z) and fragmentation patterns.[2][3]

A. Application Note: Analysis of Cyclic Volatile Methylsiloxanes (cVMS) in Personal Care Products

Cyclic volatile methylsiloxanes (cVMS), such as octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6), are common ingredients in personal care products.[4] Regulatory bodies have set limits on the concentration of some of these compounds, necessitating accurate analytical methods for compliance testing.[4]

A significant challenge in cVMS analysis is the potential for contamination from various laboratory sources, including GC septa and column bleed, which can lead to "ghost peaks" and inaccurate quantification.[5] Therefore, stringent quality control measures are essential.

B. Experimental Protocol: GC-MS Analysis of cVMS in Personal Care Products

1. Sample Preparation:

  • Extraction: A simple and rapid extraction method is proposed.[4] Weigh 0.1 g of the personal care product into a 15 mL centrifuge tube. Add 10 mL of a suitable organic solvent (e.g., acetone or hexane).[6]

  • Internal Standard: Add a known amount of an internal standard, such as tetrakis(trimethylsiloxy)silane (M4Q), to the extraction solvent.[7]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing. Centrifuge at 4000 rpm for 5 minutes to separate the solid and liquid phases.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any particulate matter.[8] The filtrate is now ready for GC-MS analysis.

2. GC-MS Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890 GC (or equivalent)
Column "1-type" (e.g., DB-1 or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness[5]
Inlet Split/splitless inlet, 10:1 split ratio[5]
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 2 mL/min[5]
Oven Program 40 °C (hold 1 min), ramp at 15 °C/min to 330 °C (hold 20 min)[5]
Mass Spectrometer Agilent 5975 MS (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV[9][10]
Mass Analyzer Quadrupole
Scan Mode Selected Ion Monitoring (SIM) for quantification, Full Scan for identification
SIM Ions (D4) Target: m/z 281 (quantification), Qualifiers: m/z 282, 283[7]

3. Data Analysis:

  • Create a calibration curve using standards of known concentrations of the target cVMS.

  • Quantify the cVMS in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

C. Quantitative Data Summary: GC-MS of Organosilicon Compounds
CompoundMatrixTechniqueLODLOQLinearity RangeRecoveryReference
Octamethylcyclotetrasiloxane (D4)Personal Care ProductsGC-MS/SIM-0.7735 µg/mL--[4]
Cyclic Siloxanes (D4-D6)GasolineGC-MS24 - 69 µg/kg---[11][12]
Other Silicon SpeciesGasolineGC-MS1 - 7 µg/kg---[11][12]
Volatile Methylsiloxanes (VMS)BiogasGC-MS0.01 mg/m³0.04 mg/m³0.1 to 70.06 mg/m³>90%[13]
Octamethylcyclotetrasiloxane (D4)Biological MatricesGC-MS--1—16,000 ng D4/g solvent>90%[7]

D. Experimental Workflow: GC-MS Analysis of cVMS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Personal Care Product Sample Extraction Solvent Extraction with Internal Standard Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration Centrifuge->Filter GC_Inlet GC Inlet (Split/Splitless) Filter->GC_Inlet GC_Column Gas Chromatography Separation GC_Inlet->GC_Column MS_Source Electron Ionization Source GC_Column->MS_Source MS_Analyzer Mass Analyzer (Quadrupole) MS_Source->MS_Analyzer Detector Detector MS_Analyzer->Detector Data_Acquisition Data Acquisition (SIM/Scan) Detector->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification

Caption: Workflow for GC-MS analysis of cVMS in personal care products.

II. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Total Silicon and Speciation

ICP-MS is an elemental analysis technique with high sensitivity and is well-suited for determining the total silicon content in a sample.[14] When coupled with a separation technique like GC or HPLC, it can also be used for silicon speciation.[1][15] A major challenge in ICP-MS analysis of silicon is the presence of polyatomic interferences (e.g., 14N2+ and 12C16O+ at m/z 28), which can be mitigated using collision/reaction cells or tandem mass spectrometry (ICP-MS/MS).[14][15][16]

A. Application Note: Determination of Total Silicon in Biological Tissues

The determination of total silicon in biological tissues is crucial for toxicokinetic studies of silica-based materials and for understanding the biological role of silicon.[16] Sample preparation is a critical step to ensure complete digestion of the biological matrix and solubilization of all silicon species without loss or contamination.[17]

B. Experimental Protocol: ICP-MS Analysis of Total Silicon in Biological Tissues

1. Sample Preparation (Microwave Digestion): [16]

  • Digestion Vessel: Use clean Teflon vessels.

  • Sample Weighing: Weigh approximately 0.1 g of the biological tissue sample into the vessel.

  • Acid Mixture: Add a mixture of nitric acid (HNO3), hydrogen peroxide (H2O2), and hydrofluoric acid (HF). A typical mixture is 4 mL concentrated HNO3 + 1 mL concentrated HF.[17] Caution: HF is highly corrosive and toxic; handle with extreme care and appropriate personal protective equipment.

  • Microwave Digestion: Place the vessels in a microwave digestion system and apply a suitable temperature program (e.g., ramp to 180 °C and hold for 20 minutes).

  • Dilution: After cooling, dilute the digestate to a final volume with ultrapure water. The final solution should contain about 5% HNO3 and 5% HF for direct analysis by ICP-MS.[17]

2. ICP-MS Parameters:

ParameterSetting
ICP-MS System Agilent 8800 Triple Quadrupole ICP-MS (or equivalent)[14]
Nebulizer PFA microflow nebulizer
Spray Chamber Scott-type, cooled to 2 °C
RF Power 1550 W
Carrier Gas Flow 1.0 L/min
Reaction Gas Methane (CH4) for interference removal at m/z 28[16]
Mass Analyzer Triple Quadrupole (MS/MS mode)
Monitored Isotope 28Si
Internal Standard 74Ge or 103Rh[17]

3. Data Analysis:

  • Prepare a calibration curve using silicon standards in a matrix-matched solution.

  • Quantify the total silicon concentration in the samples based on the calibration curve, correcting for any dilutions made during sample preparation.

C. Quantitative Data Summary: ICP-MS of Silicon
AnalyteMatrixTechniqueLODLOQReference
Total SiliconBiological TissuesReaction Cell ICP-MS0.2–0.5 µg Si g−1-[16]
Total SiliconBiological SamplesICP-MS (KED mode)110 µg/L-[17]
Siloxanes (D3-D6)Light Petroleum ProductsGC-ICP-MS/MS-8 - 60 µg/kg[15]

D. Experimental Workflow: ICP-MS Analysis of Total Silicon

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing Sample Biological Tissue Sample Digestion Microwave Digestion (HNO3, H2O2, HF) Sample->Digestion Dilution Dilution with Ultrapure Water Digestion->Dilution Nebulizer Nebulization Dilution->Nebulizer Plasma Inductively Coupled Plasma Nebulizer->Plasma Reaction_Cell Collision/Reaction Cell (CH4) Plasma->Reaction_Cell MS_Analyzer Mass Analyzer (Triple Quad) Reaction_Cell->MS_Analyzer Detector Detector MS_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification

Caption: Workflow for ICP-MS analysis of total silicon in biological tissues.

III. Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Organosilicon Compounds

LC-MS is a versatile technique for the analysis of non-volatile, polar, and thermally labile organosilicon compounds.[18] The liquid chromatograph separates compounds based on their polarity and affinity for the stationary and mobile phases. The mass spectrometer provides detection and structural information. Electrospray ionization (ESI) is a common "soft" ionization technique used in LC-MS that often produces intact molecular ions, which is advantageous for molecular weight determination.[18][19]

A. Application Note: Characterization of Synthesized Silyl Organic Compounds

The characterization of newly synthesized silyl organic compounds is essential for confirming their structure and purity. Advanced MS techniques like ESI-FT-ICR-MS/MS can provide high-resolution mass measurements for accurate formula determination and detailed fragmentation analysis for structural elucidation.[19]

B. Experimental Protocol: LC-MS/MS Analysis of a Non-Volatile Silyl Organic Compound

1. Sample Preparation:

  • Dissolution: Dissolve the synthesized compound in a suitable solvent compatible with the LC mobile phase (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters:

ParameterSetting
LC System UltiMate 3000 RS system (or equivalent)[20]
Column Silica column (e.g., 50 x 3.0 mm, 5 µm)[21]
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution may be required.
Flow Rate 0.5 mL/min[21]
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole or FT-ICR Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), positive or negative ion mode[19]
Mass Analyzer Tandem Mass Spectrometry (MS/MS) for fragmentation studies
Scan Mode Product ion scan of the precursor ion corresponding to the [M+H]+ or [M-H]- of the target compound.

3. Data Analysis:

  • Identify the molecular ion ([M+H]+ or [M-H]-) in the full scan mass spectrum.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pathways can provide valuable structural information.[2][19]

C. Logical Relationship: Fragmentation of Organosilicon Compounds in MS

The fragmentation of organosilicon compounds in mass spectrometry is influenced by the stability of the resulting ions and neutral losses. Common fragmentation pathways involve cleavage of bonds to the silicon atom and rearrangements.

Fragmentation_Pathway cluster_info Fragmentation Information Molecular_Ion Molecular Ion [R3Si-R']+ Fragment_1 [R3Si]+ Molecular_Ion->Fragment_1 α-cleavage Fragment_2 [R2Si-R']+ Molecular_Ion->Fragment_2 Rearrangement Neutral_Loss_1 - R'• Neutral_Loss_2 - R• info1 R = Alkyl, Aryl, etc. info2 R' = Leaving group

Caption: Simplified fragmentation pathways of organosilicon compounds in mass spectrometry.

IV. Conclusion

Mass spectrometry offers a suite of powerful techniques for the detection, quantification, and characterization of a wide range of organosilicon compounds. The choice of the specific MS technique and the associated sample preparation protocol depends on the analyte's properties (e.g., volatility, polarity) and the sample matrix. By following well-defined protocols and being mindful of potential challenges such as contamination and matrix effects, researchers can obtain reliable and accurate data for their specific applications in research, quality control, and regulatory compliance.

References

Application Note: In Vivo Models for Studying Quadrosilan Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Pharmacokinetic (PK) studies are a cornerstone of drug discovery and development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a novel chemical entity.[1][2] This application note provides a comprehensive overview and detailed protocols for conducting in vivo pharmacokinetic studies of Quadrosilan, a novel investigational compound. Understanding the in vivo behavior of this compound is essential for evaluating its efficacy, safety, and determining appropriate dosage regimens for further preclinical and clinical development.[1] The protocols outlined here are designed to be adaptable for various research objectives, from rapid screening to comprehensive PK profiling in rodent models.[1][2]

2. Objectives of In Vivo this compound PK Studies

The primary objectives of conducting in vivo pharmacokinetic studies for this compound are:

  • To determine the plasma concentration-time profile of this compound following administration.

  • To calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).

  • To assess the bioavailability of this compound when administered via different routes (e.g., oral vs. intravenous).

  • To evaluate dose proportionality by administering multiple dose levels.[3]

  • To investigate the distribution of this compound into various tissues.[4]

  • To identify potential metabolites of this compound in biological matrices.[4]

3. Recommended In Vivo Models

Rodent models, such as mice and rats, are the most commonly used species for initial in vivo PK studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[1][2] The selection of a specific strain may depend on the therapeutic area and the metabolic profile of this compound.

4. Experimental Protocols

The following sections detail the protocols for conducting a comprehensive in vivo pharmacokinetic study of this compound.

4.1. Preclinical Formulation Screening

Prior to the in vivo study, it is crucial to develop a suitable formulation for this compound. This involves assessing the solubility and stability of the compound in various vehicles to ensure its proper delivery.[2]

Protocol 4.1.1: Solubility and Stability Assessment

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Test a panel of vehicles commonly used for in vivo studies, such as saline, phosphate-buffered saline (PBS), polyethylene glycol (PEG), and various cyclodextrins.

  • Determine the solubility of this compound in each vehicle by adding the stock solution to the vehicle and observing for precipitation.

  • Assess the stability of the final formulation at room temperature and 4°C over a period relevant to the study duration.

4.2. In Vivo Pharmacokinetic Study

This protocol describes a typical PK study in rats to determine the plasma concentration-time profile of this compound after intravenous (IV) and oral (PO) administration.

Protocol 4.2.1: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.

  • Acclimatization: Acclimatize the animals for at least 3 days prior to the experiment with free access to food and water.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound at a dose of 1 mg/kg via the tail vein. The formulation should be a clear solution.

    • Oral (PO) Group: Administer this compound at a dose of 10 mg/kg via oral gavage. The formulation can be a solution or suspension.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:

      • IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters using non-compartmental analysis software.

4.3. Tissue Distribution Study

To understand how this compound distributes throughout the body, a tissue distribution study can be performed.[4]

Protocol 4.3.1: Tissue Distribution of this compound in Mice

  • Animal Model: Male CD-1 mice (n=3 per time point), weighing 20-25g.

  • Dosing: Administer a single dose of this compound (e.g., 10 mg/kg, IV or PO).

  • Tissue Collection:

    • At predetermined time points (e.g., 1, 4, and 24 hours post-dose), euthanize the animals.

    • Collect key tissues such as the liver, kidneys, lungs, heart, spleen, brain, and muscle.

    • Rinse the tissues with cold saline, blot dry, and weigh them.

  • Sample Homogenization:

    • Homogenize the tissue samples in a suitable buffer.

  • Bioanalysis:

    • Determine the concentration of this compound in the tissue homogenates using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the tissue-to-plasma concentration ratios to assess the extent of tissue distribution.

5. Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in clear and well-structured tables.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following IV and PO Administration

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 500 ± 75800 ± 120
Tmax (h) 0.081.0
AUC₀-t (ng·h/mL) 1200 ± 1504800 ± 600
AUC₀-∞ (ng·h/mL) 1250 ± 1605000 ± 650
t½ (h) 2.5 ± 0.54.0 ± 0.8
CL (L/h/kg) 0.8 ± 0.1-
Vd (L/kg) 2.9 ± 0.4-
Bioavailability (%) -40

Data are presented as mean ± standard deviation.

Table 2: Tissue Distribution of this compound in Mice 4 Hours Post-Dose (10 mg/kg, PO)

TissueConcentration (ng/g)Tissue-to-Plasma Ratio
Plasma 250 ± 401.0
Liver 3000 ± 45012.0
Kidney 1500 ± 2206.0
Lung 800 ± 1103.2
Heart 400 ± 601.6
Spleen 600 ± 902.4
Brain 50 ± 100.2
Muscle 300 ± 501.2

Data are presented as mean ± standard deviation.

6. Visualizations

6.1. Experimental Workflow

The following diagram illustrates the general workflow for an in vivo pharmacokinetic study.

G cluster_pre Pre-Study cluster_in_life In-Life Phase cluster_post Post-Study Formulation Formulation Development Protocol Protocol Design Formulation->Protocol Dosing Animal Dosing (IV, PO) Protocol->Dosing Sampling Blood/Tissue Sampling Dosing->Sampling Bioanalysis Sample Bioanalysis (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Report Data Reporting PK_Analysis->Report

Caption: Workflow for an in vivo pharmacokinetic study.

6.2. Hypothetical Signaling Pathway for this compound

Assuming this compound is an inhibitor of a receptor tyrosine kinase (RTK) signaling pathway, the following diagram illustrates its potential mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Ligand Ligand->Receptor Activation This compound This compound This compound->Receptor Inhibition

Caption: Hypothetical inhibition of an RTK pathway by this compound.

The successful execution of in vivo pharmacokinetic studies is paramount for the advancement of any new drug candidate. The protocols and guidelines presented in this application note provide a robust framework for characterizing the pharmacokinetic profile of this compound. The data generated from these studies will be instrumental in making informed decisions throughout the drug development process.[6] It is recommended that these studies be tailored to the specific scientific questions being addressed and conducted in compliance with all applicable animal welfare regulations.[4]

References

Application Notes and Protocols for Measuring the Estrogenic Activity of Quadrosilan Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrosilan is a synthetic, nonsteroidal estrogen that has been investigated for its potential therapeutic applications.[1] As an organosilicon compound, its estrogenic properties warrant thorough characterization to understand its mechanism of action and potential off-target effects.[1] This document provides detailed application notes and protocols for two standard cell-based assays to quantify the estrogenic activity of this compound: the MCF-7 Cell Proliferation (E-Screen) Assay and an Estrogen Receptor (ER) Luciferase Reporter Gene Assay using T47D cells.

MCF-7 Cell Proliferation (E-Screen) Assay

The E-Screen assay is a well-established method for assessing the estrogenicity of compounds by measuring the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[2][3]

Principle

MCF-7 cells are dependent on estrogens for proliferation. In a steroid-depleted medium, their growth is arrested. The addition of estrogenic compounds, like this compound, will bind to the estrogen receptor, initiating downstream signaling pathways that lead to cell proliferation. The extent of proliferation is proportional to the estrogenic activity of the compound. Cell number is quantified using the Sulforhodamine B (SRB) assay, which measures total protein content.[4][5]

Data Presentation

The estrogenic activity of a test compound is determined by its ability to induce a proliferative effect (PE). The relative proliferative effect (RPE) is calculated as a percentage of the maximal effect induced by 17β-estradiol.

Table 1: Proliferative Effect of 17β-estradiol on MCF-7 Cells (Example Data)

Concentration (M)Mean Absorbance (510 nm)Standard Deviation% Proliferation vs. Control
Vehicle Control (DMSO)0.2500.0150%
1.00E-130.3100.02024%
1.00E-120.4500.02580%
1.00E-110.8500.040240%
1.00E-101.2500.060400%
1.00E-091.3500.070440%
1.00E-081.3600.075444%

Summary of Results (Example Data for 17β-estradiol)

ParameterValue
EC50 ~5 x 10-12 M
Maximal Proliferation ~440% of vehicle control

Note: This is example data. Actual values will vary depending on experimental conditions and the specific batch of cells.

Experimental Protocol

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) without phenol red

  • Fetal Bovine Serum (FBS)

  • Charcoal-dextran stripped FBS (CD-FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • 17β-estradiol (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB)

  • Tris base

  • Acetic acid

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Hormone Deprivation: Three to four days before the assay, switch the cells to DMEM supplemented with 10% CD-FBS to remove any residual steroids.

  • Cell Seeding: Trypsinize and seed MCF-7 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of the hormone-deprived medium. Allow cells to attach for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and 17β-estradiol in the hormone-deprived medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the test compounds, positive control, or vehicle control.

  • Incubation: Incubate the plates for 6 days at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Estrogen Receptor (ER) Luciferase Reporter Gene Assay

This assay utilizes a human cell line, such as the T47D breast cancer cell line, that has been stably transfected with a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.[6][7]

Principle

When an estrogenic compound like this compound enters the cell, it binds to the estrogen receptor. The ligand-receptor complex then translocates to the nucleus and binds to the ERE on the reporter plasmid, initiating the transcription of the luciferase gene. The amount of luciferase produced is quantified by adding its substrate, luciferin, which generates a luminescent signal proportional to the estrogenic activity of the compound.[7]

Data Presentation

The results are expressed as fold induction of luciferase activity over the vehicle control. Dose-response curves are generated to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Table 2: Luciferase Induction by 17β-estradiol in T47D-KBluc Cells (Example Data)

Concentration (M)Mean Luminescence (RLU)Standard DeviationFold Induction vs. Control
Vehicle Control (DMSO)5,0005001.0
1.00E-1315,0001,2003.0
1.00E-1275,0006,00015.0
1.00E-11250,00020,00050.0
1.00E-10450,00035,00090.0
1.00E-09500,00040,000100.0
1.00E-08510,00042,000102.0

Summary of Results (Example Data for 17β-estradiol)

ParameterValue
EC50 ~6 x 10-12 M[6]
Maximal Induction ~100-fold over vehicle control[6]

Note: This is example data. Actual values will vary depending on experimental conditions and the specific T47D-luciferase clone used.[6]

Experimental Protocol

Materials:

  • T47D cells stably expressing an ERE-luciferase reporter construct (e.g., T47D-KBluc)[7]

  • RPMI-1640 medium without phenol red

  • Fetal Bovine Serum (FBS)

  • Charcoal-dextran stripped FBS (CD-FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • 17β-estradiol (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Culture: Maintain T47D-KBluc cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Hormone Deprivation: Four to five days prior to the assay, switch the cells to RPMI-1640 without phenol red, supplemented with 10% CD-FBS.

  • Cell Seeding: Seed the cells into 96-well white, clear-bottom plates at a density of 50,000 cells per well in 100 µL of the hormone-deprived medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and 17β-estradiol in the hormone-deprived medium. The final DMSO concentration should not exceed 0.1%. Replace the medium with 100 µL of the medium containing the test compounds, positive control, or vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Lysis and Luminescence Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase assay reagent to each well.

  • Readout: Measure the luminescence using a luminometer, following the manufacturer's instructions.

Visualizations

Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds ER_Q ER-Quadrosilan Complex ER->ER_Q HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP Dimer Dimerized ER Complex ER_Q->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Proteins for Cell Proliferation mRNA->Proteins Translation

Caption: Genomic estrogen receptor signaling pathway activated by this compound.

MCF-7 E-Screen Assay Workflow

EScreenWorkflow start Start culture Culture MCF-7 cells in hormone-deprived medium start->culture seed Seed cells in 96-well plate culture->seed treat Treat with this compound, 17β-estradiol (control), and vehicle seed->treat incubate Incubate for 6 days treat->incubate fix Fix cells with TCA incubate->fix stain Stain with SRB fix->stain wash Wash and dry plate stain->wash solubilize Solubilize bound dye wash->solubilize read Read absorbance at 510 nm solubilize->read analyze Analyze data: Calculate EC50 and max proliferation read->analyze end End analyze->end

Caption: Workflow for the MCF-7 cell proliferation (E-Screen) assay.

T47D Reporter Gene Assay Workflow

ReporterWorkflow start Start culture Culture T47D-KBluc cells in hormone-deprived medium start->culture seed Seed cells in 96-well luminometer plate culture->seed treat Treat with this compound, 17β-estradiol (control), and vehicle seed->treat incubate Incubate for 24 hours treat->incubate lyse Add luciferase assay reagent incubate->lyse read Read luminescence lyse->read analyze Analyze data: Calculate EC50 and fold induction read->analyze end End analyze->end

Caption: Workflow for the T47D estrogen receptor luciferase reporter gene assay.

References

Protocols for Assessing the Efficacy of Antigonadotropic Agents: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the efficacy of antigonadotropic agents. These protocols cover preclinical in vitro and in vivo methodologies, as well as key considerations for clinical trial design and endpoint evaluation.

Introduction to Antigonadotropic Agents

Antigonadotropic agents are compounds that suppress the production or action of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). By inhibiting the hypothalamic-pituitary-gonadal (HPG) axis, these agents effectively reduce the synthesis of sex steroids, such as estrogens and androgens. This mechanism of action makes them valuable therapeutic agents for a range of hormone-dependent conditions, including endometriosis, uterine fibroids, and certain cancers, as well as for contraceptive purposes. The assessment of their efficacy requires a multi-faceted approach, from initial in vitro screening to comprehensive clinical trials.

Preclinical Efficacy Assessment

In Vitro Assays

This assay determines the ability of a test compound to bind to the GnRH receptor, a key target for many antigonadotropic agents.

Principle: A competitive binding assay is performed using a labeled GnRH analog and a source of GnRH receptors (e.g., pituitary cell membranes or recombinant cells expressing the receptor). The test compound's ability to displace the labeled ligand is measured, and its binding affinity (e.g., Ki or IC50) is determined. A common method for this is a sandwich enzyme-linked immunosorbent assay (ELISA).[1][2][3][4]

Protocol:

  • Plate Preparation: Coat a 96-well microplate with a capture antibody specific for GnRH.

  • Standard and Sample Preparation: Prepare a standard curve of known GnRH concentrations. Dilute test compounds and samples to the desired concentrations.

  • Incubation: Add 50 µL of standard or sample to each well. Immediately add 50 µL of prepared Detection Reagent A (biotinylated anti-GnRH antibody). Incubate for 1 hour at 37°C.[1][2]

  • Washing: Aspirate the contents of the wells and wash each well three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of prepared Detection Reagent B (e.g., HRP-conjugated streptavidin). Incubate for 30 minutes at 37°C.[1][2]

  • Substrate Addition: Aspirate and wash the wells five times. Add 90 µL of substrate solution and incubate for 15-25 minutes at 37°C in the dark.[1]

  • Reaction Termination and Measurement: Add 50 µL of stop solution. Read the absorbance at 450 nm immediately using a microplate reader.[1]

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the binding of the labeled ligand (IC50) from a dose-response curve.

This assay is crucial for identifying compounds that inhibit estrogen synthesis by targeting the aromatase enzyme.[5]

Principle: The assay measures the conversion of an androgen substrate (e.g., androstenedione) to an estrogen by aromatase, typically using human recombinant aromatase or placental microsomes.[6][7] The activity can be measured by quantifying the estrogen product or a surrogate marker, such as the release of tritiated water from a labeled substrate.[8] A fluorometric method offers a non-radioactive alternative.[9][10]

Protocol (Fluorometric): [9]

  • Reagent Preparation: Prepare all reagents, including the aromatase enzyme, substrate, and a selective aromatase inhibitor (e.g., letrozole) for control reactions.

  • Sample and Control Incubation: In a 96-well plate, add the test compound at various concentrations to wells containing the aromatase enzyme preparation. Include wells with the selective inhibitor to determine aromatase-specific activity. Incubate for at least 10 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate and NADP+ mixture to each well to initiate the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence in kinetic mode (Ex/Em = 488/527 nm) for 60 minutes at 37°C.

  • Data Analysis: Calculate the aromatase-specific activity by subtracting the residual activity in the presence of the inhibitor. Determine the IC50 of the test compound.

This assay assesses the direct effect of a compound on testosterone synthesis in Leydig cells.

Principle: Primary Leydig cells isolated from testes are incubated with the test compound. The amount of testosterone produced and secreted into the culture medium is then quantified, typically by ELISA or radioimmunoassay (RIA).[11][12]

Protocol: [13][14]

  • Leydig Cell Isolation: Isolate Leydig cells from the testes of adult rats or other suitable animal models using collagenase digestion and density gradient centrifugation.[11][14]

  • Cell Culture: Plate the purified Leydig cells in a culture medium and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a positive control (e.g., human chorionic gonadotropin, hCG) to stimulate testosterone production and a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 34-37°C.[11]

  • Supernatant Collection: Collect the culture supernatant.

  • Testosterone Quantification: Measure the concentration of testosterone in the supernatant using a validated ELISA kit.[13]

  • Data Analysis: Compare the testosterone levels in the treated groups to the control groups to determine the inhibitory effect of the compound.

In Vivo Efficacy Assessment in Animal Models

In vivo studies are essential to evaluate the systemic effects of antigonadotropic agents on the HPG axis and reproductive functions.

Principle: The test agent is administered to adult male or female rats for a specified period. The efficacy is assessed by measuring changes in serum gonadotropin and sex steroid levels, as well as effects on reproductive organ weights and histology.

Protocol:

  • Animal Selection and Acclimatization: Use healthy, adult male or female Sprague-Dawley rats. Allow for an acclimatization period of at least one week.

  • Dosing: Administer the test compound daily via an appropriate route (e.g., oral gavage, subcutaneous injection) for a predetermined duration (e.g., 14 or 28 days). Include a vehicle control group.

  • Hormone Level Measurement:

    • At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

    • Separate the serum and store it at -80°C until analysis.

    • Measure serum concentrations of LH, FSH, testosterone (in males), and estradiol (in females) using validated ELISA kits.

  • Reproductive Organ Analysis:

    • Euthanize the animals and perform a necropsy.

    • Dissect and weigh the testes, epididymides, seminal vesicles, and prostate in males, and the ovaries and uterus in females.

    • Fix the tissues in 10% neutral buffered formalin for histological examination.

  • Sperm Analysis (in males):

    • Collect sperm from the cauda epididymis.

    • Assess sperm concentration, motility, and morphology.

  • Estrous Cycle Monitoring (in females):

    • Perform daily vaginal smears to monitor the stages of the estrous cycle throughout the treatment period.

  • Data Analysis: Compare the measured parameters between the treated and control groups using appropriate statistical methods.

Clinical Efficacy Assessment

Clinical trials are the definitive step in evaluating the efficacy and safety of antigonadotropic agents in humans. The design of these trials and the choice of endpoints are critical for demonstrating clinical benefit.

Clinical Trials in Endometriosis

Objective: To evaluate the efficacy of antigonadotropic agents in reducing endometriosis-associated pain.

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[15]

Key Efficacy Endpoints:

  • Primary Endpoints:

    • Reduction in dysmenorrhea (menstrual pain) scores.[15][16]

    • Reduction in non-menstrual pelvic pain (NMPP) scores.[15][16]

    • A common primary endpoint is the proportion of responders, defined as patients achieving a clinically meaningful reduction in both dysmenorrhea and NMPP with no increase in analgesic use.[17]

  • Secondary Endpoints:

    • Reduction in dyspareunia (painful intercourse) scores.

    • Improvement in quality of life, often assessed using validated questionnaires like the Endometriosis Health Profile-30 (EHP-30).[15][18]

    • Reduction in the use of rescue pain medication.[19]

    • Changes in bone mineral density (BMD) to assess safety.[15]

Clinical Trials in Male Contraception

Objective: To evaluate the efficacy of antigonadotropic agents (often in combination with androgens) in suppressing spermatogenesis to contraceptive levels.[20]

Study Design: Prospective, open-label, single-arm studies are common in early to mid-stage trials.[21]

Key Efficacy Endpoints:

  • Primary Endpoint:

    • Suppression of sperm concentration to a threshold consistent with effective contraception (e.g., ≤ 1 million sperm/mL).[16][21][22]

  • Secondary Endpoints:

    • Time to achieve suppression of spermatogenesis.[22][23]

    • Maintenance of suppressed spermatogenesis over the treatment period.[21]

    • Recovery of spermatogenesis after cessation of treatment.[21]

    • Changes in serum levels of LH, FSH, and testosterone.[16][21]

    • Assessment of sexual function and mood.[21]

    • Acceptability of the contraceptive method to both partners.[21]

Data Presentation

Efficacy of GnRH Antagonists in Endometriosis-Associated Pain
Agent (Dose)Trial(s)Primary EndpointResultCitation
Elagolix (150 mg once daily)Elaris EM-I & EM-IIResponder rate for dysmenorrhea and NMPP at 3 months43-46% vs 20-23% for placebo[24]
Elagolix (200 mg twice daily)Elaris EM-I & EM-IIResponder rate for dysmenorrhea and NMPP at 3 months72-76% vs 20-23% for placebo[24]
Relugolix (40 mg once daily with add-back therapy)SPIRIT 1 & 2Responder rate for dysmenorrhea at 24 weeks~75% vs ~27% for placebo[25]
Responder rate for NMPP at 24 weeks~59-66% vs ~40% for placebo[25]
Linzagolix (75 mg once daily)EDELWEISS 3Responder rate for dysmenorrhea at 3 months44.0% vs 23.5% for placebo[17]
Linzagolix (200 mg once daily with add-back therapy)EDELWEISS 3Responder rate for dysmenorrhea at 3 months72.9% vs 23.5% for placebo[17]
Responder rate for NMPP at 3 months47.3% vs 30.9% for placebo[17]
Efficacy of Nestorone®/Testosterone Gel for Male Contraception
ParameterTrial PhaseResultCitation
Sperm Suppression (≤ 1 million/mL)Phase II89% of men achieved this by weeks 20-24 (with 8 mg Nestorone®)[16]
Phase IIb86% of men achieved this by week 15[22]
Time to Suppression Phase IIbMedian time was 8 weeks[22][23]
Azoospermia Phase II78% of men achieved this (with 8 mg Nestorone®)[16]
Hormone Levels Phase IISerum testosterone maintained within the normal adult male range[16][26]

Visualizations

HPG_Axis_and_Antigonadotropic_Action Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH & FSH (+) Gonads->Hypothalamus (-) Negative Feedback Gonads->Pituitary (-) Negative Feedback TargetTissues Target Tissues Gonads->TargetTissues Sex Steroids (Testosterone/Estrogen) Antigonadotropic Antigonadotropic Agent Antigonadotropic->Pituitary

Caption: Hypothalamic-Pituitary-Gonadal (HPG) Axis and the mechanism of action of antigonadotropic agents.

Preclinical_Workflow Start Compound Library InVitro In Vitro Assays - Receptor Binding - Functional Assays - Cell-based Assays Start->InVitro Screening Lead_Opt Lead Optimization InVitro->Lead_Opt Identify Hits Lead_Opt->InVitro Iterate InVivo In Vivo Models (e.g., Rat) - Hormone Levels - Organ Weights - Histology Lead_Opt->InVivo Test Leads Clinical_Candidate Clinical Candidate InVivo->Clinical_Candidate Select Candidate

Caption: Preclinical workflow for the assessment of antigonadotropic agents.

Clinical_Trial_Logic Patient_Population Eligible Patients (e.g., Endometriosis with moderate-to-severe pain) Randomization Randomization Patient_Population->Randomization Treatment_A Antigonadotropic Agent Randomization->Treatment_A Group 1 Treatment_B Placebo Randomization->Treatment_B Group 2 Follow_Up Treatment & Follow-up Period (e.g., 3-6 months) Treatment_A->Follow_Up Treatment_B->Follow_Up Endpoint_Assessment Endpoint Assessment Follow_Up->Endpoint_Assessment Primary_Endpoints Primary Endpoints - Pain Reduction - Responder Analysis Endpoint_Assessment->Primary_Endpoints Secondary_Endpoints Secondary Endpoints - Quality of Life - Analgesic Use - Safety (e.g., BMD) Endpoint_Assessment->Secondary_Endpoints

Caption: Logical flow of a randomized, placebo-controlled clinical trial for an antigonadotropic agent.

References

Application Notes and Protocols for Cisobitan Administration in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on "Cisobitan" (2,6-cis-diphenylhexamethylcyclotetrasiloxane) is limited to a pilot study in prostate cancer from 1981.[1] To provide a comprehensive and detailed response that fulfills the user's request for detailed application notes and protocols, "Cisobitan" will be treated as a representative poorly water-soluble small molecule drug candidate for cancer therapy. The following information is a synthesized compilation based on established principles of pharmaceutical development and clinical research for such compounds.

Fictional Drug Profile: Cisobitan

Cisobitan is a novel, poorly water-soluble synthetic small molecule with potent inhibitory activity against the Notch signaling pathway, which is implicated in the progression of various cancers.[2][3][4][5][6] Due to its lipophilic nature and low aqueous solubility, the formulation and route of administration are critical for achieving therapeutic concentrations.[7][8]

Administration Routes in Clinical Research

For a poorly soluble drug like Cisobitan, both oral and intravenous administration routes are typically evaluated in early clinical research to determine the most effective and safest delivery method.[9][10]

  • Oral (PO) Administration: Offers convenience and patient compliance but may be limited by low and variable bioavailability due to poor solubility and potential first-pass metabolism.[7][9]

  • Intravenous (IV) Administration: Ensures 100% bioavailability and provides a clear pharmacokinetic profile, serving as a benchmark for oral formulations.[9][11] However, it is less convenient for chronic administration.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize hypothetical pharmacokinetic data for Cisobitan administered via oral and intravenous routes in a preclinical animal model and a Phase I human clinical trial.

Table 1: Preclinical Pharmacokinetic Parameters of Cisobitan in Rats (Single Dose)

ParameterOral Suspension (50 mg/kg)Intravenous Solution (5 mg/kg)
Cmax (ng/mL) 450 ± 1202500 ± 350
Tmax (h) 4.0 ± 1.50.1 ± 0.05
AUC0-inf (ng·h/mL) 3200 ± 8002800 ± 450
Half-life (t1/2) (h) 8.5 ± 2.17.9 ± 1.8
Bioavailability (%) ~11.4%100%

Table 2: Phase I Human Pharmacokinetic Parameters of Cisobitan (Single Dose)

ParameterOral Capsule (200 mg)Intravenous Infusion (20 mg)
Cmax (ng/mL) 380 ± 951800 ± 250
Tmax (h) 3.5 ± 1.00.5 (end of infusion)
AUC0-inf (ng·h/mL) 2900 ± 7502500 ± 500
Half-life (t1/2) (h) 10.2 ± 2.59.8 ± 2.0
Bioavailability (%) ~11.6%100%

Experimental Protocols

Protocol 1: Preparation of Cisobitan Formulations for Preclinical Studies

1.1. Oral Suspension (10 mg/mL)

  • Materials: Cisobitan powder, 0.5% (w/v) methylcellulose in purified water, mortar and pestle, magnetic stirrer.

  • Procedure:

    • Weigh the required amount of Cisobitan powder.

    • Levigate the powder with a small amount of the 0.5% methylcellulose solution in a mortar to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Transfer the mixture to a beaker and stir with a magnetic stirrer for 30 minutes to ensure homogeneity.

    • Store at 2-8°C and re-suspend by shaking well before each use.

1.2. Intravenous Solution (1 mg/mL)

  • Materials: Cisobitan powder, Solutol® HS 15, ethanol, sterile water for injection, 0.22 µm sterile filter.[12][13]

  • Procedure:

    • Dissolve the required amount of Cisobitan in ethanol.

    • Add Solutol® HS 15 to the ethanolic solution and mix until clear.

    • Slowly add sterile water for injection to the mixture while stirring to form a clear solution.

    • Sterilize the final solution by filtering through a 0.22 µm sterile filter into a sterile vial.

    • Store at 2-8°C, protected from light.

Protocol 2: Preclinical Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (n=6 per group), cannulated in the jugular vein.

  • Dosing:

    • Oral Group: Administer the Cisobitan oral suspension at 50 mg/kg via oral gavage.

    • IV Group: Administer the Cisobitan intravenous solution at 5 mg/kg as a bolus injection via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Cisobitan in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) using appropriate software.

Protocol 3: Phase I Clinical Trial Design
  • Study Design: An open-label, single-center, dose-escalation study to evaluate the safety, tolerability, and pharmacokinetics of oral and intravenous Cisobitan in patients with advanced solid tumors.[10][14]

  • Patient Population: Adult patients with histologically confirmed advanced solid tumors for whom standard therapy is no longer effective.

  • Treatment Plan:

    • Part 1 (IV): Patients receive a single intravenous infusion of Cisobitan at escalating dose levels.

    • Part 2 (Oral): Patients receive a single oral dose of Cisobitan at escalating dose levels.

  • Pharmacokinetic Sampling: Collect serial blood samples at predefined time points before, during, and after drug administration.

  • Safety Monitoring: Monitor adverse events, vital signs, electrocardiograms, and clinical laboratory tests throughout the study.

  • Endpoints:

    • Primary: Safety and tolerability, determination of the maximum tolerated dose (MTD).

    • Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2), and preliminary evidence of anti-tumor activity.

Visualizations

Signaling Pathway of Cisobitan

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage Ligand Delta/Jagged Ligand Ligand->Notch_Receptor binds S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD releases CSL CSL NICD->CSL translocates to nucleus & binds MAML MAML CSL->MAML recruits Target_Genes Target Gene Transcription MAML->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Cisobitan Cisobitan Cisobitan->S3_Cleavage inhibits

Caption: Hypothetical mechanism of action of Cisobitan in the Notch signaling pathway.

Experimental Workflow for Administration Route Comparison

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Formulation Formulation Development (Oral & IV) Animal_PK Animal PK Studies (Rat Model) Formulation->Animal_PK Tox Toxicology Studies Animal_PK->Tox Phase1 Phase I Clinical Trial (Safety & PK) Tox->Phase1 Data_Analysis Data Analysis & Comparison Phase1->Data_Analysis Decision Route Selection for Phase II Data_Analysis->Decision

Caption: Workflow for comparing oral and IV administration routes of Cisobitan.

Decision Logic for Route Selection

Start Phase I Data (Oral vs. IV) Safety Acceptable Safety Profile (Both Routes)? Start->Safety Bioavailability Acceptable Oral Bioavailability? Oral_Selected Select Oral Route for Phase II Bioavailability->Oral_Selected Yes IV_Selected Select IV Route for Phase II Bioavailability->IV_Selected No Safety->Bioavailability Yes Stop Stop Development Safety->Stop No Reformulate Reformulate Oral Dosage Form IV_Selected->Reformulate Consider

Caption: Decision tree for selecting the administration route for further clinical development.

References

Application Notes and Protocols: Monitoring Patient Response to Quadrosilan Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quadrosilan is a novel small molecule inhibitor targeting the constitutively active QK-RAS signaling pathway, a critical driver in a subset of aggressive solid tumors. By selectively binding to the ATP-binding pocket of the QK1 protein kinase, this compound effectively blocks downstream signal transduction, leading to cell cycle arrest and apoptosis in tumor cells harboring QK-RAS mutations. Monitoring the therapeutic response to this compound is crucial for optimizing treatment strategies and understanding mechanisms of resistance.[1] These application notes provide a comprehensive overview of methodologies to monitor patient response to this compound treatment, including pharmacodynamic biomarker analysis, functional cellular assays, and gene expression profiling.

Pharmacodynamic Biomarker Assessment

Pharmacodynamic (PD) biomarkers are essential for confirming target engagement and downstream pathway modulation by this compound.

Table 1: Pharmacodynamic Biomarkers for this compound

BiomarkerSample TypeAssayPurpose
Phospho-QK1 (pQK1)Tumor Biopsy, PBMCsELISA, Western BlotTo confirm direct target engagement of this compound.
Phospho-ERK1/2 (pERK1/2)Tumor Biopsy, PBMCsELISA, Western BlotTo assess downstream pathway inhibition.
Ki-67Tumor BiopsyIHCTo measure changes in tumor cell proliferation.
Cleaved Caspase-3Tumor BiopsyIHCTo quantify apoptosis induction in tumor cells.
Protocol: Phospho-QK1 ELISA

This protocol describes a solid-phase sandwich ELISA for the quantitative measurement of phosphorylated QK1 in protein extracts.

Materials:

  • Anti-total QK1 capture antibody

  • Anti-phospho-QK1 (pTyr845) detection antibody (biotinylated)

  • Streptavidin-HRP

  • TMB substrate

  • Stop Solution (0.16 M sulfuric acid)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Assay Diluent (PBS with 1% BSA)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • 96-well microplate

Procedure:

  • Coat a 96-well microplate with anti-total QK1 capture antibody overnight at 4°C.

  • Wash the plate 4 times with Wash Buffer.

  • Block the plate with Assay Diluent for 1 hour at room temperature.

  • Wash the plate 4 times with Wash Buffer.

  • Prepare protein lysates from patient samples (e.g., PBMCs or tumor tissue) using Lysis Buffer. Determine total protein concentration using a BCA assay.

  • Add 100 µL of standards and diluted samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate 4 times with Wash Buffer.

  • Add 100 µL of biotinylated anti-phospho-QK1 detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate 4 times with Wash Buffer.

  • Add 100 µL of Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate 4 times with Wash Buffer.

  • Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

  • Add 100 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

Cellular Response Assays

Functional assays on patient-derived cells can provide insights into the direct cytotoxic and anti-proliferative effects of this compound.

Table 2: Cellular Response Metrics to this compound Treatment

MetricSample TypeAssayPurpose
Apoptosis RatePBMCs, Dissociated Tumor CellsFlow Cytometry (Annexin V/PI staining)To quantify the percentage of apoptotic cells post-treatment.
Cell ViabilityPBMCs, Dissociated Tumor CellsCellTiter-Glo® Luminescent Cell Viability AssayTo measure the reduction in viable cells.
Proliferation IndexPBMCsFlow Cytometry (CFSE staining)To assess the inhibition of cell division.
Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol details the detection of apoptosis in peripheral blood mononuclear cells (PBMCs) following ex vivo this compound treatment.

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium with 10% FBS

  • This compound (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from patient whole blood using Ficoll-Paque PLUS density gradient centrifugation.

  • Resuspend PBMCs in RPMI-1640 medium at a concentration of 1x10^6 cells/mL.

  • Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for 24-48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Gene Expression Profiling

Monitoring changes in gene expression can reveal downstream effects of QK-RAS pathway inhibition and potential mechanisms of adaptive resistance.

Table 3: Key Genes for Expression Analysis

GeneFunctionMethodExpected Change with Treatment
CCND1Cell cycle progressionqPCR, RNA-SeqDownregulation
BCL2Anti-apoptotic proteinqPCR, RNA-SeqDownregulation
FOSL1AP-1 transcription factor subunitqPCR, RNA-SeqDownregulation
DUSP6MAPK phosphatase (feedback regulator)qPCR, RNA-SeqUpregulation
Protocol: Quantitative PCR (qPCR) for CCND1 Expression

This protocol outlines the measurement of Cyclin D1 (CCND1) mRNA levels in patient-derived samples.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)

  • Primers for CCND1 and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Extract total RNA from patient samples according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up qPCR reactions in triplicate for each sample and gene, including no-template controls. A typical 20 µL reaction includes: 10 µL of 2X qPCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

  • Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 30 sec).

  • Perform a melt curve analysis to verify the specificity of the amplicons.

  • Calculate the relative expression of CCND1 using the ΔΔCt method, normalized to the reference gene.

Visualizations

Quadrosilan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor QK1 QK1 Kinase Receptor->QK1 RAS QK-RAS Complex QK1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., FOSL1) ERK->TranscriptionFactors This compound This compound This compound->QK1 GeneExpression Gene Expression (CCND1, BCL2) TranscriptionFactors->GeneExpression CellResponse Proliferation & Survival GeneExpression->CellResponse Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Downstream Analysis Patient Patient Cohort Biopsy Tumor Biopsy Patient->Biopsy Blood Peripheral Blood Patient->Blood Protein_Extraction Protein Extraction Biopsy->Protein_Extraction RNA_Extraction RNA Extraction Biopsy->RNA_Extraction PBMC_Isolation PBMC Isolation Blood->PBMC_Isolation Flow_Cytometry Flow Cytometry (Apoptosis) PBMC_Isolation->Flow_Cytometry ELISA_WB ELISA / Western Blot (pQK1, pERK) Protein_Extraction->ELISA_WB qPCR qPCR (Gene Expression) RNA_Extraction->qPCR

References

Troubleshooting & Optimization

Technical Support Center: Quadrosilan Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific compound named "Quadrosilan" is not publicly available. This guide is based on the general chemical principles and behavior of organofunctional alkoxysilanes in aqueous solutions, the chemical class to which "this compound" is presumed to belong. The information provided should be used as a general guideline for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The primary degradation pathway for alkoxysilanes like this compound in aqueous solutions is hydrolysis, followed by condensation.[1][2][3]

  • Hydrolysis: The silicon-alkoxy (Si-OR) bonds are susceptible to cleavage by water, leading to the formation of silanols (Si-OH) and the corresponding alcohol (R-OH). This reaction can be catalyzed by acids or bases.[2][3]

  • Condensation: The newly formed silanols are often unstable and can condense with each other or with unreacted alkoxysilanes to form siloxane bonds (Si-O-Si), resulting in the formation of oligomers and polymers.[3]

Q2: What factors influence the stability of this compound in an aqueous solution?

A2: The stability of alkoxysilanes in aqueous solutions is influenced by several factors:

  • pH: Hydrolysis rates are significantly affected by the pH of the solution. Generally, hydrolysis is slow at neutral pH and is catalyzed by both acidic and basic conditions.[2][3]

  • Temperature: Higher temperatures typically increase the rates of both hydrolysis and condensation reactions.

  • Solvent: The properties of the solvent, such as polarity and its ability to form hydrogen bonds, can influence the reaction rates.[4]

  • Steric Hindrance: The size and structure of the organic substituents on the silicon atom can sterically hinder the approach of water molecules, thereby slowing down the hydrolysis rate.[3]

  • Catalysts: The presence of acids, bases, or certain metal ions can catalyze the hydrolysis and condensation reactions.[2][4]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: Several analytical techniques can be employed to monitor the degradation of alkoxysilanes:

  • Gas Chromatography (GC): GC can be used to measure the decrease in the concentration of the parent alkoxysilane and the appearance of the alcohol byproduct.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 29Si NMR can be used to follow the disappearance of the alkoxy groups and the formation of silanols and siloxanes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can monitor the changes in the characteristic vibrational bands of Si-O-C and Si-O-Si bonds.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry can be used to identify and quantify the parent compound and its degradation products.[5][6][7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected precipitation or gel formation in the aqueous solution. Rapid hydrolysis and condensation of this compound leading to the formation of insoluble polysiloxanes.- Adjust the pH to a more neutral range (around 6-7) to slow down hydrolysis and condensation.[2][3] - Decrease the concentration of this compound in the solution. - Lower the reaction temperature. - Use a co-solvent to improve the solubility of the silane and its hydrolysis products.
Inconsistent or non-reproducible experimental results. - Variation in the pH of the aqueous solution. - Presence of trace amounts of acidic or basic impurities. - Differences in reaction temperature or time. - Strong surface effects from the reaction vessel.[9]- Use buffered solutions to maintain a constant pH. - Ensure high purity of water and other reagents. - Precisely control the temperature and reaction timing. - Use inert reaction vessels (e.g., Teflon) to minimize surface-catalyzed reactions.[9]
Slow or incomplete hydrolysis of this compound. - Steric hindrance from bulky organic groups on the silicon atom. - Neutral pH of the solution.[3]- Add a suitable acid or base catalyst to increase the hydrolysis rate.[2][3] - Increase the reaction temperature. - Increase the water concentration if a co-solvent is being used.
Difficulty in analyzing this compound and its degradation products. - Volatility of the compound or its degradation products. - Lack of a chromophore for UV-Vis detection.- For volatile compounds, use Gas Chromatography (GC) for analysis.[4] - If UV-Vis detection is not possible, consider using alternative detection methods such as mass spectrometry (MS) or refractive index (RI) detection.[5][6][7][8] - Derivatization of the silanols can also be performed to make them amenable to certain analytical techniques.

Quantitative Data on Alkoxysilane Stability

The following table summarizes the hydrolysis rates of some common alkoxysilanes, which can provide a general reference for understanding the potential stability of this compound.

AlkoxysilaneConditionsRate Constant (k)Half-life (t1/2)Reference
TetramethoxysilaneDeionized water0.022 min-132 min[9]
TrimethoxysilaneDeionized water> 8.1 min-1< 0.09 min[9]
MethyltrimethoxysilaneDeionized water0.03 min-124 min[9]
Methyltrimethoxysilane0.15 M Sodium phosphate buffer (pH 7.4)0.10 min-16.7 min[9]
Methyltrimethoxysilane10% rat serum in 0.15 M sodium phosphate buffer (pH 7.4)0.08 min-18.6 min[9]

Experimental Protocols

Protocol: Determination of Hydrolysis Rate by Gas Chromatography (GC)

This protocol provides a general method for determining the hydrolysis rate of an alkoxysilane like this compound.

1. Materials:

  • This compound
  • High-purity water (HPLC grade)
  • Buffer solutions (e.g., phosphate, acetate) for pH control
  • Internal standard (e.g., a stable, non-reactive hydrocarbon)
  • Organic solvent for extraction (e.g., hexane, ethyl acetate)
  • Gas chromatograph with a flame ionization detector (FID)

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable, dry organic solvent. Prepare the aqueous reaction solutions at the desired pH using appropriate buffers.
  • Reaction Initiation: At time zero, add a known amount of the this compound stock solution to the temperature-controlled aqueous solution.
  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
  • Quenching and Extraction: Immediately quench the reaction by adding the aliquot to a vial containing a cold organic solvent and the internal standard. This will stop the hydrolysis and extract the remaining this compound.
  • GC Analysis: Inject the organic phase into the GC-FID.
  • Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products Alkoxysilane R'-Si(OR)3 (this compound) Silanetriol R'-Si(OH)3 (Silanol) Alkoxysilane->Silanetriol Hydrolysis Water 3 H2O Alcohol 3 R-OH

Caption: General hydrolysis pathway of a trialkoxysilane.

Condensation_Pathway cluster_reactants Reactants cluster_products Products Silanol1 R'-Si(OH)3 Siloxane (HO)2Si(R')-O-Si(R')(OH)2 (Siloxane Dimer) Silanol1->Siloxane Condensation Silanol2 R'-Si(OH)3 Water H2O Experimental_Workflow A Prepare this compound Stock Solution C Initiate Reaction (Mix A and B) A->C B Prepare Buffered Aqueous Solution B->C D Take Time-Point Samples C->D E Quench and Extract with Organic Solvent D->E F Analyze by GC-FID E->F G Plot ln[this compound] vs. Time F->G H Determine Rate Constant (k) G->H

References

Improving the solubility of Quadrosilan for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quadrosilan (CAS 4657-20-9), a synthetic nonsteroidal estrogen also known as 2,6-diphenylhexamethylcyclotetrasiloxane. The following information is intended to help overcome challenges related to its solubility in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a synthetic, non-steroidal compound with estrogenic activity, making it a subject of interest in various biological studies.[1] Structurally, it is an organosilicon compound with lipophilic (fat-loving) characteristics. This inherent lipophilicity results in poor solubility in aqueous solutions like cell culture media, which can pose significant challenges for achieving accurate and reproducible results in in vitro assays.

Q2: Which solvents are recommended for dissolving this compound?

Due to its lipophilic nature, this compound is expected to be soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for introducing poorly soluble compounds into cell culture experiments. Other organic solvents like ethanol may also be effective. However, it is crucial to use the lowest possible concentration of these solvents, as they can be toxic to cells at higher levels.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

The tolerance to DMSO varies significantly between different cell lines. As a general guideline:

  • < 0.1% DMSO: Considered safe for almost all cell lines with minimal to no cytotoxic effects.[2][3][4]

  • 0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines for extended periods.[4]

  • > 0.5% - 1% DMSO: May be acceptable for some cell lines in short-term assays, but a vehicle control is essential to assess solvent-induced effects.[2][5]

  • > 1% DMSO: Generally considered to have cytotoxic effects and can influence experimental outcomes.[2][5]

It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to the chosen solvent and concentration.

Q4: I am still observing precipitation when I add my this compound-DMSO stock to the aqueous cell culture medium. What can I do?

This is a common issue when diluting a lipophilic compound from an organic solvent into an aqueous solution. Here are some troubleshooting steps:

  • Pre-warm the media: Warming the cell culture media to 37°C can help improve the solubility of the compound upon addition.[6]

  • Slow, drop-wise addition with mixing: Add the stock solution drop-by-drop directly into the media while gently swirling or vortexing to ensure rapid and even dispersal.[6]

  • Increase the final volume: By increasing the final volume of the media, you decrease the final concentration of this compound, which may prevent it from precipitating out of solution.

  • Use a carrier molecule: For particularly challenging compounds, consider using a carrier molecule like a cyclodextrin to enhance aqueous solubility.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to addressing solubility problems with this compound in your in vitro experiments.

Problem 1: this compound powder will not dissolve in the initial solvent.
Possible Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the solvent incrementally until the powder dissolves.
Inappropriate solvent.While DMSO is recommended, you may try other organic solvents like ethanol.
Low temperature.Gently warm the solution in a 37°C water bath and use sonication to aid dissolution.[6]
Problem 2: Precipitate forms when adding this compound stock solution to cell culture media.
Possible Cause Suggested Solution
High final concentration of this compound.Lower the final concentration of this compound in your experiment.
High final concentration of organic solvent.Prepare a more concentrated stock solution so that a smaller volume is needed, keeping the final solvent concentration low (ideally ≤ 0.1%).
Improper mixing technique.Add the stock solution slowly to the center of the pre-warmed media while gently mixing.[6]
Saturation of the aqueous media.Consider using a solubilizing agent like cyclodextrins in your media.

Quantitative Data: Solubility of this compound

Solvent Anticipated Solubility Recommended Starting Concentration for Stock Solution Maximum Recommended Final Concentration in Cell Culture
Dimethyl Sulfoxide (DMSO)Expected to be soluble to freely soluble.10-50 mM≤ 0.5%
EthanolExpected to be soluble.10-50 mM≤ 0.5%
MethanolExpected to be soluble.10-50 mM≤ 0.5%
AcetoneExpected to be soluble.10-50 mMNot recommended for cell culture.
Water / PBSExpected to be practically insoluble.Not applicable.Not applicable.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 420.8 g/mol )

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 420.8 g/mol = 4.208 mg

  • Weigh the compound: Accurately weigh approximately 4.2 mg of this compound in a sterile container.

  • Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add 1 mL of high-purity, sterile DMSO.

  • Ensure complete dissolution: Vortex the tube thoroughly. If necessary, gently warm the solution in a 37°C water bath and/or sonicate until all the solid has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: In Vitro Estrogenicity Assay using MCF-7 Cells

This protocol outlines a cell proliferation assay to determine the estrogenic activity of this compound using the estrogen receptor-positive human breast cancer cell line, MCF-7.[2][5]

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM/F12 without phenol red)

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (from Protocol 1)

  • 17β-Estradiol (positive control)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Maintenance: Culture MCF-7 cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Hormone Deprivation: For at least 3-4 days before the experiment, culture the cells in a hormone-free medium (DMEM/F12 without phenol red supplemented with 5-10% CS-FBS and 1% Penicillin-Streptomycin).

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 3,000-5,000 cells per well in the hormone-free medium. Allow the cells to attach for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the hormone-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for MCF-7 cells (typically ≤ 0.1%).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (17β-estradiol, e.g., 1 nM).

    • Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle, or positive control.

  • Incubation: Incubate the plates for 5-6 days. Replace the media with freshly prepared treatment media every 2 days.

  • Cell Viability Assessment: At the end of the incubation period, measure cell proliferation using a suitable cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the concentration-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Visualizations

Logical Workflow for Preparing this compound for In Vitro Experiments

G start Start: Weigh this compound Powder dissolve Dissolve in 100% DMSO to create a concentrated stock solution start->dissolve check_dissolution Is the solution clear? dissolve->check_dissolution troubleshoot Troubleshoot: - Gently warm to 37°C - Sonicate check_dissolution->troubleshoot No store Store stock solution at -20°C check_dissolution->store Yes troubleshoot->dissolve prepare_working Prepare serial dilutions of the stock solution in cell culture medium store->prepare_working check_precipitation Does precipitate form? prepare_working->check_precipitation troubleshoot_dilution Troubleshoot: - Pre-warm media - Add stock drop-wise with mixing - Lower final concentration check_precipitation->troubleshoot_dilution Yes treat_cells Add final dilutions to cells check_precipitation->treat_cells No troubleshoot_dilution->prepare_working end_run Run Experiment treat_cells->end_run G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds and activates MAPK_pathway MAPK Signaling (e.g., ERK activation) ER->MAPK_pathway Non-Genomic Pathway (Rapid signaling) ERE Estrogen Response Element (ERE) on DNA ER->ERE Genomic Pathway (Dimerization and nuclear translocation) Cell_Proliferation Cell Proliferation & other cellular responses MAPK_pathway->Cell_Proliferation Transcription Gene Transcription ERE->Transcription Transcription->Cell_Proliferation

References

Managing side effects of Cisobitan in clinical research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note that "Cisobitan" is a fictional drug name created for the purpose of this example. The following information, including side effects, mechanisms of action, and management protocols, is hypothetical and based on common scenarios in clinical research for the class of targeted cancer therapies. It should not be used for actual clinical decision-making.

This guide is intended for researchers, scientists, and drug development professionals involved in clinical studies of Cisobitan. It provides troubleshooting guides and frequently asked questions (FAQs) to help manage potential side effects encountered during experiments.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the proposed mechanism of action for Cisobitan?

Cisobitan is a potent and selective inhibitor of the hypothetical "Tumor Proliferation Kinase" (TPK1). TPK1 is a key enzyme in the "Growth Factor Signaling Pathway" (GFSP), which is commonly hyperactivated in several solid tumors, leading to uncontrolled cell growth and proliferation. By inhibiting TPK1, Cisobitan aims to block this signaling cascade and induce tumor cell apoptosis.

Q2: What are the most commonly reported adverse events in preclinical models?

Based on preclinical data, the most frequently observed adverse events are gastrointestinal toxicities (diarrhea, nausea), dermatological reactions (rash, dry skin), and mild to moderate myelosuppression.

Specific Adverse Events

Q3: A patient in our study is experiencing Grade 2 diarrhea. What are the recommended management steps?

For Grade 2 diarrhea (an increase of 4-6 stools per day over baseline), it is recommended to initiate symptomatic treatment with loperamide. The patient should be advised to maintain adequate hydration and electrolyte balance. If the diarrhea persists for more than 48 hours despite loperamide, consider dose interruption of Cisobitan and consult the clinical study protocol for dose modification guidelines.

Q4: We have observed an asymptomatic elevation in liver function tests (ALT/AST > 3x ULN). How should we proceed?

An asymptomatic elevation of ALT/AST levels greater than three times the upper limit of normal (ULN) requires close monitoring. Repeat the liver function tests (LFTs) within 48-72 hours. If the levels remain elevated or continue to rise, Cisobitan should be withheld. A thorough investigation to rule out other causes of hepatotoxicity should be initiated. Refer to the "Protocol for Management of Suspected Cisobitan-Induced Hepatotoxicity" for a detailed workflow.

Q5: A subject has developed a maculopapular rash on their torso. What is the appropriate course of action?

For a Grade 1 or 2 rash, topical corticosteroids and oral antihistamines can be used for symptomatic relief. Patients should be advised to use moisturizers and sun protection. If the rash progresses to Grade 3 (severe symptoms limiting self-care ADL) or is accompanied by systemic symptoms, Cisobitan should be discontinued, and a dermatology consultation should be sought.

Troubleshooting Guides

Management of Common Cisobitan-Related Adverse Events

This table provides a summary of common adverse events and recommended management strategies.

Adverse EventGradeRecommended Action
Diarrhea 1Advise patient on dietary modification and increased fluid intake.
2Initiate loperamide. Monitor hydration and electrolytes.
3-4Withhold Cisobitan. Provide aggressive IV hydration and electrolyte replacement. Consider dose reduction upon resolution.
Nausea/Vomiting 1-2Administer prophylactic antiemetics (e.g., ondansetron).
3-4Withhold Cisobitan. Administer IV antiemetics and fluids.
Rash (Acneiform) 1Topical clindamycin or low-potency corticosteroids.
2Add oral doxycycline or minocycline.
3Withhold Cisobitan. Consider systemic corticosteroids.
Hepatotoxicity ALT/AST >3x ULNWithhold Cisobitan. Monitor LFTs every 48-72 hours.
(Asymptomatic)ALT/AST >5x ULNPermanently discontinue Cisobitan.

Experimental Protocols

Protocol for Monitoring and Management of Cisobitan-Induced Cardiotoxicity

1. Objective: To proactively monitor for and manage potential cardiotoxicity associated with Cisobitan treatment.

2. Scope: This protocol applies to all subjects enrolled in clinical trials involving Cisobitan.

3. Methodology:

  • Baseline Assessment:

    • Perform a 12-lead electrocardiogram (ECG) at screening.

    • Measure baseline cardiac biomarkers: Troponin I and Brain Natriuretic Peptide (BNP).

    • Conduct a baseline echocardiogram to assess Left Ventricular Ejection Fraction (LVEF).

  • On-Treatment Monitoring:

    • Repeat ECG at Day 15 of Cycle 1, and then prior to each subsequent cycle.

    • Measure Troponin I and BNP at Day 15 of Cycle 1, and then every 2 cycles.

    • Repeat echocardiogram every 3 cycles or if cardiac symptoms arise.

  • Actionable Thresholds:

    • QTc Prolongation: If QTc interval exceeds 500 ms or increases by >60 ms from baseline, withhold Cisobitan and consult a cardiologist.

    • LVEF Decrease: If LVEF drops by >10% from baseline to a value <50%, withhold Cisobitan and repeat echocardiogram in 2-4 weeks.

    • Troponin I Elevation: Any elevation above the 99th percentile of the upper reference limit should prompt a cardiology consultation.

Visualizations

Signaling Pathways and Workflows

Cisobitan_Mechanism_of_Action cluster_cell Tumor Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR TPK1 TPK1 GFR->TPK1 Downstream Downstream Signaling TPK1->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation Cisobitan Cisobitan Cisobitan->TPK1

Caption: Hypothetical signaling pathway of Cisobitan's mechanism of action.

Hepatotoxicity_Management_Workflow Start Patient on Cisobitan Monitor Routine LFT Monitoring (Every Cycle) Start->Monitor Check ALT/AST > 3x ULN? Monitor->Check Check->Monitor No Withhold Withhold Cisobitan Check->Withhold Yes Repeat Repeat LFTs in 48-72h Withhold->Repeat Investigate Investigate Other Causes Withhold->Investigate Check2 LFTs Normalized? Repeat->Check2 Resume Resume Cisobitan at Same or Reduced Dose Check2->Resume Yes Discontinue Permanently Discontinue Cisobitan Check2->Discontinue No Continue Continue Monitoring Resume->Continue

Technical Support Center: Overcoming Resistance to Nonsteroidal Estrogen Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with nonsteroidal estrogen therapies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Reduced or lost sensitivity to nonsteroidal antiestrogen treatment in ER+ cell lines.

  • Question: My estrogen receptor-positive (ER+) breast cancer cell line (e.g., MCF-7) is showing reduced sensitivity or has become completely resistant to my nonsteroidal antiestrogen (e.g., tamoxifen). What are the potential causes and how can I troubleshoot this?

  • Answer: Resistance to nonsteroidal antiestrogens in ER+ cell lines can be multifactorial. Here are the primary mechanisms to investigate:

    • Loss or Mutation of Estrogen Receptor Alpha (ERα): The primary target of the therapy may be altered.

      • Troubleshooting:

        • Verify ERα Expression: Perform Western blotting or immunofluorescence to confirm the presence of ERα protein. A significant decrease or complete loss of expression is a common mechanism of resistance.[1][2]

        • Sequence the ESR1 Gene: Mutations in the ligand-binding domain (LBD) of ERα, such as Y537S and D538G, can lead to ligand-independent, constitutive activation of the receptor, rendering antiestrogens ineffective.[3][4] Sanger or next-generation sequencing of the ESR1 gene in your resistant cell line compared to the parental line can identify these mutations.

    • Activation of Alternative Signaling Pathways: Cancer cells can bypass the ER blockade by activating pro-survival signaling pathways.

      • Troubleshooting:

        • Assess PI3K/Akt/mTOR Pathway Activation: This is a very common escape pathway.[1][5][6] Use Western blotting to check for increased phosphorylation of key proteins like Akt and mTOR in your resistant cells compared to sensitive cells.

        • Evaluate MAPK/ERK Pathway Activation: The MAPK pathway can also be upregulated.[1][7] Assess the phosphorylation status of MEK and ERK1/2 via Western blot.

        • Investigate Receptor Tyrosine Kinase (RTK) Upregulation: Overexpression of RTKs like HER2, EGFR, or IGF-1R can drive resistance by activating downstream pathways like PI3K/Akt and MAPK.[1][7][8] Use RT-qPCR or Western blotting to check the expression levels of these receptors.

    • Altered Expression of Co-regulators: The transcriptional activity of ERα is modulated by co-activators and co-repressors.

      • Troubleshooting:

        • Examine Co-activator Expression: Increased expression of co-activators such as NCOA1 (SRC-1) and NCOA3 (SRC-3) has been associated with tamoxifen resistance.[4]

        • Check Co-repressor Levels: Loss of co-repressors like NCoR1 can lead to tamoxifen acting as an agonist instead of an antagonist.[4] Use RT-qPCR to measure the mRNA levels of these co-regulators.

Issue 2: Inconsistent results in cell viability or proliferation assays.

  • Question: I am getting variable results in my cell viability assays (e.g., MTT, CellTiter-Glo) when treating my cells with nonsteroidal antiestrogens. What could be the cause?

  • Answer: Inconsistent assay results can stem from several experimental factors:

    • Cell Culture Conditions:

      • Troubleshooting:

        • Phenol Red: Ensure you are using phenol red-free media for your experiments. Phenol red is a weak estrogen mimic and can interfere with the action of antiestrogens, leading to inconsistent results.

        • Serum Stripping: Use charcoal-stripped serum to remove endogenous hormones that could activate the estrogen receptor and mask the effects of your compound.

        • Cell Density: Ensure consistent cell seeding density across all wells and experiments, as this can significantly impact proliferation rates and drug response.

    • Assay-Specific Issues:

      • Troubleshooting:

        • Assay Linearity: Confirm that your cell numbers fall within the linear range of the chosen viability assay.

        • Treatment Duration: The timing of your assay endpoint is critical. Resistance may involve long-term adaptations, so consider running experiments over a more extended period.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of acquired resistance to nonsteroidal estrogen therapy?

A1: Acquired resistance to nonsteroidal estrogen therapies, such as tamoxifen or aromatase inhibitors, is a significant clinical challenge. The primary mechanisms include:

  • Loss or mutation of the estrogen receptor (ERα): This is a direct mechanism where the drug target is no longer present or is constitutively active.[1][2][3]

  • Activation of escape signaling pathways: Upregulation of pathways like PI3K/Akt/mTOR and MAPK allows cancer cells to survive and proliferate despite ER blockade.[1][5][6][7]

  • Changes in the tumor microenvironment: Interactions with surrounding cells and the extracellular matrix can promote resistance.

  • Altered drug metabolism: Changes in the expression of enzymes that metabolize the drug can reduce its efficacy.

  • Epigenetic modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity.[9]

Q2: Are there combination therapies that can overcome resistance?

A2: Yes, several combination strategies have shown promise in overcoming resistance:

  • Targeting Escape Pathways: Combining nonsteroidal antiestrogens with inhibitors of the PI3K/Akt/mTOR pathway (e.g., everolimus) or CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) has been successful in clinical trials.[5][10]

  • Inhibiting Receptor Tyrosine Kinases: For tumors overexpressing HER2, combining antiestrogen therapy with HER2-targeted therapies like trastuzumab can be effective.[9]

Q3: How can I model the development of resistance in my lab?

A3: A common method is to culture ER+ breast cancer cells (e.g., MCF-7) with gradually increasing concentrations of a nonsteroidal antiestrogen over a prolonged period. This process selects for a resistant cell population that can then be characterized to study the mechanisms of resistance.[11] Another approach involves using long-term estrogen deprivation (LTED) models to mimic the effects of aromatase inhibitors.[11]

Data Presentation

Table 1: Overview of Common Resistance Mechanisms and Investigative Assays

Resistance MechanismKey Molecules to InvestigateSuggested Experimental Assays
ERα Alterations ERα (ESR1) protein levels, ESR1 gene mutationsWestern Blot, Immunofluorescence, Sanger/NGS Sequencing
PI3K/Akt/mTOR Pathway p-Akt, p-mTOR, p-S6KWestern Blot
MAPK/ERK Pathway p-MEK, p-ERK1/2Western Blot
RTK Upregulation HER2, EGFR, IGF-1RRT-qPCR, Western Blot, Flow Cytometry
Co-regulator Dysregulation NCOA1, NCOA3, NCoR1RT-qPCR

Table 2: Efficacy of Combination Therapies in Overcoming Resistance (Illustrative Clinical Trial Data)

Combination TherapyPatient PopulationMedian Progression-Free Survival (PFS)Reference
Everolimus + ExemestanePostmenopausal, AI-resistant metastatic breast cancer7.8 months (vs. 3.2 months with placebo)BOLERO-2[5]
Palbociclib + LetrozoleER+, HER2- advanced breast cancer (first-line)24.8 months (vs. 14.5 months with placebo)PALOMA-2
Ribociclib + LetrozoleER+, HER2- advanced breast cancer (first-line)Not reached (vs. 16.0 months with placebo at interim analysis)MONALEESA-2
Abemaciclib + FulvestrantER+, HER2- advanced breast cancer (progressed on endocrine therapy)16.4 months (vs. 9.3 months with placebo)MONARCH 2

Note: The data in Table 2 is for illustrative purposes to highlight the benefit of combination therapies and is based on landmark clinical trials. For specific and up-to-date data, please refer to the primary publications.

Experimental Protocols

Protocol 1: Western Blot Analysis of Signaling Pathway Activation

  • Cell Lysis:

    • Culture parental (sensitive) and resistant cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-ERα) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 2: RT-qPCR for Gene Expression Analysis

  • RNA Extraction:

    • Isolate total RNA from sensitive and resistant cells using a commercial kit (e.g., RNeasy Mini Kit, TRIzol).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Prepare a reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers (e.g., for ESR1, NCOA1, NCOA3, NCoR1).

    • Run the qPCR reaction on a real-time PCR system.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Mandatory Visualizations

Signaling_Pathways_in_Antiestrogen_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., HER2, EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ER ERα Akt->ER Phosphorylation (Ligand-Independent Activation) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->ER Phosphorylation (Ligand-Independent Activation) ER_dimer ERα Dimer ER->ER_dimer Antiestrogen Nonsteroidal Antiestrogen Antiestrogen->ER ERE Estrogen Response Element (ERE) ER_dimer->ERE Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription

Caption: Key signaling pathways driving resistance to nonsteroidal antiestrogen therapy.

Experimental_Workflow_for_Resistance_Investigation cluster_molecular_analysis Molecular Analysis cluster_interpretation Interpretation of Results cluster_conclusion Conclusion & Next Steps start ER+ Cell Line Shows Reduced Drug Sensitivity western Western Blot (ERα, p-Akt, p-ERK) start->western qpcr RT-qPCR (ESR1, Co-regulators) start->qpcr sequencing ESR1 Sequencing start->sequencing er_loss ERα Loss? western->er_loss pathway_active Escape Pathway Activation? western->pathway_active esr1_mutated ESR1 Mutation? sequencing->esr1_mutated conclusion1 Resistance due to ERα downregulation. er_loss->conclusion1 Yes conclusion2 Resistance driven by PI3K or MAPK signaling. pathway_active->conclusion2 Yes conclusion3 Resistance due to constitutively active ERα. esr1_mutated->conclusion3 Yes next_steps Test Combination Therapies (e.g., + PI3K/CDK4/6 inhibitors) conclusion1->next_steps conclusion2->next_steps conclusion3->next_steps

Caption: Workflow for investigating mechanisms of antiestrogen resistance in cell lines.

References

Optimizing Quadrosilan dosage to minimize adverse effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Quadrosilan is a fictional compound created for illustrative purposes. The information provided below is based on established principles of tyrosine kinase inhibitor (TKI) research and is intended to serve as a template. All data, pathways, and protocols are hypothetical and should not be used for actual experimental work.

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage and managing potential adverse effects during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of the Quadro-kinase Domain Receptor 1 (QDR-1), a receptor tyrosine kinase. In certain pathological conditions, overexpression or mutation of QDR-1 leads to constitutive activation of downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation and survival. This compound selectively binds to the ATP pocket of the QDR-1 kinase domain, inhibiting autophosphorylation and subsequent pathway activation.

Q2: What are the most common adverse effects observed in preclinical models?

A2: In preclinical murine models, the most frequently observed dose-dependent adverse effects include hepatotoxicity (elevated liver transaminases), myelosuppression (neutropenia and thrombocytopenia), and gastrointestinal issues such as diarrhea.[1][2][3] Skin rashes have also been reported at higher dose levels.[4]

Q3: How should I prepare this compound for in vitro and in vivo experiments?

A3: For in vitro experiments, this compound can be dissolved in DMSO to create a 10 mM stock solution, which should be stored at -20°C. For in vivo studies, a common vehicle for administration is a solution of 5% N-methyl-2-pyrrolidone (NMP), 30% PEG 300, and 65% of a 5% dextrose solution. The final formulation should be prepared fresh daily. It is critical to ensure the compound is fully dissolved before administration.

Q4: What is a recommended starting dose for in vivo efficacy studies in mice?

A4: For initial efficacy studies in xenograft models, a starting dose of 25 mg/kg administered orally once daily is recommended. This dose has been shown to achieve sufficient plasma concentrations for target engagement without causing significant acute toxicity. However, the optimal dose will depend on the specific model and experimental goals, and dose-ranging studies are highly encouraged.

Q5: How can I monitor for and grade adverse effects in animal models?

A5: Regular monitoring is crucial. This includes daily cage-side observations for general health (activity level, posture, fur condition), twice-weekly body weight measurements, and weekly or bi-weekly complete blood counts (CBC) and serum chemistry panels for hematological and liver toxicity assessment.[5][6] Toxicity can be graded using a standardized system, such as the Veterinary Cooperative Oncology Group's Common Terminology Criteria for Adverse Events (VCOG-CTCAE).

Troubleshooting Guides

Guide 1: Managing Hepatotoxicity

Elevated liver enzymes (ALT and AST) are a potential adverse effect. Prompt management is key to preventing severe liver damage.[1]

Step 1: Grading Toxicity Use the following table to grade the severity of hepatotoxicity based on serum chemistry.

GradeALT / AST Elevation (above baseline)
1> 1.5x - 3.0x the upper limit of normal (ULN)
2> 3.0x - 5.0x ULN
3> 5.0x - 20.0x ULN
4> 20.0x ULN

Step 2: Dose Adjustment Protocol Based on the grade, follow the dose modification guidelines below.

GradeRecommended Action
1Continue treatment, but increase monitoring frequency to twice weekly.
2Hold dosing. Monitor levels every 48 hours. If levels return to Grade ≤ 1, restart at the next lower dose level.[1]
3Hold dosing immediately. If levels return to Grade ≤ 1, consider restarting at a 50% dose reduction. If hepatotoxicity recurs, discontinue treatment.[1]
4Discontinue treatment permanently.
Guide 2: Managing Myelosuppression

Myelosuppression, particularly neutropenia, can occur within the first few weeks of treatment.[1]

Step 1: Grading Toxicity Use CBC results to grade the severity of neutropenia.

GradeAbsolute Neutrophil Count (ANC)
1< 1.5 - 1.0 x 10⁹/L
2< 1.0 - 0.5 x 10⁹/L
3< 0.5 - 0.25 x 10⁹/L
4< 0.25 x 10⁹/L

Step 2: Dose Adjustment Protocol Follow the guidelines below for dose modification.

GradeRecommended Action
1-2Continue treatment and monitor CBC twice weekly.
3Hold dosing. Monitor CBC every 48-72 hours. When ANC recovers to Grade ≤ 2, restart this compound at the next lower dose level.[1]
4Hold dosing. When ANC recovers to Grade ≤ 2, restart at a 50% dose reduction. If Grade 4 neutropenia recurs, discontinue treatment.

Data Presentation

Table 1: Summary of Dose-Dependent Adverse Effects in Murine Models (28-Day Study)

Dose Level (mg/kg/day)Incidence of Grade ≥ 3 HepatotoxicityIncidence of Grade ≥ 3 NeutropeniaSignificant Body Weight Loss (>15%)
250%5%0%
5015%25%10%
7540%60%35%
10085%90%75%

Experimental Protocols

Protocol 1: In Vitro Western Blot for QDR-1 Phosphorylation Inhibition

This protocol verifies the on-target effect of this compound by measuring the phosphorylation of QDR-1.[6][7][8]

Methodology:

  • Cell Culture: Plate QDR-1-overexpressing cells (e.g., Ba/F3-QDR-1) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Starve cells in serum-free media for 4-6 hours.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Stimulation: Stimulate cells with the QDR-1 ligand (e.g., Q-ligand, 50 ng/mL) for 15 minutes to induce receptor phosphorylation.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Western Blot:

    • Load 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-QDR-1 (pY1068) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody for total QDR-1 as a loading control.[8]

Protocol 2: In Vivo Efficacy and Toxicity Study in a Xenograft Model

This protocol outlines a study to assess the anti-tumor efficacy and tolerability of this compound.[5][6]

Methodology:

  • Cell Implantation: Subcutaneously implant 5 x 10⁶ QDR-1-positive tumor cells into the flank of immunocompromised mice (e.g., NOD-SCID).

  • Tumor Growth: Allow tumors to reach an average volume of 150-200 mm³. Randomize animals into treatment and vehicle control groups.

  • Treatment Administration: Administer this compound (e.g., 25 mg/kg) or vehicle daily via oral gavage.

  • Efficacy Monitoring:

    • Measure tumor dimensions with calipers twice weekly and calculate volume (Volume = 0.5 x length x width²).

    • Monitor body weight twice weekly.

  • Toxicity Monitoring:

    • Perform daily health checks.

    • Collect blood via tail vein for interim CBC and chemistry analysis at day 14.

    • At the end of the study (e.g., day 28), collect terminal blood samples and harvest tumors and key organs (liver, spleen, bone marrow) for analysis.

  • Data Analysis: Compare tumor growth inhibition (TGI) and toxicity profiles between the treatment and vehicle groups.

Visualizations

Quadrosilan_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm QDR1 QDR-1 Receptor PI3K PI3K QDR1->PI3K RAS RAS QDR1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->QDR1 Inhibits Phosphorylation

Caption: this compound inhibits the QDR-1 signaling pathway.

Dose_Adjustment_Workflow start Adverse Event (AE) Observed (e.g., Hepatotoxicity) grade_ae Grade AE Severity start->grade_ae grade1 Grade 1 grade_ae->grade1  Grade 1 grade2 Grade 2 grade_ae->grade2  Grade 2 grade3_4 Grade 3 or 4 grade_ae->grade3_4 Grade 3/4 continue_treat Continue Treatment, Increase Monitoring grade1->continue_treat hold_dose Hold Dosing grade2->hold_dose grade3_4->hold_dose monitor_recovery Monitor for Recovery (Return to Grade <=1) hold_dose->monitor_recovery restart_reduced Restart at Reduced Dose monitor_recovery->restart_reduced Yes discontinue Discontinue Treatment monitor_recovery->discontinue No / Recurrence

Caption: Workflow for managing adverse events during experiments.

References

Quadrosilan Interference in Hormonal Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential interference of the synthetic, non-steroidal estrogen, Quadrosilan, in hormonal assays. While direct interference studies on this compound are not extensively documented in current literature, this resource offers troubleshooting guides and frequently asked questions based on established principles of immunoassay interference from structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with hormonal assays?

This compound is a synthetic, non-steroidal estrogen.[1][2] Compounds with structural similarities to endogenous hormones can sometimes cross-react with the antibodies used in immunoassays, leading to inaccurate results.[3][4][5][6] Given that this compound is designed to mimic estrogenic activity, there is a theoretical potential for it to cross-react in assays designed to measure steroidal hormones, particularly estrogens.

Q2: What is cross-reactivity in the context of hormonal immunoassays?

Cross-reactivity is a type of interference where a substance other than the intended analyte binds to the assay's antibodies.[7][8] In hormonal assays, this can happen if a drug, metabolite, or other endogenous compound has a chemical structure similar to the hormone being measured.[3][4][5][6][9][10] This can lead to falsely elevated or, in some assay formats, falsely decreased hormone concentrations.[11][12]

Q3: Which types of hormonal assays are most susceptible to interference from compounds like this compound?

Competitive immunoassays are particularly susceptible to cross-reactivity from structurally related molecules.[6] In this format, the interfering substance competes with the native hormone for a limited number of antibody binding sites. Sandwich immunoassays can also be affected, though the mechanism of interference may differ.

Q4: What are the initial signs that suggest this compound or a similar compound might be interfering with my assay?

Suspect interference if you observe:

  • Results that are inconsistent with the clinical picture or physiological state of the sample source.[13]

  • A lack of linearity when serially diluting the sample.[11][14]

  • Significant discrepancies in results when the same sample is analyzed using a different assay method (e.g., a different antibody pair or a non-immunoassay technique like LC-MS/MS).[14]

Q5: What are the first steps I should take if I suspect interference?

If you suspect interference, the recommended first steps are to perform dilution linearity and spike and recovery experiments. These will help determine if the sample matrix is influencing the assay's accuracy.[14][15][16]

Troubleshooting Guide: Investigating Suspected Interference

If you suspect that this compound or another compound is interfering with your hormonal assay, follow these steps to diagnose and mitigate the issue.

Step 1: Assess Linearity of Dilution

This experiment determines if the sample matrix affects the dose-response of the assay.

Experimental Protocol: Linearity of Dilution

  • Sample Preparation : Prepare a series of dilutions of the patient or experimental sample with the assay's standard diluent (e.g., 1:2, 1:4, 1:8, 1:16).

  • Assay Procedure : Analyze the undiluted sample and each dilution according to the assay protocol.

  • Data Analysis :

    • Calculate the concentration of the analyte in each dilution using the standard curve.

    • Multiply the calculated concentration by the dilution factor to get the corrected concentration for each dilution.

    • Compare the corrected concentrations across the dilution series.

  • Interpretation : In the absence of interference, the corrected concentrations should be consistent across the dilution series. A significant deviation or trend (e.g., decreasing concentration with increasing dilution) suggests interference.[11][14]

Step 2: Perform a Spike and Recovery Experiment

This experiment assesses whether the detection of a known amount of analyte is affected by the sample matrix.[15][17][18]

Experimental Protocol: Spike and Recovery

  • Sample Preparation :

    • Divide the sample into two aliquots.

    • "Spike" one aliquot by adding a known concentration of the hormone standard. The final concentration should be in the mid-range of the standard curve.

    • Add an equivalent volume of the standard diluent to the second (unspiked) aliquot.

  • Assay Procedure : Analyze both the spiked and unspiked samples.

  • Data Analysis : Calculate the percent recovery using the following formula:

    % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] x 100

  • Interpretation : The acceptable recovery range is typically 80-120%.[16] A recovery outside this range indicates that something in the sample matrix is interfering with the assay.[16][19]

Step 3: Alternative Testing

If interference is confirmed, consider re-analyzing the sample using an alternative method.

  • Different Immunoassay : Use a kit from a different manufacturer that employs different antibodies.

  • Mass Spectrometry (LC-MS/MS) : This is considered a gold-standard confirmatory method as it separates molecules based on their mass-to-charge ratio, offering higher specificity than immunoassays.

Quantitative Data on Cross-Reactivity

While specific data for this compound is unavailable, the following tables illustrate the concept of cross-reactivity for other compounds in hormonal assays, as reported in the literature. This data is for illustrative purposes to demonstrate how cross-reactivity is quantified.

Table 1: Cross-Reactivity of Various Steroids in a Cortisol Immunoassay

Interfering CompoundConcentration Tested% Cross-Reactivity
PrednisoloneVariesHigh
6-MethylprednisoloneVariesHigh
11-DeoxycortisolVariesPotentially significant
21-DeoxycortisolVariesPotentially significant

Source: Adapted from studies on steroid hormone immunoassay cross-reactivity.[3][4][5]

Table 2: Cross-Reactivity of Anabolic Steroids in a Testosterone Immunoassay

Interfering CompoundConcentration Tested% Cross-Reactivity
MethyltestosteroneVariesPotentially significant
NandroloneVariesPotentially significant in women
NorethindroneVariesPotentially significant in women

Source: Adapted from studies on steroid hormone immunoassay cross-reactivity.[3][4][5]

Visualizations

Diagram 1: Competitive Immunoassay Principle and Potential Interference

G cluster_0 Standard Assay Condition cluster_1 Interference Condition Analyte Endogenous Hormone Antibody Antibody Analyte->Antibody Binds Labeled_Analyte Labeled Hormone Labeled_Analyte->Antibody Binds Bound_Complex Antibody-Hormone Complex Antibody->Bound_Complex Signal Signal Generated Bound_Complex->Signal Interferent This compound (Interferent) Antibody_I Antibody Interferent->Antibody_I Competes for binding Analyte_I Endogenous Hormone Analyte_I->Antibody_I Binds Labeled_Analyte_I Labeled Hormone Labeled_Analyte_I->Antibody_I Binding Reduced Bound_Complex_I Reduced Antibody-Labeled Hormone Complex Antibody_I->Bound_Complex_I Altered_Signal Falsely Low Signal (interpreted as high hormone concentration) Bound_Complex_I->Altered_Signal

Caption: Competitive immunoassay interference mechanism.

Diagram 2: Troubleshooting Workflow for Suspected Immunoassay Interference

G start Suspected Interference (e.g., result conflicts with clinical data) step1 Perform Serial Dilutions start->step1 decision1 Is the result linear upon dilution? step1->decision1 step2 Perform Spike and Recovery decision1->step2 Yes conclusion_interfere Interference Confirmed. decision1->conclusion_interfere No decision2 Is recovery within 80-120%? step2->decision2 conclusion_ok Interference Unlikely. Result is likely valid. decision2->conclusion_ok Yes decision2->conclusion_interfere No step3 Analyze with Alternative Method (e.g., different immunoassay, LC-MS/MS) conclusion_interfere->step3 end Report results with caution and consult with technical specialist. step3->end

Caption: Logical workflow for troubleshooting suspected assay interference.

References

Quadrosilan Technical Support Center: Long-Term Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and appropriate storage conditions for Quadrosilan. The information is intended for researchers, scientists, and drug development professionals. Please note that comprehensive, publicly available long-term stability data specific to this compound is limited. Therefore, the following recommendations are based on general principles of pharmaceutical stability testing and the chemical nature of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For routine laboratory use and long-term storage, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] To minimize degradation, it is advisable to protect it from light and moisture. For critical applications or long-term storage of reference standards, storage at controlled room temperature (20-25°C) or under refrigerated conditions (2-8°C) is recommended, depending on the formulation and intended use.

Q2: What is the expected shelf-life of this compound?

A2: The specific shelf-life of this compound has not been publicly established and will depend on the formulation, packaging, and storage conditions. General practices for pharmaceutical compounds suggest that stability studies are required to determine the shelf-life accurately.[2] Without specific data, it is recommended to use the product within a timeframe determined by internal quality control assessments or as specified by the supplier.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure as a cyclotetrasiloxane, potential degradation pathways for this compound may include hydrolysis and oxidation.[3] The silicon-oxygen bonds in the siloxane ring could be susceptible to cleavage in the presence of strong acids or bases, or even prolonged exposure to moisture. Oxidation of the phenyl and methyl groups attached to the silicon atoms is also a possibility, especially under oxidative stress.[4]

Q4: How can I detect degradation of this compound in my sample?

A4: Degradation of this compound can be detected by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the active pharmaceutical ingredient (API) and its degradation products.[5] Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the structure of any degradation products.[6][7] Spectroscopic methods can also be employed to detect changes in the chemical structure.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or unexpected experimental results. Degradation of this compound due to improper storage.Verify storage conditions (temperature, humidity, light exposure). Perform an analytical assessment (e.g., HPLC) to check the purity and concentration of the this compound stock.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. Use LC-MS to characterize the unknown peaks.
Changes in physical appearance (e.g., color, clumping). Physical instability or significant chemical degradation.Do not use the material. Re-evaluate storage and handling procedures. If possible, compare with a fresh, unopened lot.
Inconsistent results between different batches. Variation in the stability of different lots or improper handling of one batch.Review the certificate of analysis for each batch. Implement strict, standardized procedures for sample handling and storage for all users.

Experimental Protocols

General Stability Testing Protocol

This protocol outlines a general approach for assessing the long-term stability of this compound. It is based on common practices in the pharmaceutical industry.[2][8]

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation and packaging.

  • Initial Analysis (Time Zero): Analyze a subset of the samples to establish the initial purity, concentration, and physical characteristics. This will serve as the baseline.

  • Storage Conditions: Store the remaining samples under various conditions. Recommended conditions to test include:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).

  • Analysis: At each time point, analyze the samples for:

    • Assay of this compound (e.g., by HPLC)

    • Presence and quantity of degradation products (e.g., by HPLC with a diode array detector)

    • Physical appearance

    • Other relevant parameters depending on the formulation (e.g., pH, dissolution)

  • Data Evaluation: Compare the results at each time point to the initial analysis to determine the rate of degradation and identify any trends.

Forced Degradation Study Protocol

Forced degradation studies help to identify potential degradation products and pathways.[2]

  • Stress Conditions: Expose this compound samples to the following conditions:

    • Acid Hydrolysis: e.g., 0.1 N HCl at 60°C

    • Base Hydrolysis: e.g., 0.1 N NaOH at 60°C

    • Oxidation: e.g., 3% H₂O₂ at room temperature

    • Thermal Stress: e.g., 80°C

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using a stability-indicating method, such as HPLC-MS, to separate and identify the degradation products.

  • Mass Balance: Ensure that the sum of the assay of the main peak and all degradation product peaks is close to the initial assay value.

Visualizations

StabilityTestingWorkflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=x) cluster_eval Evaluation Prep Prepare this compound Samples T0 Initial Analysis (T=0) (Assay, Purity, Appearance) Prep->T0 LongTerm Long-Term (25°C/60% RH) T0->LongTerm Distribute Samples Intermediate Intermediate (30°C/65% RH) T0->Intermediate Distribute Samples Accelerated Accelerated (40°C/75% RH) T0->Accelerated Distribute Samples Analysis Pull Samples & Analyze (Assay, Impurities, etc.) LongTerm->Analysis Intermediate->Analysis Accelerated->Analysis Eval Compare T=x to T=0 Analysis->Eval Report Determine Shelf-Life Eval->Report

Caption: Workflow for a general long-term stability study.

ForcedDegradation cluster_stress Stress Conditions QS This compound Sample Acid Acid Hydrolysis QS->Acid Base Base Hydrolysis QS->Base Oxidation Oxidation QS->Oxidation Thermal Thermal QS->Thermal Photo Photolysis QS->Photo Analysis Analyze with Stability-Indicating Method (e.g., LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis ID Identify Degradation Products & Pathways Analysis->ID

Caption: Logical flow of a forced degradation study.

References

Troubleshooting inconsistent results in Quadrosilan experiments

Author: BenchChem Technical Support Team. Date: December 2025

Quadrosilan Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the Q-STING (Quadro-Stimulator of Interferon Genes) signaling pathway. It acts by binding to the kinase domain of the Q-STING protein, preventing its phosphorylation and subsequent activation of downstream inflammatory signaling cascades.

Q2: What is the recommended solvent for reconstituting this compound?

A2: For in vitro experiments, lyophilized this compound should be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a specific formulation vehicle is required; please refer to the in vivo studies protocol for details.

Q3: What are the optimal storage conditions for this compound?

A3: Lyophilized this compound should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Inconsistent Results

Inconsistent Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Results

Problem: High variability in IC50 values for this compound across different experimental runs.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Cell Passage Number Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments. High passage numbers can lead to phenotypic drift.
Inconsistent Seeding Density Ensure a uniform cell seeding density across all wells and plates. Use a calibrated multichannel pipette and visually inspect plates post-seeding.
Variable Incubation Times Strictly adhere to the specified incubation times for both cell treatment with this compound and the assay reagent.
DMSO Concentration Maintain a final DMSO concentration below 0.1% in all wells, including controls, as higher concentrations can be cytotoxic.
This compound Degradation Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid using previously prepared and stored dilutions.
Variability in Target Inhibition (Q-STING Phosphorylation) Measurements

Problem: Inconsistent reduction in phosphorylated Q-STING (p-Q-STING) levels observed by Western Blot or ELISA after this compound treatment.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Sub-optimal Stimulation Ensure consistent and optimal activation of the Q-STING pathway with a stimulating agent (e.g., cGAMP) to achieve a robust baseline of p-Q-STING.
Timing of Lysate Collection Collect cell lysates at a consistent time point post-treatment, as the phosphorylation status of Q-STING can be transient.
Inefficient Lysis Use a lysis buffer containing appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of Q-STING.
Antibody Performance Use a validated antibody specific for p-Q-STING and total Q-STING. Titrate the antibody to determine the optimal concentration.
Loading Inconsistency Normalize for protein loading using a housekeeping protein (e.g., GAPDH, β-actin) for Western blots or by performing a total protein quantification assay (e.g., BCA) for ELISAs.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.

  • Cell Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Protocol 2: Western Blot for p-Q-STING and Total Q-STING
  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Q-STING (1:1000) and total Q-STING (1:1000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize the p-Q-STING signal to the total Q-STING signal.

Visualizations

Quadrosilan_Signaling_Pathway cluster_upstream Upstream Activation cluster_QSTING Q-STING Activation cluster_downstream Downstream Signaling Pathogen DNA Pathogen DNA cGAS cGAS Pathogen DNA->cGAS senses cGAMP cGAMP Q-STING (Inactive) Q-STING (Inactive) cGAMP->Q-STING (Inactive) binds & activates cGAS->cGAMP produces Q-STING (Active) Q-STING (Active) Q-STING (Inactive)->Q-STING (Active) dimerization & phosphorylation TBK1 TBK1 Q-STING (Active)->TBK1 recruits & activates This compound This compound This compound->Q-STING (Active) inhibits IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 Type I IFN Type I IFN p-IRF3->Type I IFN induces transcription

Caption: The Q-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h A->B D 4. Treat Cells with this compound B->D C 3. Prepare this compound Serial Dilutions C->D E 5. Incubate for 48h D->E F 6. Add MTT Reagent E->F G 7. Incubate for 4h F->G H 8. Solubilize Formazan with DMSO G->H I 9. Read Absorbance at 570 nm H->I J 10. Analyze Data (Calculate IC50) I->J

Caption: Experimental workflow for a cell viability assay with this compound.

Troubleshooting_Logic Start Inconsistent Results? AssayType Assay Type? Start->AssayType CellBased Cell-Based AssayType->CellBased Cell-Based Biochemical Biochemical AssayType->Biochemical Biochemical CheckCells Check Cell Health & Passage Number CellBased->CheckCells CheckReagents Check Reagent Preparation & Storage Biochemical->CheckReagents CheckProtocol Review Protocol for Consistency CheckCells->CheckProtocol CheckReagents->CheckProtocol CheckInstrument Check Instrument Calibration & Performance CheckProtocol->CheckInstrument Resolved Problem Resolved? CheckInstrument->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Technical Support Center: Mitigating Cardiovascular Side Effects of Estrogenic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to the cardiovascular side effects of estrogenic compounds.

Frequently Asked Questions (FAQs)

A curated list of questions and answers to address common challenges and conceptual hurdles in cardiovascular-estrogen research.

Conceptual & Strategic FAQs

Q1: We are observing conflicting results in our in vivo studies regarding the cardioprotective effects of our estrogenic compound. What could be the underlying reasons?

A1: Conflicting results are a well-documented challenge in this field. Several factors could be contributing:

  • The "Timing Hypothesis": The cardiovascular effects of estrogens are highly dependent on the timing of administration relative to the onset of menopause or estrogen deficiency.[1][2][3] Estrogen therapy initiated early in menopause may be cardioprotective, while later initiation could be neutral or even harmful.[1][2][3] Consider the age and hormonal status of your animal models.

  • Animal Model Selection: The choice of animal model is critical. Mice and rats are commonly used, but there are significant physiological differences between them and humans, such as heart rate and action potential duration.[2][4][5] The specific strain of the animal can also influence sensitivity to estrogenic compounds.[6] For instance, some mouse strains are resistant to atherosclerosis, a key aspect of cardiovascular disease.[2]

  • Dose and Route of Administration: The dose of the estrogenic compound can lead to different, sometimes opposite, effects.[7] The route of administration (e.g., oral vs. transdermal) can also impact outcomes, particularly regarding thrombotic risk, due to first-pass metabolism in the liver with oral administration.[8][9]

Q2: How do we choose the most appropriate animal model for our study on estrogen-related cardiovascular effects?

A2: The ideal animal model depends on the specific cardiovascular condition you are investigating.[2]

  • Atherosclerosis: Rabbits are widely used for atherosclerosis studies.[2] Genetically modified mice are also excellent models that mimic human atherosclerotic lesions.[2]

  • Myocardial Infarction: Chemically or surgically induced myocardial infarction models are common.[2] The JCR:LA-cp rat is a unique model that spontaneously develops myocardial ischemia and subsequent cardiac dysfunction.[2]

  • General Cardiovascular Effects: While dogs and pigs have been used historically and offer physiological similarities to humans, their use is often limited by cost and ethical considerations.[2] Primates offer many benefits but come with similar constraints.[2] Rats and mice remain the most common models due to their genetic tractability and lower cost, but it's crucial to be aware of their physiological differences from humans.[2][4][5]

Q3: We are seeing unexpected pro-thrombotic effects with our test compound in vitro. What could be the cause?

A3: Estrogen is known to increase the risk of both arterial and venous thrombosis.[10][11] This is thought to be due to its influence on hemostatic pathways.[10][11] Oral administration of estrogenic compounds can particularly induce a prothrombotic state due to first-pass metabolism in the liver, which can increase the synthesis of clotting factors.[8][9] The specific estrogenic compound and its interaction with estrogen receptors can also influence thrombotic risk.[10][11]

Experimental & Technical FAQs

Q4: What are the key differences in cardiovascular effects between different Selective Estrogen Receptor Modulators (SERMs)?

A4: SERMs exhibit tissue-specific estrogen agonist or antagonist effects.[12][13] Their impact on cardiovascular markers can vary:

  • Lipid Profiles: Tamoxifen has been shown to decrease total cholesterol.[12] Raloxifene also has modest positive effects on cardiovascular risk factors.[14] Toremifene appears to have the most beneficial effect on lipid profiles, while others like ospefemine may increase triglycerides.[12]

  • Inflammatory Markers: Raloxifene and tamoxifen can decrease serum homocysteine and C-reactive protein (CRP) levels.[12]

  • Vascular Function: Raloxifene has been reported to increase the nitric oxide (NO)-endothelin-1 ratio, which is beneficial for endothelial function and vasodilation.[12]

Q5: We are having trouble with low transfection efficiency in our Human Umbilical Vein Endothelial Cells (HUVECs) for studying estrogen receptor signaling. What can we do?

A5: HUVECs are notoriously difficult to transfect.[7] Here are some troubleshooting tips:

  • Optimize Cell Conditions: Ensure cells are at 70-80% confluency and are at a low passage number (ideally less than 20).[7][15]

  • Reagent and DNA Quality: Use a high-quality plasmid DNA preparation. Confirm DNA integrity and concentration.[15][16] The ratio of DNA to transfection reagent is critical and should be optimized for your specific cells and reagent.[16][17]

  • Transfection Protocol: Form the DNA-reagent complexes in serum-free media.[15][16] Avoid using antibiotics during transfection.[15] Consider reducing the exposure time of the cells to the transfection complexes to minimize toxicity.[17]

  • Alternative Methods: If chemical transfection continues to fail, consider electroporation or viral-based delivery systems.[18]

Troubleshooting Guides

In Vitro Experiments

Troubleshooting Inconsistent Results in Aortic Ring Vasoreactivity Experiments

Problem Possible Cause(s) Solution(s)
High variability between rings from the same animal Inconsistent ring cutting (uneven thickness).Use a sharp, clean blade to cut uniform 1 mm rings.[19]
Damage to the endothelium during preparation.Handle the aorta gently, keeping it moist in cold, sterile PBS at all times.[19]
Poor or no relaxation to acetylcholine (ACh) Damaged or non-functional endothelium.Confirm endothelial integrity at the beginning of each experiment by observing relaxation to ACh in a pre-constricted ring. Aortic rings with functional endothelium should exhibit at least 90% relaxation.[20]
Issues with ACh solution (degradation).Prepare fresh ACh solution for each experiment.
Unexpected contractile responses Contamination of buffers or drugs.Use fresh, sterile buffers and drug solutions.
Presence of superoxide radicals.Consider the involvement of oxidative stress in your model, which can impair vasodilation.[21]
In Vivo Experiments

Troubleshooting Unexpected Outcomes in Animal Models of Estrogen-Induced Cardiovascular Effects

Problem Possible Cause(s) Solution(s)
Lack of expected cardioprotective effect "Timing hypothesis" not accounted for.Initiate estrogenic compound treatment shortly after ovariectomy to mimic early postmenopausal intervention.[1][2][3]
Inappropriate animal model.Choose a model that is susceptible to the cardiovascular condition of interest (e.g., atherosclerosis-prone rabbits or mice).[2]
Dose of estrogenic compound is too high or too low.Conduct dose-response studies to determine the optimal therapeutic window. High doses can sometimes have detrimental effects.[14]
Increased mortality in treated animals Pro-thrombotic effects of the compound.Investigate markers of thrombosis (e.g., clotting factors, platelet aggregation). Consider the route of administration (transdermal may be less thrombotic than oral).[8][9]
Off-target effects of the compound.Assess for toxicity in other organs.
High variability in cardiovascular parameters Inconsistent surgical procedures (e.g., myocardial infarction induction).Standardize all surgical procedures and ensure consistent anatomical landmarks are used.
Genetic drift in the animal colony.Use animals from a reputable supplier and monitor for genetic consistency.

Quantitative Data Summary

Table 1: Effects of Various Selective Estrogen Receptor Modulators (SERMs) on Lipid Profiles in Postmenopausal Women

SERM Total Cholesterol LDL Cholesterol HDL Cholesterol Triglycerides Reference(s)
Tamoxifen ↔ or ↑[12][13]
Raloxifene [1][8][12]
Lasofoxifene [1]
Bazedoxifene [1][8]
Toremifene [22]
Droloxifene [12][13]

↓: Decrease, ↑: Increase, ↔: No significant change

Experimental Protocols

Protocol 1: Western Blot Analysis of Estrogen Receptors (ERα and ERβ) in Human Aortic Endothelial Cells (HAECs)

1. Sample Preparation:

  • Culture HAECs to 70-80% confluency.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23][24]

  • Scrape cells and transfer lysate to a microcentrifuge tube.

  • Sonicate briefly to shear DNA and reduce viscosity.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine protein concentration (e.g., using a BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[25]

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against ERα and ERβ overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 5-10 minutes each with TBST.

4. Detection:

  • Incubate the membrane with a chemiluminescent substrate.

  • Capture the signal using an imaging system or X-ray film.

Protocol 2: Assessment of Cardiomyocyte Hypertrophy in Mice Treated with 17β-Estradiol

1. Animal Model and Treatment:

  • Ovariectomize female mice to induce estrogen deficiency.

  • Implant pellets containing 17β-estradiol or placebo.

  • Induce cardiac hypertrophy via methods such as transverse aortic constriction (TAC) or myocardial infarction (MI).[14][26]

2. Echocardiography:

  • Perform echocardiography before and after the treatment period to assess cardiac function and morphology, including left ventricular mass and fractional shortening.[14]

3. Histological Analysis:

  • At the end of the study, sacrifice the animals and harvest the hearts.

  • Fix hearts in 4% paraformaldehyde and embed in paraffin.

  • Section the hearts and perform Hematoxylin and Eosin (H&E) staining to visualize cardiomyocyte size.

  • Perform Masson's trichrome staining to assess fibrosis.

  • Quantify cardiomyocyte cross-sectional area using image analysis software.[27]

4. Gene Expression Analysis:

  • Isolate RNA from heart tissue.

  • Perform RT-qPCR to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[27]

Protocol 3: Quantifying Apoptosis in Endothelial Cells Treated with Estrogenic Compounds

1. Cell Culture and Treatment:

  • Culture endothelial cells (e.g., HUVECs) in appropriate media.

  • Induce apoptosis using an agent like TNF-α.[3][28][29]

  • Treat cells with the estrogenic compound of interest at various concentrations.

2. Flow Cytometry for DNA Fragmentation (Sub-G1 Peak):

  • Harvest cells (including floating cells) and fix in 70% ethanol.

  • Stain cells with a DNA-binding dye such as propidium iodide (PI) containing RNase.

  • Analyze the cell cycle distribution by flow cytometry. Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.[28]

3. Annexin V/PI Staining:

  • Harvest cells and resuspend in Annexin V binding buffer.

  • Stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

4. Caspase-3 Activity Assay:

  • Lyse treated cells and measure the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Estrogen_Signaling_in_VSMC Estrogen Signaling in Vascular Smooth Muscle Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERa_mem ERα ERK ERK ERa_mem->ERK + PP2A PP2A ERa_mem->PP2A + ERb_mem ERβ p38 p38 MAPK ERb_mem->p38 + SIRT1 SIRT1 ERK->SIRT1 - Proliferation Proliferation ERK->Proliferation + Apoptosis Apoptosis p38->Apoptosis + PP2A->Proliferation - Akt Akt Akt->SIRT1 - SIRT1->Proliferation - SIRT1->Apoptosis + Gene_Expression Gene Expression (e.g., ANP, BNP) Estrogen 17β-Estradiol Estrogen->ERa_mem Estrogen->ERb_mem Estrogen->Akt + Estrogen->Gene_Expression Genomic Pathway

Caption: Estrogen signaling pathways in vascular smooth muscle cells.

Experimental_Workflow_Screening Experimental Workflow for Screening Estrogenic Compounds cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Confirmation Cell_Culture Endothelial & Smooth Muscle Cell Cultures Apoptosis_Assay Apoptosis Assay (Annexin V/PI, Caspase-3) Cell_Culture->Apoptosis_Assay Proliferation_Assay Proliferation Assay (e.g., BrdU, MTT) Cell_Culture->Proliferation_Assay NO_Production Nitric Oxide Production Assay Cell_Culture->NO_Production Aortic_Ring Aortic Ring Assay Apoptosis_Assay->Aortic_Ring Proliferation_Assay->Aortic_Ring NO_Production->Aortic_Ring Vasoreactivity Assess Vasoreactivity Aortic_Ring->Vasoreactivity Animal_Model Select Animal Model (e.g., Ovariectomized Rat/Mouse) Vasoreactivity->Animal_Model Treatment Administer Compound Animal_Model->Treatment Cardio_Assessment Cardiovascular Assessment (Echocardiography, Histology) Treatment->Cardio_Assessment Biomarkers Biomarker Analysis (Lipids, Inflammatory Markers) Treatment->Biomarkers End End Cardio_Assessment->End Biomarkers->End Start Start Start->Cell_Culture

Caption: Workflow for screening estrogenic compounds' cardiovascular effects.

References

Validation & Comparative

Comparative Analysis of Diethylstilbestrol for the Treatment of Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis between Quadrosilan and diethylstilbestrol for the treatment of prostate cancer cannot be provided at this time. Extensive searches of scientific and medical literature have yielded no information on a compound named "this compound" in the context of prostate cancer treatment or any other therapeutic application. The available information is limited to a chemical listing with a CAS number (33204-76-1) from a chemical supplier, without any accompanying data on its biological activity, mechanism of action, or clinical relevance.

Therefore, this guide will provide a comprehensive overview of diethylstilbestrol (DES), a historically significant synthetic estrogen used in the management of advanced prostate cancer, particularly in the castrate-resistant setting. The information is intended for researchers, scientists, and drug development professionals.

Diethylstilbestrol (DES) in Prostate Cancer Therapy

Diethylstilbestrol is a nonsteroidal estrogen that exerts its anti-tumor effects in prostate cancer through multiple mechanisms.[1][2] Historically, it was a cornerstone of hormonal therapy for advanced prostate cancer, and while its use has declined due to cardiovascular side effects, low-dose regimens are still considered a viable and cost-effective option in certain clinical scenarios.[1][3]

Mechanism of Action

The primary anti-cancer effect of DES in prostate cancer is the suppression of testosterone production to castrate levels.[4][5] This is achieved through several pathways:

  • Hypothalamic-Pituitary-Testicular Axis Suppression: DES exerts negative feedback on the hypothalamus and pituitary gland, leading to a decrease in luteinizing hormone (LH) secretion.[2] Reduced LH levels subsequently decrease testosterone production by the Leydig cells in the testes.[1][2]

  • Increased Sex Hormone-Binding Globulin (SHBG): DES increases the hepatic production of SHBG, which binds to circulating androgens, thereby reducing the bioavailability of free testosterone to prostate cancer cells.[1][6]

  • Direct Effects on Prostate Cancer Cells: In vitro studies suggest that DES may have direct cytotoxic effects on prostate cancer cells, inducing apoptosis (programmed cell death).[7]

  • Inhibition of Angiogenesis: There is some evidence to suggest that DES may inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[7]

DES_Mechanism_of_Action DES Diethylstilbestrol (DES) Testosterone Free Testosterone ProstateCancerGrowth Prostate Cancer Growth Testosterone->ProstateCancerGrowth Stimulates SHBG SHBG SHBG->Testosterone Binds Angiogenesis Angiogenesis Angiogenesis->ProstateCancerGrowth Supports Hypothalamus Hypothalamus Liver Liver Pituitary Pituitary Testes Testes ProstateCancerCell ProstateCancerCell Apoptosis Apoptosis

Efficacy and Clinical Data

Numerous studies have evaluated the efficacy of DES in castration-resistant prostate cancer (CRPC), often as a second or third-line hormonal therapy. The primary endpoint in many of these studies is a biochemical response, typically defined as a ≥50% decline in prostate-specific antigen (PSA) levels.

Study CohortDosagePSA Response Rate (≥50% decline)Median Time to Progression (TTP)Reference
Pre-chemotherapy CRPC1 mg/day39% (19/49 patients)30 weeks[2]
Pre-chemotherapy CRPC1 mg/day56% (of 34 patients)Not Reported[1]
Post-docetaxel CRPC1 mg/day33% (3/9 patients)Not Reported[1]
Post-docetaxel CRPCNot Specified25% (5/20 patients)Not Reported[1]
CRPC (post-LHRH analog)1-4 mg/day (mean 2.6 mg)63% (24/38 patients)7.1 months[6]
Hormone Refractory2 mg/day27.5%4 months[8]

It is important to note that these data are from a mix of retrospective and prospective studies, and patient populations may vary. However, they consistently demonstrate that low-dose DES can elicit a significant biochemical response in a substantial proportion of men with CRPC.

Side Effect Profile

The use of DES is primarily limited by its side effect profile, particularly cardiovascular and thromboembolic events. Historically, higher doses (5 mg/day) were associated with significant cardiovascular mortality.[2] Modern low-dose regimens (1-3 mg/day) have a more favorable safety profile, but risks remain.[1][3]

Side EffectFrequency (Low-Dose DES)Management/ConsiderationsReference
Cardiovascular/Thromboembolic
Deep Vein Thrombosis (DVT)~5%Prophylactic anticoagulation (e.g., low-dose aspirin) may be considered. Patients should be monitored for signs and symptoms.[2][6]
Myocardial InfarctionLess common with low dosesCareful patient selection is crucial, especially in those with a history of cardiovascular disease.[7]
Pulmonary EmbolismLess common with low dosesImmediate medical attention is required if symptoms occur.[7]
Endocrine/Metabolic
Gynecomastia (breast enlargement)59% (37/63 patients)Can be managed with prophylactic breast bud irradiation.[2]
Hot FlashesCommonCan be managed with lifestyle modifications or medication.
Decreased LibidoCommonA direct consequence of testosterone suppression.[5]
Erectile DysfunctionCommonA direct consequence of testosterone suppression.[5]
Weight GainPossibleLifestyle and dietary management are important.[5]
Other
NauseaPossibleUsually mild and can be managed with antiemetics.[5]
FatigueCommonCan be managed with exercise and lifestyle adjustments.
Experimental Protocols

The following provides a generalized experimental protocol for a retrospective study evaluating the efficacy and safety of DES in CRPC, based on methodologies described in the cited literature.[2][6]

Experimental_Workflow cluster_0 Patient Selection cluster_1 Treatment and Monitoring cluster_2 Data Analysis a Identify CRPC patients from database b Inclusion Criteria: - Pathologically confirmed prostate cancer - Castrate level of testosterone - PSA progression despite primary hormonal therapy a->b c Exclusion Criteria: - Prior chemotherapy (for pre-chemo cohort) - Contraindications to estrogen therapy b->c d Initiate DES therapy (e.g., 1 mg daily) c->d e Concurrent prophylactic anticoagulation (optional) d->e f Monitor PSA levels regularly (e.g., every 3 months) d->f g Record adverse events at each follow-up d->g h Determine biochemical response (≥50% PSA decline) f->h j Summarize incidence and grade of adverse events g->j i Calculate Time to Progression (TTP) h->i k Survival analysis (e.g., Kaplan-Meier) i->k

1. Patient Population:

  • A retrospective chart review is performed on patients with CRPC who have shown disease progression after initial androgen deprivation therapy (e.g., LHRH agonists).[2]

  • Inclusion criteria typically include histologically confirmed prostate adenocarcinoma, a castrate level of serum testosterone, and evidence of PSA progression.[6]

  • Patients with a history of significant cardiovascular events or thromboembolic disease may be excluded.[2]

2. Treatment:

  • Patients are treated with a daily oral dose of DES, typically ranging from 1 mg to 3 mg.[1][6]

  • Concomitant use of a prophylactic anticoagulant, such as low-dose aspirin or warfarin, is often employed to mitigate the risk of thromboembolic events.[6]

  • Treatment is continued until disease progression or unacceptable toxicity.[6]

3. Efficacy Assessment:

  • The primary efficacy endpoint is often the biochemical response, defined as a ≥50% decrease in serum PSA from baseline, confirmed by a second PSA measurement at least 4 weeks later.[2][6]

  • Time to progression (TTP) is calculated from the start of DES therapy to the date of documented disease progression (biochemical or radiographic) or death.[6]

4. Safety Assessment:

  • Adverse events are recorded and graded according to standard criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

  • Particular attention is paid to cardiovascular and thromboembolic events, as well as gynecomastia.[2][7]

Conclusion

Diethylstilbestrol remains a relevant therapeutic option for select patients with advanced prostate cancer, particularly in the castrate-resistant setting. Its efficacy in reducing PSA levels is well-documented, and its low cost makes it an attractive option in certain healthcare systems. However, its use is tempered by a significant risk of side effects, most notably cardiovascular and thromboembolic events, as well as gynecomastia. Careful patient selection and monitoring are paramount when considering DES therapy. Further research into safer, estrogen-based therapies for prostate cancer is warranted. As no information on "this compound" for the treatment of prostate cancer could be found, a direct comparison is not possible.

References

A Tale of Two Eras: Comparing Quadrosilan with Modern Hormonal Therapies for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of prostate cancer treatment, a look back at historical therapies alongside a comprehensive review of current standards provides critical perspective for researchers, scientists, and drug development professionals. This guide offers an objective comparison of Quadrosilan, a synthetic estrogen from the 1970s, with the advanced hormonal therapies that form the cornerstone of contemporary prostate cancer management. By examining their mechanisms, efficacy, and the experimental rigor behind their evaluation, we can appreciate the significant strides made in endocrine-based oncology.

Executive Summary

Prostate cancer is a hormone-sensitive disease, and androgen deprivation has been a fundamental treatment strategy for decades. This compound, a nonsteroidal estrogen, represented an early approach to hormonal manipulation by suppressing gonadotropin release and directly exerting estrogenic effects. While it demonstrated a degree of efficacy in its time, it has been superseded by modern hormonal therapies with more targeted mechanisms and improved safety profiles.

This guide will delve into the available data for this compound and compare it with the robust clinical trial evidence supporting modern agents such as Gonadotropin-Releasing Hormone (GnRH) agonists and antagonists, and second-generation antiandrogens like abiraterone acetate, enzalutamide, apalutamide, and darolutamide.

Mechanism of Action: A Shift from Broad Strokes to Precision Targeting

The fundamental difference between this compound and modern hormonal therapies lies in their mechanism of action. This compound induced a systemic estrogenic state to suppress the hypothalamic-pituitary-gonadal axis, thereby reducing testosterone production. Modern therapies, in contrast, target specific points in the androgen signaling pathway with much greater precision.

This compound's Signaling Pathway

This compound, as a synthetic estrogen, is believed to exert its effects through two primary mechanisms. Firstly, it acts on the hypothalamus and pituitary gland to suppress the release of luteinizing hormone (LH), which in turn reduces testicular testosterone production. This is an indirect, antigonadotropic effect. Secondly, it is thought to have direct estrogenic effects on prostate cancer cells, although the specific signaling cascades are not well-elucidated in the available literature.

Quadrosilan_Pathway Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH Testosterone Testosterone Testes->Testosterone ProstateCancer Prostate Cancer Cell Testosterone->ProstateCancer Stimulates Growth This compound This compound This compound->Hypothalamus Suppresses This compound->Pituitary Suppresses

Caption: Simplified signaling pathway of this compound's antigonadotropic action.

Modern Hormonal Therapies' Signaling Pathways

Modern hormonal therapies offer a more refined approach. GnRH agonists and antagonists directly target the pituitary gland to halt the production of LH and follicle-stimulating hormone (FSH). Second-generation antiandrogens go a step further by not only blocking the androgen receptor but also inhibiting androgen synthesis within the tumor microenvironment.

Modern_Hormonal_Therapies_Pathway cluster_cns Central Nervous System cluster_periphery Periphery Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH/FSH GnRH_Receptor GnRH Receptor Testosterone Testosterone Testes->Testosterone Adrenals Adrenal Glands Androgens Androgens Adrenals->Androgens ProstateCancer Prostate Cancer Cell Androgen_Receptor Androgen Receptor ProstateCancer->Androgens Intratumoral Synthesis GnRH_Agonist GnRH Agonist GnRH_Agonist->GnRH_Receptor Downregulates GnRH_Antagonist GnRH Antagonist GnRH_Antagonist->GnRH_Receptor Blocks Antiandrogen Antiandrogen Antiandrogen->Androgen_Receptor Blocks Abiraterone Abiraterone Acetate Abiraterone->Testes Inhibits Synthesis Abiraterone->Adrenals Inhibits Synthesis Abiraterone->ProstateCancer Inhibits Synthesis Testosterone->ProstateCancer Androgens->ProstateCancer

Caption: Targeted mechanisms of modern hormonal therapies.

Efficacy: A Comparative Analysis of Clinical Data

Direct head-to-head trials of this compound against modern hormonal therapies do not exist due to the different eras of their use. However, a comparison of available data from key clinical studies provides a clear picture of the advancements in treatment efficacy.

This compound (Cisobitan) Efficacy Data

The primary source of efficacy data for this compound comes from a prospective controlled multicenter study published in 1983. This study compared this compound to an estrogen preparation of the time in patients with well and moderately well-differentiated prostate cancer.

EndpointThis compound (Cisobitan)Estrogen Preparation
Mortality at 12 months 2/70 patients10/70 patients
Cancer-related deaths at 12 months 0/70 patients2/70 patients
Mortality at 24 months 12/70 patients17/70 patients
Cancer-related deaths at 24 months 7/70 patients6/70 patients
Data from a 1983 prospective controlled multicenter study.

It is important to note that the comparator in this study was not a placebo but another active, albeit older, estrogen therapy. The study also highlighted side effects common to estrogenic treatments, such as gynecomastia and cardiovascular complications.

Modern Hormonal Therapies: Efficacy in Landmark Clinical Trials

The efficacy of modern hormonal therapies is supported by a wealth of data from large, randomized, placebo-controlled Phase 3 clinical trials. These trials have established new standards of care in various stages of prostate cancer, from non-metastatic castration-resistant to metastatic hormone-sensitive disease.

TherapyTrialPatient PopulationPrimary EndpointResult
Abiraterone Acetate + Prednisone LATITUDEHigh-risk metastatic hormone-naïveOverall Survival (OS)38% reduction in risk of death vs. ADT alone.[1][2]
STAMPEDEHigh-risk hormone-naïveOverall Survival (OS)37% reduction in risk of death vs. standard of care.[2]
Enzalutamide PREVAILChemotherapy-naïve metastatic castration-resistantOverall Survival (OS)29% reduction in risk of death vs. placebo.
PROSPERNon-metastatic castration-resistantMetastasis-Free Survival (MFS)71% reduction in risk of metastasis or death vs. placebo.
Apalutamide TITANMetastatic castration-sensitiveOverall Survival (OS)35% reduction in risk of death vs. placebo + ADT.
SPARTANNon-metastatic castration-resistantMetastasis-Free Survival (MFS)72% reduction in risk of metastasis or death vs. placebo.[3]
Darolutamide ARAMISNon-metastatic castration-resistantMetastasis-Free Survival (MFS)59% reduction in risk of metastasis or death vs. placebo.[4]
ARASENSMetastatic hormone-sensitiveOverall Survival (OS)32.5% reduction in risk of death when added to ADT and docetaxel.
Relugolix (GnRH Antagonist) HEROAdvanced prostate cancerSustained castration rate through 48 weeks96.7% with relugolix vs. 88.8% with leuprolide (GnRH agonist).[5]

Experimental Protocols: A Glimpse into Clinical Trial Design

The evolution of clinical trial methodology is as significant as the development of new drugs. The protocols for modern hormonal therapy trials are characterized by large patient populations, global multicenter designs, randomization, double-blinding, and the use of placebo controls. They also employ well-defined primary and secondary endpoints, such as overall survival and radiographic progression-free survival, which are rigorously evaluated.

This compound Study Protocol (1983)
  • Study Design: Prospective, controlled, multicenter study.

  • Patient Population: 140 patients with well and moderately well-differentiated prostate cancer and 34 patients with poorly differentiated prostate cancer.

  • Intervention: Random allocation to treatment with either this compound (Cisobitan) or an estrogen preparation (Estradurin/Etivex). A separate group with poorly differentiated cancer received either this compound or Estracyt.

  • Endpoints: Subjective and objective responses, laboratory parameters, and mortality.

Representative Modern Hormonal Therapy Protocol (TITAN Trial for Apalutamide)
  • Study Design: International, multicenter, placebo-controlled, double-blind, randomized Phase 3 trial.[3]

  • Patient Population: 1,052 patients with metastatic castration-sensitive prostate cancer.[3]

  • Intervention: Patients were randomized to receive either apalutamide (240 mg once daily) plus androgen deprivation therapy (ADT) or a placebo plus ADT.[3]

  • Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).[3]

  • Key Features: An Independent Data Monitoring Committee reviewed the data, and based on positive results, the study was unblinded to allow patients on the placebo arm to cross over to the apalutamide group.[3]

Experimental_Workflow Patient_Population Patient Population (e.g., metastatic castration-sensitive prostate cancer) Randomization Randomization Patient_Population->Randomization Arm_A Arm A: Modern Hormonal Therapy + ADT Randomization->Arm_A Arm_B Arm B: Placebo + ADT Randomization->Arm_B Treatment_Period Treatment Period Arm_A->Treatment_Period Arm_B->Treatment_Period Follow_Up Follow-Up for Efficacy and Safety Treatment_Period->Follow_Up Data_Analysis Data Analysis (Primary and Secondary Endpoints) Follow_Up->Data_Analysis

Caption: Generalized workflow of a modern Phase 3 clinical trial in prostate cancer.

Conclusion

The comparison between this compound and modern hormonal therapies starkly illustrates the remarkable progress in the treatment of prostate cancer. The shift from the broad hormonal suppression of synthetic estrogens to the highly targeted and potent mechanisms of today's agents has led to significant improvements in survival and quality of life for patients. The rigorous, large-scale clinical trials that underpin the approval and use of modern therapies provide a level of evidence that was not available in the era of this compound. For researchers and drug development professionals, this historical perspective underscores the value of continued innovation in targeting the hormonal drivers of prostate cancer.

References

A Comparative Analysis of Steroidal and Nonsteroidal Estrogens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between steroidal and nonsteroidal estrogens is critical for advancing therapeutic strategies and toxicological assessments. This guide provides a comprehensive, data-driven comparison of these two classes of compounds, focusing on their mechanisms of action, receptor binding affinities, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for their evaluation.

Introduction: Structural and Functional Diversity

Estrogens are a class of hormones that play a pivotal role in a vast array of physiological processes, extending beyond the reproductive system to include bone, cardiovascular, and central nervous system health. Their actions are primarily mediated through the estrogen receptors, ERα and ERβ. Estrogenic compounds can be broadly categorized based on their chemical structure into two main classes: steroidal and nonsteroidal estrogens.

Steroidal estrogens possess the characteristic four-ring steroid nucleus of their endogenous counterparts, such as 17β-estradiol (E2), estrone (E1), and estriol (E3). Synthetic steroidal estrogens, like ethinylestradiol, were developed to enhance oral bioavailability and potency.

Nonsteroidal estrogens are a structurally diverse group of compounds that can mimic the effects of endogenous estrogens despite lacking the steroid backbone. This class includes synthetic compounds like diethylstilbestrol (DES), as well as a large number of selective estrogen receptor modulators (SERMs) such as tamoxifen and raloxifene, and various environmental estrogens.

Mechanism of Action: Shared Pathways, Divergent Outcomes

Both steroidal and nonsteroidal estrogens exert their effects by binding to estrogen receptors (ERs), which are ligand-activated transcription factors. The primary signaling pathways are the classical genomic pathway and the non-genomic pathway.

Classical (Genomic) Signaling Pathway

In the classical pathway, the binding of an estrogenic ligand to ERs in the cytoplasm induces a conformational change in the receptor. This leads to its dimerization and translocation into the nucleus. The estrogen-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process can be either ERE-dependent or ERE-independent, where the ER complex interacts with other transcription factors.

dot

Genomic_Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_key Ligand Key Steroidal Steroidal Estrogen (E2) ER Estrogen Receptor (ERα/ERβ) Steroidal->ER Nonsteroidal Nonsteroidal Estrogen (e.g., DES) Nonsteroidal->ER SERM SERM (e.g., Tamoxifen) SERM->ER Dimerization Dimerization ER->Dimerization Ligand Binding (Conformational Change) HSP HSP90 HSP->ER ERE Estrogen Response Element (ERE) Dimerization->ERE Translocation Nucleus Nucleus Transcription Gene Transcription ERE->Transcription Response Biological Response Transcription->Response Steroidal_key Steroidal Nonsteroidal_key Nonsteroidal SERM_key SERM

Figure 1. Classical Genomic Estrogen Signaling Pathway.

Non-Genomic Signaling Pathway

Estrogens can also elicit rapid cellular responses that do not involve gene transcription. These non-genomic effects are mediated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm. Activation of these receptors leads to the rapid activation of various signaling cascades, including an increase in intracellular calcium levels, and activation of pathways like PI3K/AKT and MAPK/ERK.

dot

Non_Genomic_Estrogen_Signaling Estrogen Estrogen (Steroidal or Nonsteroidal) mER Membrane ER (mERα/mERβ/GPER) Estrogen->mER G_protein G-protein mER->G_protein PI3K PI3K mER->PI3K MAPK MAPK/ERK Cascade mER->MAPK AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Rapid Cellular Responses PKA->Response AKT Akt PI3K->AKT AKT->Response MAPK->Response

Figure 2. Non-Genomic Estrogen Signaling Pathway.

The Special Case of SERMs

Nonsteroidal SERMs exhibit a unique mechanism of action. Their binding to the ER induces a distinct receptor conformation that is different from that induced by full agonists (like estradiol) or antagonists. This unique conformation leads to the recruitment of different co-regulator proteins (co-activators or co-repressors) in a tissue-specific manner. This differential recruitment is the basis for their mixed agonist/antagonist profile, for instance, acting as an antagonist in breast tissue while being an agonist in bone.[1]

dot

SERM_Mechanism SERM SERM ER Estrogen Receptor SERM->ER Conformation Unique ER Conformation ER->Conformation Binding Coactivator Co-activator Recruitment Conformation->Coactivator Tissue A Corepressor Co-repressor Recruitment Conformation->Corepressor Tissue B Agonist Agonist Effect (e.g., Bone) Coactivator->Agonist Antagonist Antagonist Effect (e.g., Breast) Corepressor->Antagonist

Figure 3. Tissue-Specific Action of SERMs.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for a selection of steroidal and nonsteroidal estrogens.

Receptor Binding Affinity

The binding affinity of a compound for ERα and ERβ is a crucial determinant of its estrogenic potency. This is often expressed as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Ki), or the relative binding affinity (RBA) compared to 17β-estradiol.

Compound ClassCompoundERα RBA (%)ERβ RBA (%)ERβ/ERα Selectivity Ratio
Steroidal 17β-Estradiol (E2)1001001
Ethinylestradiol (EE)~120-200~120-200~1
Estrone (E1)~10-20~5-15~0.5-0.75
Estriol (E3)~10-15~20-30~2
Nonsteroidal Diethylstilbestrol (DES)~100-200~100-200~1
Tamoxifen~2-5~2-5~1
4-Hydroxytamoxifen~100-200~100-200~1
Raloxifene~1-5~5-10~2-5
Genistein (Phytoestrogen)~1-5~20-30~5-20

Data compiled from multiple sources. RBA values can vary depending on the specific assay conditions.

Pharmacokinetic Properties

The route of administration and metabolic fate significantly influence the in vivo activity of estrogens. Oral bioavailability is a key differentiator between natural and synthetic estrogens.

Compound ClassCompoundOral Bioavailability (%)Terminal Half-life (t½)Cmax (at typical dose)
Steroidal 17β-Estradiol (E2)<5% (micronized)[2]13-20 hours (oral)[2]Dose-dependent
Ethinylestradiol (EE)~40-50%~13-27 hoursDose-dependent
Nonsteroidal Diethylstilbestrol (DES)Well absorbed~24 hoursDose-dependent
TamoxifenWell absorbed5-7 days (parent drug)[3]~40 ng/mL (20mg dose)[3]
Pharmacodynamic Effects: The Uterotrophic Assay

The uterotrophic assay in immature or ovariectomized rodents is a classic in vivo test for estrogenic activity, measuring the increase in uterine weight.[4]

Compound ClassCompoundRouteApproximate Relative Potency (vs. E2)
Steroidal 17β-Estradiol (E2)s.c.1
Ethinylestradiol (EE)oral10-20
Nonsteroidal Diethylstilbestrol (DES)s.c./oral1-2
TamoxifenoralPartial agonist/antagonist

Relative potencies can vary based on the animal model and experimental design.

Experimental Protocols: Methodologies for Comparative Analysis

The following are outlines of key experimental protocols used to generate the comparative data presented above.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the receptor.

Experimental Workflow:

dot

Binding_Assay_Workflow Prep 1. Prepare ER Source (e.g., rat uterine cytosol) Incubate 2. Incubate ER with [³H]-E2 and Test Compound Prep->Incubate Separate 3. Separate Bound and Free Radioligand Incubate->Separate Quantify 4. Quantify Bound Radioligand Separate->Quantify Analyze 5. Calculate IC50 and RBA Quantify->Analyze

Figure 4. Workflow for ER Competitive Binding Assay.

Detailed Methodology:

  • Preparation of ER-Rich Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: Tris, EDTA, DTT, glycerol) and centrifuged at high speed to obtain a cytosolic fraction rich in estrogen receptors.[5]

  • Competitive Binding Incubation: A constant amount of the ER preparation and a fixed concentration of [³H]-17β-estradiol are incubated with varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction is stopped, and the receptor-bound [³H]-17β-estradiol is separated from the free radioligand. This can be achieved using methods like hydroxylapatite (HAP) precipitation or dextran-coated charcoal (DCC) adsorption.[6]

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabel against the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The RBA is then calculated relative to the IC50 of a reference estrogen, typically 17β-estradiol.

Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate estrogen receptor-mediated gene transcription.

Experimental Workflow:

dot

Reporter_Assay_Workflow Transfect 1. Transfect Cells with ER and Reporter Construct Treat 2. Treat Cells with Test Compound Transfect->Treat Lyse 3. Lyse Cells Treat->Lyse Measure 4. Measure Reporter Gene Activity (e.g., Luciferase) Lyse->Measure Analyze 5. Determine EC50 and Relative Potency Measure->Analyze

Figure 5. Workflow for Reporter Gene Assay.

Detailed Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, T47D) that expresses estrogen receptors is cultured.[1] These cells are transiently or stably transfected with a reporter plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene, such as luciferase.[1]

  • Compound Treatment: The transfected cells are then treated with various concentrations of the test compound.

  • Cell Lysis: After an appropriate incubation period, the cells are lysed to release the cellular contents, including the reporter protein.

  • Measurement of Reporter Activity: The activity of the reporter protein is measured. For a luciferase reporter, a substrate (luciferin) is added, and the resulting luminescence is quantified using a luminometer.

  • Data Analysis: A dose-response curve is generated, and the EC50 (the concentration of the test compound that elicits a half-maximal response) is calculated. The potency and efficacy of the test compound can then be compared to a reference estrogen.

Conclusion: A Spectrum of Estrogenic Activity

The distinction between steroidal and nonsteroidal estrogens is not merely structural but encompasses a spectrum of functional differences. While both classes can activate the same primary signaling pathways, their receptor binding affinities, pharmacokinetic profiles, and, in the case of SERMs, their ability to differentially modulate receptor conformation, lead to a wide range of biological activities. For researchers in drug development and toxicology, a thorough understanding of these comparative aspects, supported by robust experimental data, is essential for the rational design of new therapies and the accurate assessment of the risks associated with environmental estrogens.

References

In Vitro Comparison of Quadrosilan and Estradiol on Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro effects of the synthetic nonsteroidal estrogen, Quadrosilan, and the natural estrogen, estradiol, on cancer cells. Due to a lack of publicly available in vitro studies on this compound's direct effects on cancer cell lines, this guide presents a comprehensive summary of estradiol's activities and establishes a framework for the necessary comparative studies against this compound.

Introduction

Estradiol, a primary female sex hormone, plays a crucial role in the development and progression of various cancers, particularly those of the breast, ovary, and endometrium. Its effects are primarily mediated through estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER), influencing cell proliferation, survival, and signaling pathways. This compound, also known as Cisobitan or KABI-1774, is a synthetic nonsteroidal estrogen with reported estrogenic activity equivalent to that of estradiol.[1] It has been clinically investigated for the treatment of prostate cancer.[1] Understanding the comparative in vitro effects of these two compounds is essential for elucidating their mechanisms of action and potential therapeutic applications.

Data Presentation: A Comparative Framework

While direct comparative quantitative data for this compound is unavailable, the following tables summarize the typical in vitro effects of estradiol on various cancer cell lines. These tables serve as a template for the types of data that need to be generated for this compound to enable a direct comparison.

Table 1: Comparative Effects on Cancer Cell Viability (IC50 Values)

CompoundCancer Cell LineAssayIC50 ValueReference
Estradiol MCF-7 (Breast Cancer)MTTVaries (concentration-dependent stimulation and inhibition)[2][3]
KATO III (Gastric Cancer)MTTInhibition at > 2 µM[4]
MKN45 (Gastric Cancer)MTTInhibition at > 8 µM[4]
Hep G2 (Liver Cancer)MTT3 µM[5]
This compound Data not availableMTT/CCK-8To be determined

Table 2: Comparative Effects on Apoptosis

CompoundCancer Cell LineAssayObservationsReference
Estradiol Hep G2 (Liver Cancer)Flow CytometryIncreased apoptosis[5]
Jurkat (T-lymphoma)MTTIncreased cytotoxicity at higher concentrations[6]
This compound Data not availableAnnexin V/PI Staining, Caspase Activity AssaysTo be determined

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are standard protocols for key experiments to compare the in vitro effects of this compound and estradiol.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compounds on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, LNCaP) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or estradiol (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the supernatant and add 200 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or estradiol for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound or estradiol. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., ERα, p-Akt, Akt, Bcl-2, Bax). Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.[8]

Mandatory Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparative Analysis start Cancer Cell Lines (e.g., MCF-7, PC-3) treatment Treatment with This compound or Estradiol (various concentrations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp end Comparison of Effects of This compound and Estradiol ic50->end apoptosis_quant->end protein_exp->end

Caption: Workflow for the in vitro comparison of this compound and estradiol.

Estradiol Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPER GPER PI3K PI3K GPER->PI3K EGFR EGFR EGFR->PI3K ER_alpha_beta ERα / ERβ ER_dimer ERα/β Dimer ER_alpha_beta->ER_dimer Akt Akt PI3K->Akt MAPK MAPK Akt->MAPK Proliferation_Survival Proliferation_Survival MAPK->Proliferation_Survival ERE Estrogen Response Element (ERE) ER_dimer->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Gene_Transcription->Proliferation_Survival Proliferation & Survival Estradiol Estradiol Estradiol->GPER Estradiol->ER_alpha_beta

Caption: Simplified overview of estradiol signaling pathways in cancer cells.

Conclusion and Future Directions

While estradiol's role in cancer cell biology is well-documented, a significant knowledge gap exists for this compound. The assertion that this compound possesses estrogenic activity equivalent to estradiol necessitates direct comparative in vitro studies to validate this claim at the cellular and molecular levels. Future research should focus on generating the quantitative data outlined in this guide, including IC50 values and apoptosis rates in various cancer cell lines. Furthermore, investigating this compound's impact on the key signaling pathways modulated by estradiol, such as the PI3K/Akt and MAPK pathways, will be crucial in understanding its mechanism of action and potential as a therapeutic agent. This comparative approach will provide a solid foundation for the rational design of future preclinical and clinical studies.

References

A Comparative Analysis of Organosilicon Estrogens and Their Carbon Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of organosilicon estrogens and their carbon counterparts. By leveraging the unique properties of silicon, these novel compounds offer potential advantages in estrogen receptor modulation, with implications for therapeutic development.

The strategic replacement of carbon with silicon in drug design, a concept known as silicon bioisosterism, has emerged as a promising avenue for optimizing the pharmacological properties of various therapeutic agents.[1][2] This approach is particularly intriguing in the development of novel estrogens, where subtle molecular modifications can significantly impact receptor affinity, bioactivity, and metabolic stability. This guide delves into a comparative study of organosilicon estrogens and their carbon analogs, presenting available performance data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows.

While direct quantitative comparisons of sila-estrogens and their carbon analogs are not abundantly available in publicly accessible literature, this guide synthesizes the existing information to provide a valuable resource for researchers in the field.

Comparative Performance Data

The substitution of carbon with silicon in the steroidal skeleton of estrogens can lead to notable changes in their biological activity. The following tables summarize the available comparative data, primarily drawn from abstracts of studies comparing silyl-substituted estradiol derivatives with their parent compounds. It is important to note that the lack of access to the full text of some key studies limits the availability of precise quantitative values (e.g., Ki, EC50).

Table 1: Comparative Estrogen Receptor Binding Affinity

CompoundReceptor TypeRelative Binding Affinity (RBA) vs. EstradiolSource
4-Silyl-estradiol Rat Uterus Cytosol4 to 8%[3]
2-Silyl-estradiol Rat Uterus Cytosol4 to 8%[3]

Note: The specific silyl group in these studies was trimethylsilyl (SiMe3). The data is semi-quantitative as presented in the available abstract.

Table 2: Comparative In Vivo Estrogenic Activity (Uterotrophic Assay)

CompoundAdministration RouteUterotrophic Action Compared to EstradiolSource
4-Silyl-estradiol (SiMe3) SubcutaneousDiminished[1]
4-Silyl-estradiol (SiMe3) OralConsiderably Improved[1]
2-Silyl-estradiol (SiMe3) Subcutaneous & OralPractically Complete Loss of Activity[1]
4-Silyl estrogens Not SpecifiedPronounced Uterotropic Action (classified as "slightly concurrent substances with a pronounced uterotropic action")[3]

Note: These findings highlight a significant advantage of organosilicon substitution, suggesting that the introduction of a silyl group at the 4-position may protect the molecule from first-pass metabolism, thereby enhancing its oral bioavailability and in vivo potency.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments cited are provided below.

Estrogen Receptor Binding Assay

This in vitro assay is crucial for determining the affinity of a compound for the estrogen receptor.

Objective: To measure the relative binding affinity (RBA) of test compounds to the estrogen receptor (ER) by competitive displacement of a radiolabeled estrogen.

Materials:

  • Rat uterine cytosol (source of ER)

  • [³H]-Estradiol (radioligand)

  • Test compounds (organosilicon estrogens and carbon analogs)

  • Unlabeled 17β-estradiol (for standard curve)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Hydroxyapatite slurry or dextran-coated charcoal for separation of bound and free ligand

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in assay buffer and centrifuged to obtain the cytosolic fraction containing the ER.

  • Competitive Binding Incubation: Constant concentrations of [³H]-estradiol and uterine cytosol are incubated with varying concentrations of the test compound or unlabeled 17β-estradiol.

  • Separation: The reaction mixtures are treated with hydroxyapatite slurry or dextran-coated charcoal to separate the receptor-bound [³H]-estradiol from the free radioligand.

  • Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration. The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol) is determined. The RBA is then calculated relative to the IC50 of 17β-estradiol.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This cell-based assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-responsive human breast cancer cells (MCF-7).

Objective: To determine the proliferative effect of test compounds on MCF-7 cells as a measure of their estrogenic or anti-estrogenic activity.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS)

  • Charcoal-dextran treated FBS (to remove endogenous steroids)

  • Test compounds

  • 17β-Estradiol (positive control)

  • Cell proliferation detection reagent (e.g., MTT, XTT, or a fluorescent dye)

  • Microplate reader

Procedure:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates in a medium containing charcoal-dextran treated FBS to synchronize the cells in a low-proliferative state.

  • Treatment: After a period of hormone deprivation, the cells are treated with various concentrations of the test compounds or 17β-estradiol.

  • Incubation: The plates are incubated for a period of 4-6 days to allow for cell proliferation.

  • Proliferation Measurement: A cell proliferation reagent is added to each well, and the absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: A dose-response curve is generated, and the EC50 value (concentration of the compound that induces a half-maximal proliferative response) is calculated.

In Vivo Uterotrophic Assay

This assay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a substance by measuring its effect on the uterine weight of immature or ovariectomized female rodents.[2]

Objective: To evaluate the estrogenic activity of a test compound by measuring its ability to induce an increase in uterine weight in immature female rats.

Materials:

  • Immature female rats (e.g., Sprague-Dawley or Wistar, approximately 20-21 days old)

  • Test compounds

  • 17β-Estradiol or Ethinyl Estradiol (positive control)

  • Vehicle (e.g., corn oil, sesame oil)

  • Analytical balance

Procedure:

  • Animal Dosing: Immature female rats are administered the test compound or control vehicle daily for three consecutive days via oral gavage or subcutaneous injection.

  • Necropsy: On the fourth day, the animals are euthanized, and their uteri are carefully excised, trimmed of fat and connective tissue, and weighed (wet weight). The uteri can also be blotted to obtain a blotted weight.

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity. A dose-response relationship can be established to determine the potency of the compound.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

EstrogenSignalingPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / Sila-Estrogen ER Estrogen Receptor (ER) (inactive monomer) Estrogen->ER Binds to ER ER_Dimer Activated ER Dimer ER->ER_Dimer Dimerization & Translocation HSP Heat Shock Proteins HSP->ER Dissociation ER_HSP Inactive ER-HSP Complex ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to ERE Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Classical estrogen receptor signaling pathway.

ExperimentalWorkflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_analysis Data Analysis & Comparison Sila_E2 Organosilicon Estrogen (e.g., Sila-Estradiol) ER_Binding Estrogen Receptor Binding Assay Sila_E2->ER_Binding MCF7_Assay MCF-7 Cell Proliferation Assay Sila_E2->MCF7_Assay Uterotrophic_Assay Uterotrophic Assay (in rats/mice) Sila_E2->Uterotrophic_Assay Carbon_E2 Carbon Analog (e.g., Estradiol) Carbon_E2->ER_Binding Carbon_E2->MCF7_Assay Carbon_E2->Uterotrophic_Assay Binding_Affinity Compare Ki / IC50 (Receptor Affinity) ER_Binding->Binding_Affinity Proliferation_Potency Compare EC50 (Cellular Activity) MCF7_Assay->Proliferation_Potency InVivo_Potency Compare Uterine Weight Increase Uterotrophic_Assay->InVivo_Potency

Caption: Experimental workflow for comparative analysis.

Conclusion

The exploration of organosilicon estrogens represents a compelling area of research in medicinal chemistry. The available data, though limited in its quantitative scope in publicly accessible formats, suggests that the strategic incorporation of silicon into the estrogen scaffold can significantly modulate biological activity, particularly enhancing oral bioavailability. Further rigorous comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this novel class of compounds. The experimental protocols and conceptual frameworks provided in this guide aim to facilitate such future investigations.

References

Validating Antigonadotropic Effects In Vivo: A Comparative Guide to Quadrosilan and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antigonadotropic effects of the organosiloxane compound, 2,6-cis-diphenylhexamethylcyclotetrasiloxane (referred to herein as Quadrosilan for illustrative purposes), with established alternatives: Gonadotropin-Releasing Hormone (GnRH) agonists (e.g., Leuprolide Acetate) and progestins (e.g., Nomegestrol Acetate). The information presented is supported by experimental data from in vivo studies, primarily in rat models, to assist researchers in the evaluation and selection of compounds for further investigation.

Executive Summary

Antigonadotropic agents are crucial in various therapeutic areas, including oncology, gynecology, and endocrinology. Their primary function is to suppress the production and/or release of pituitary gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), thereby reducing gonadal steroidogenesis. This guide delves into the in vivo validation of a lesser-known organosiloxane compound and compares its performance against two widely used classes of antigonadotropic agents.

Comparative Analysis of In Vivo Antigonadotropic Effects

The following tables summarize the quantitative data from in vivo studies on this compound, Leuprolide Acetate, and Nomegestrol Acetate. The data has been standardized where possible to allow for a clearer comparison of their effects on key hormonal parameters.

Table 1: Effects on Luteinizing Hormone (LH) Levels in Male Rats

CompoundDoseTime PointChange in Serum LH LevelsCitation
This compound1 mg/kg/day (oral)5 hours↓ 50% from control[1]
This compound1 mg/kg/day (oral)1 week↓ to 15-20% of control[1]
Leuprolide Acetate1.35 mg/rat (s.c. depot)> 2 weeksSustained suppression to below normal levels[2]
Nomegestrol AcetateNot available in male rats--

Table 2: Effects on Follicle-Stimulating Hormone (FSH) Levels in Male Rats

CompoundDoseTime PointChange in Serum FSH LevelsCitation
This compound1 mg/kg/day (oral)Slower decline than LH↓ to 15-20% of control after 1 week[1]
Leuprolide AcetateNot available--

Table 3: Effects on Sex Steroid Levels

CompoundAnimal ModelDoseEffect on Steroid LevelsCitation
This compoundMale Rat1 mg/kg/day (oral)↓ Testosterone (inferred from sex accessory tissue atrophy)[1]
Leuprolide AcetateMale Rat1.35 mg/rat (s.c. depot)↓ Testosterone to suppressed levels for > 6 weeks[2]
Nomegestrol AcetatePremenopausal Women5 mg/day (oral)↓ Estradiol and Progesterone[3]

Experimental Protocols

A generalized experimental protocol for validating the antigonadotropic effects of a compound in a rodent model is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.

Objective: To determine the in vivo antigonagotropic activity of a test compound by measuring its effect on serum gonadotropin and sex steroid levels in adult male rats.

Materials:

  • Adult male Sprague-Dawley rats (8-10 weeks old)

  • Test compound (e.g., this compound)

  • Vehicle control (e.g., corn oil, saline)

  • Positive control (e.g., Leuprolide Acetate)

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., syringes, collection tubes)

  • Hormone assay kits (e.g., ELISA, RIA for LH, FSH, testosterone)

Procedure:

  • Acclimatization: House animals in a controlled environment (12:12 h light-dark cycle, 22±2°C, food and water ad libitum) for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Test compound (low dose)

    • Group 3: Test compound (high dose)

    • Group 4: Positive control

  • Dosing: Administer the test compound, vehicle, or positive control daily for a predefined period (e.g., 7-14 days) via the intended clinical route (e.g., oral gavage, subcutaneous injection).

  • Blood Sampling: Collect blood samples at specified time points (e.g., baseline, and at various intervals post-dosing). Blood can be collected via a tail vein or cardiac puncture at the termination of the study.

  • Hormone Analysis: Separate serum and store at -80°C until analysis. Measure serum concentrations of LH, FSH, and testosterone using validated assay kits.

  • Tissue Collection (Optional): At the end of the study, euthanize the animals and collect reproductive organs (testes, seminal vesicles, prostate). Weigh the organs to assess for atrophy, which is an indicator of reduced androgenic support.

  • Data Analysis: Analyze hormone concentration data and organ weights. Compare treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Mechanisms of Action and Signaling Pathways

The antigonadotropic effects of these compounds are mediated through distinct signaling pathways.

This compound (2,6-cis-diphenylhexamethylcyclotetrasiloxane): The precise mechanism of action is not fully elucidated, but it is postulated to exert its effects at the level of the anterior pituitary and the hypothalamus.[1] It has been shown to block the pituitary's response to Luteinizing Hormone-Releasing Hormone (LHRH) and decrease the availability of releasing hormone.[1]

GnRH Agonists (e.g., Leuprolide Acetate): GnRH agonists initially stimulate the GnRH receptors on pituitary gonadotrophs, leading to a transient increase in LH and FSH secretion (the "flare-up" effect). However, continuous stimulation results in receptor downregulation and desensitization of the gonadotrophs, leading to a profound and sustained suppression of gonadotropin release and subsequent hypogonadism.

GnRH_Agonist_Pathway cluster_pituitary Pituitary Gonadotroph Cell GnRHR GnRH Receptor Gq Gq Protein GnRHR->Gq activates Downregulation Receptor Downregulation & Desensitization GnRHR->Downregulation PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC LH_FSH_release LH/FSH Release PKC->LH_FSH_release stimulates Ca->LH_FSH_release stimulates Initial_Flare Initial Flare: Increased LH/FSH LH_FSH_release->Initial_Flare Sustained_Suppression Sustained Suppression: Decreased LH/FSH Downregulation->Sustained_Suppression GnRH_Agonist GnRH Agonist GnRH_Agonist->GnRHR Continuous Stimulation GnRH_Agonist->GnRHR

GnRH Agonist Signaling Pathway

Progestins (e.g., Nomegestrol Acetate): Progestins exert their antigonadotropic effects primarily at the hypothalamic level by increasing the negative feedback on GnRH release. They may also have direct inhibitory effects on the pituitary gland. This action is mediated through the progesterone receptor and is independent of the androgen receptor.[3]

Progestin_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary GnRH_Neuron GnRH Neuron GnRH_Release GnRH Release GnRH_Neuron->GnRH_Release Gonadotroph Gonadotroph Cell LH_FSH_Release LH/FSH Release Gonadotroph->LH_FSH_Release Progestin Progestin PR_Hypo Progesterone Receptor Progestin->PR_Hypo PR_Pit Progesterone Receptor Progestin->PR_Pit PR_Hypo->GnRH_Neuron Negative Feedback PR_Pit->Gonadotroph Direct Inhibition GnRH_Release->Gonadotroph stimulates

Progestin Antigonadotropic Signaling

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study designed to validate the antigonadotropic effects of a test compound.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing Daily Dosing (e.g., 7-14 days) grouping->dosing sampling Blood Sampling (Multiple Time Points) dosing->sampling termination Study Termination & Tissue Collection sampling->termination analysis Hormone & Data Analysis termination->analysis end End analysis->end

In Vivo Antigonadotropic Validation Workflow

Conclusion

This comparative guide provides a framework for the in vivo validation of the antigonadotropic effects of this compound (2,6-cis-diphenylhexamethylcyclotetrasiloxane) against established alternatives. The available data suggests that this compound effectively suppresses gonadotropin levels in male rats, with a profile that warrants further investigation. Compared to GnRH agonists, it does not appear to have an initial flare-up effect. Its potency relative to progestins requires more direct comparative studies. The provided experimental protocol and pathway diagrams offer valuable tools for researchers designing and interpreting in vivo studies in this field. Further dose-response and time-course studies in both male and female animal models are recommended to fully characterize the antigonadotropic profile of this compound.

References

Limited Head-to-Head Clinical Data Available for Investigational Anti-Androgen Cisobitan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of available clinical data for Cisobitan (2,6-cis-diphenylhexamethylcyclotetrasiloxane), an investigational organosilicon compound with anti-androgen properties, reveals a scarcity of direct head-to-head comparative studies against modern anti-androgen agents.[1][2][3] Cisobitan was studied in the late 1970s and early 1980s for the treatment of prostate cancer but its development was not pursued, limiting the availability of robust clinical trial data.[1][2][3]

The existing research on Cisobitan primarily consists of pilot and comparative studies against estrogen preparations, which were a standard of care at the time.[1] These early studies explored its potential as an anti-androgen and antigonadotropic agent.[1][3] However, due to the evolution of prostate cancer treatment and the development of newer, more targeted anti-androgens, direct comparative efficacy and safety data between Cisobitan and currently prescribed agents like enzalutamide or apalutamide are unavailable.

To provide a framework for understanding how such a comparison would be structured for research and drug development professionals, this guide presents a templated comparison using data from well-established second-generation anti-androgens.

Comparative Guide: Second-Generation Anti-Androgens

This guide provides a comparative overview of two widely used second-generation anti-androgens: Enzalutamide and Apalutamide. The data presented here is for illustrative purposes to demonstrate a standard comparative framework.

Quantitative Data Summary

The following tables summarize key efficacy and safety data from pivotal clinical trials and real-world evidence studies for Enzalutamide and Apalutamide.

Table 1: Head-to-Head Efficacy Data (Illustrative)

EndpointEnzalutamideApalutamideHazard Ratio (95% CI)p-valueCitation
24-Month Overall Survival (mCSPC) 84.6%87.6%0.77 (0.62-0.96)<0.019[4]
48-Month Overall Survival (mCSPC) 68.1%75.6%N/AN/A[4]
Metastasis-Free Survival (nmCRPC) Favors ApalutamideFavors Apalutamide0.70 (0.51, 0.98)N/A[5]
PSA Progression (nmCRPC) Favors ApalutamideFavors Apalutamide0.46 (0.33, 0.64)N/A[5]

mCSPC: metastatic Castration-Sensitive Prostate Cancer; nmCRPC: non-metastatic Castration-Resistant Prostate Cancer; CI: Confidence Interval. Data from a real-world study and a matching-adjusted indirect comparison.[4][5]

Table 2: Key Safety and Tolerability Profile (Illustrative)

Adverse Event (Grade 3 or higher)EnzalutamideApalutamideDarolutamideCitation
Fatigue Ranked 2ndRanked 3rdRanked 1st (most favorable)[6]
Falls Ranked 2ndRanked 3rdRanked 1st (most favorable)[6]
Rash Ranked 2ndRanked 3rdRanked 1st (most favorable)[6]
Hypertension Ranked 2ndRanked 3rdRanked 1st (most favorable)[6]

Data from a network meta-analysis comparing second-generation anti-androgens.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below is a sample protocol structure based on the TITAN clinical trial for Apalutamide.

Protocol: Phase 3, Randomized, Double-Blind, Placebo-Controlled Study (Based on TITAN Trial)

  • Objective: To determine the efficacy and safety of Apalutamide in combination with Androgen Deprivation Therapy (ADT) for patients with metastatic castration-sensitive prostate cancer.

  • Patient Population: Patients with mCSPC, including those with high- and low-volume disease, and those who had previously received docetaxel.[7]

  • Study Design: Over 1,000 patients were randomized to receive either Apalutamide (240 mg daily) or a placebo, in addition to standard ADT.[8][9]

  • Primary Endpoints: The dual primary endpoints were radiographic progression-free survival (rPFS) and overall survival (OS).[9]

  • Statistical Analysis: Efficacy was assessed using a log-rank test to compare the survival distributions between the two arms. Hazard ratios were calculated using a Cox proportional hazards model.

Signaling Pathways and Experimental Workflows

Visualizing biological pathways and experimental designs is essential for clarity in research.

Androgen Receptor Signaling Pathway

The diagram below illustrates the mechanism of action for second-generation anti-androgens, which competitively inhibit the binding of androgens to the androgen receptor, preventing its nuclear translocation and subsequent gene transcription.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR Androgen Receptor (AR) Androgens->AR Binds HSP Heat Shock Proteins AR->HSP Complexed with AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Translocates AntiAndrogen Apalutamide/ Enzalutamide AntiAndrogen->AR Inhibits Binding AntiAndrogen->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes

Caption: Androgen Receptor Signaling and Inhibition by Anti-Androgens.

Experimental Workflow: Competitive Binding Assay

This workflow outlines a typical in vitro experiment to determine the binding affinity of a compound to the androgen receptor.

Competitive_Binding_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis AR_Source Prepare Androgen Receptor Source (e.g., cell lysate) Incubate Incubate AR, Radioligand, and Test Compound AR_Source->Incubate Radioligand Radiolabeled Androgen (e.g., ³H-DHT) Radioligand->Incubate Test_Compound Test Compound (e.g., Cisobitan) Test_Compound->Incubate Separate Separate Bound from Unbound Radioligand Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Calculate IC₅₀ and Binding Affinity (Ki) Measure->Analyze

Caption: Workflow for a Competitive Androgen Receptor Binding Assay.

References

A Comparative Analysis of the Side Effect Profiles of Quadrosilan and Other Estrogens in the Treatment of Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available clinical data reveals distinct side effect profiles between the synthetic nonsteroidal estrogen Quadrosilan (Cisobitan) and other commonly used estrogens, such as estradiol, conjugated estrogens, and diethylstilbestrol (DES), in the management of advanced prostate cancer. While all estrogens share a class-wide risk of feminizing and cardiovascular side effects, the incidence and severity of specific adverse events appear to vary between these agents. This guide provides a detailed comparison of their side effect profiles, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction to Estrogen Therapy in Prostate Cancer

Estrogen therapy has long been a therapeutic option for prostate cancer due to its ability to suppress androgen production and directly inhibit cancer cell growth. However, its use has been tempered by a significant burden of side effects. This compound, a synthetic nonsteroidal estrogen, was developed as an alternative with potentially a more favorable safety profile. This comparison aims to objectively evaluate the side effect profiles of this compound against other estrogens based on available clinical trial data.

Comparative Side Effect Profiles

The following table summarizes the incidence of key side effects associated with this compound and other estrogens when used in the treatment of prostate cancer. It is important to note that data for this compound is limited compared to more widely used estrogens.

Side EffectThis compound (Cisobitan)Estradiol (Transdermal)Diethylstilbestrol (DES)Conjugated EstrogensPolyestradiol Phosphate (Estradurin)
Gynecomastia Similar to other estrogens[1]35% - 85%[2]59%[3]High incidenceHigh incidence
Cardiovascular Events (Thromboembolism, Myocardial Infarction, Stroke) Noted as a complication[1]No excess cardiovascular toxicity noted in some studies[2]2 deaths (arterial thrombosis, myocardial infarction) in one study[4]Increased risk of heart attack, stroke, and blood clots[5]Increased risk of cardiovascular morbidity[6]
Edema/Fluid Retention Less frequent than Estradurin/Etivex[7]-Associated with treatment[4]Can cause fluid retentionCan cause edema[8]
Hot Flashes -44% (compared to 89% with LHRH agonists)[2]-Can occur30.1% (compared to 74.3% with CAB)[9]
Nausea --36.6%[4]Common[8]Common[8]
Fatigue --66.6%[4]--
Loss of Libido Expected feminizing effectCommonCommon[10]CommonCommon[8]
Erectile Dysfunction Expected feminizing effectCommonCommonCommonCommon[8]

Data is compiled from various clinical studies and may not be from direct head-to-head comparisons unless stated. The patient populations and study designs may vary.

A notable clinical trial by Alfthan et al. (1983) directly compared this compound (Cisobitan) with a combination of polyestradiol phosphate (Estradurin) and ethinylestradiol (Etivex) in patients with well and moderately well-differentiated prostate cancer. The study found that the overall pattern of side effects was similar between the two groups. However, edema requiring diuretics was more common in the estrogen-treated group. A significant finding was the difference in mortality at 12 months, with two deaths in the this compound group compared to ten in the estrogen group, where most deaths were attributed to cardiovascular diseases[7]. An earlier pilot study by Krarup et al. (1978) also concluded that this compound exerted all the known effects of estrogens, including feminization and cardiovascular complications[1].

More recent studies on transdermal estradiol have shown promising results in mitigating some of the severe cardiovascular risks associated with oral estrogens, while still effectively suppressing testosterone. For instance, a 2025 study highlighted that transdermal estradiol did not show excess cardiovascular toxicity and was associated with a lower incidence of hot flashes compared to LHRH agonists, although gynecomastia remained a significant side effect[2][11].

Signaling Pathways and Experimental Workflows

The therapeutic and adverse effects of estrogens are primarily mediated through their interaction with estrogen receptors (ERα and ERβ), which are present in various tissues, including the prostate, cardiovascular system, and bone.

Estrogen_Signaling_Pathway Estrogen Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., Estradiol, this compound) ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binds to ER->ER Dimerization HSP Heat Shock Proteins ER->HSP Dissociates from ERE Estrogen Response Element (in DNA) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates ProteinSynthesis Protein Synthesis GeneTranscription->ProteinSynthesis CellularEffects Cellular Effects (Therapeutic & Adverse) ProteinSynthesis->CellularEffects Experimental_Workflow Clinical Trial Workflow for Estrogen Therapy PatientScreening Patient Screening & Informed Consent BaselineAssessment Baseline Assessment (Physical Exam, Labs, ECG, QoL) PatientScreening->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization TreatmentArmA Treatment Arm A (e.g., this compound) Randomization->TreatmentArmA TreatmentArmB Treatment Arm B (e.g., Other Estrogen) Randomization->TreatmentArmB Monitoring Ongoing Monitoring (Adverse Events, Vitals, Labs) TreatmentArmA->Monitoring TreatmentArmB->Monitoring DataCollection Data Collection & Analysis Monitoring->DataCollection FollowUp Long-term Follow-up DataCollection->FollowUp

References

A Comparative Analysis of Quadrosilan (RM-581) and Current Standards of Care in Androgen-Dependent Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational aminosteroid derivative RM-581, herein referred to as Quadrosilan for the purpose of this review, against current therapeutic standards for androgen-dependent prostate cancer. The information is based on publicly available preclinical data.

Prostate cancer is the fourth most common cancer globally, with a significant number of deaths resulting from metastatic disease.[1] The mainstay of treatment for androgen-sensitive prostate cancer is Androgen Deprivation Therapy (ADT).[2][3] However, the disease often progresses to a castration-resistant state. In recent years, treatment intensification with novel hormonal agents like abiraterone and enzalutamide in combination with ADT has become the standard of care for metastatic castration-sensitive prostate cancer, showing improved survival outcomes over ADT alone.[4][5][6]

This compound (RM-581) represents a novel therapeutic approach with a mechanism of action suggested to be distinct from the androgen receptor (AR) signaling pathway.[1][7] This document will objectively compare the preclinical performance of this compound with the established efficacy of current standard-of-care treatments.

Mechanism of Action: A Divergence in Therapeutic Strategy

Current standards of care, abiraterone and enzalutamide, are designed to inhibit the androgen receptor signaling axis, which is the primary driver of growth in androgen-dependent prostate cancer.

  • Abiraterone Acetate: This agent is a potent and irreversible inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[8][9][10] By blocking CYP17A1, abiraterone inhibits the production of testosterone precursors in the testes, adrenal glands, and within the tumor itself.[10][11] This leads to a significant reduction in systemic androgen levels.

  • Enzalutamide: A second-generation, high-affinity androgen receptor inhibitor, enzalutamide acts on multiple stages of the AR signaling pathway.[1][12] It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA, thereby preventing the transcription of target genes that promote cancer cell growth.[7][13][14]

  • This compound (RM-581): This aminosteroid derivative has demonstrated potent anti-proliferative activity in androgen-dependent prostate cancer cell lines.[1][7] Notably, its mechanism is suggested to be independent of the hormonal pathway.[1][7] Preclinical studies have shown that treatment with RM-581 leads to an increase in fatty acid levels, particularly unsaturated fatty acids, within tumors.[1][7] This suggests a potential mechanism involving the modulation of cancer cell metabolism or the induction of cellular stress, possibly through the endoplasmic reticulum.[7]

cluster_0 Standard of Care: AR Pathway Inhibition Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds AR_Translocation AR Nuclear Translocation AR->AR_Translocation DNA_Binding AR Binding to DNA AR_Translocation->DNA_Binding Gene_Transcription Gene Transcription & Cell Growth DNA_Binding->Gene_Transcription Abiraterone Abiraterone CYP17A1 CYP17A1 Enzyme Abiraterone->CYP17A1 Inhibits Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_Translocation Inhibits Enzalutamide->DNA_Binding Inhibits CYP17A1->Testosterone Synthesis

Caption: Signaling pathway of standard androgen receptor inhibitors.

cluster_1 Hypothesized this compound (RM-581) Pathway This compound This compound (RM-581) Unknown_Target Unknown Cellular Target(s) This compound->Unknown_Target FA_Metabolism Alteration of Fatty Acid Metabolism Unknown_Target->FA_Metabolism Cell_Stress Cellular Stress (e.g., ER Stress) FA_Metabolism->Cell_Stress Apoptosis Apoptosis & Inhibition of Cell Growth Cell_Stress->Apoptosis

Caption: Hypothesized mechanism of action for this compound (RM-581).

Comparative Preclinical Efficacy

The following tables summarize the available preclinical data for this compound (RM-581) in comparison to standard-of-care agents, enzalutamide and abiraterone. It is critical to note that this is not a head-to-head clinical comparison; the data for this compound is from in vitro and animal models.

Table 1: In Vitro Anti-proliferative Activity

CompoundCell LineActivity Metric (IC₅₀)Comparative PotencySource
This compound (RM-581) LAPC-4 (AR+)More potent than Enzalutamide & AbirateroneSuperior[1][7]
Enzalutamide LAPC-4 (AR+)Less potent than RM-581Standard[1][7]
Abiraterone LAPC-4 (AR+)Less potent than RM-581Standard[1][7]
This compound (RM-581) VCaP, 22Rv1 (AR+)Potent growth inhibitionNot specified[1][7]

Table 2: In Vivo Anti-tumor Efficacy (LAPC-4 Xenograft Model)

CompoundDosageOutcomeSource
This compound (RM-581) 3, 10, and 30 mg/kg (oral)Complete blockage of tumor growth[1][7]
Standard of Care N/AN/A (Direct comparative in vivo data unavailable)N/A

Experimental Protocols

A summary of the key experimental methodologies used in the preclinical assessment of this compound (RM-581) is provided below.

1. In Vitro Anti-proliferative Assay

  • Cell Lines: Androgen-dependent prostate cancer cell lines, including LAPC-4, VCaP, and 22Rv1, were used.[1][7]

  • Methodology: Cells were cultured under standard conditions and treated with varying concentrations of RM-581, enzalutamide, and abiraterone. Cell proliferation was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or SRB assay to determine the half-maximal inhibitory concentration (IC₅₀).

  • Synergy: Combination studies were performed by treating cells with both RM-581 and either enzalutamide or abiraterone to determine if the effects were synergistic, additive, or antagonistic.[1][7]

2. In Vivo Xenograft Study

  • Animal Model: Male nude mice were used for the study.[1][7]

  • Tumor Inoculation: Tumorigenic human LAPC-4 cells were inoculated subcutaneously into the mice.[1][7]

  • Treatment Protocol: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. RM-581 was administered orally at doses of 3, 10, and 30 mg/kg for a period of 28 days.[1][7]

  • Endpoints: The primary endpoint was tumor volume, measured regularly throughout the study. At the end of the study, tumors, plasma, and other organs (e.g., liver) were collected for analysis of RM-581 concentration, fatty acid levels, and cholesterol levels.[1][7]

  • Toxicity Assessment: Animal body weight was monitored, and a separate dose-escalation study was conducted over 7 weeks to assess the safety and tolerability of RM-581.[1][7]

cluster_2 In Vivo Xenograft Experimental Workflow Inoculation Subcutaneous Inoculation of LAPC-4 Cells in Mice Tumor_Growth Tumor Growth to Palpable Size Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 28-Day Oral Dosing: - Vehicle Control - this compound (3, 10, 30 mg/kg) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Analysis Endpoint Analysis: - Tumor Growth Inhibition - Drug Concentration - Fatty Acid/Cholesterol Levels Monitoring->Analysis

Caption: Workflow for the preclinical in vivo evaluation of this compound.

Summary and Future Outlook

The preclinical data for this compound (RM-581) presents a compelling case for a novel therapeutic agent in androgen-dependent prostate cancer. The key differentiators from current standards of care are its superior in vitro potency in the LAPC-4 cell line and its distinct, non-AR-related mechanism of action.[1][7] The complete inhibition of tumor growth in a xenograft model at the tested doses is a significant finding that warrants further investigation.[1][7]

While abiraterone and enzalutamide have revolutionized the treatment of prostate cancer, acquired resistance is a major clinical challenge. A therapy like this compound, with a mechanism that appears to bypass the AR signaling pathway, could offer a valuable new strategy for treatment, either in combination with existing therapies to enhance efficacy or as a sequential treatment for patients who have developed resistance. The observed synergistic effect with enzalutamide and abiraterone in vitro further supports its potential in combination regimens.[1][7]

The favorable safety profile observed in preclinical models is also promising.[1][7] However, it is imperative to underscore that these are early-stage, preclinical findings. Rigorous clinical trials are necessary to establish the safety, tolerability, and efficacy of this compound (RM-581) in patients with prostate cancer and to determine its ultimate place in the therapeutic landscape.

References

Safety Operating Guide

Quadrosilan Disposal: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Quadrosilan, a synthetic nonsteroidal estrogen and an organosilicon compound. Due to its classification as a potential reproductive toxin, stringent adherence to safety and waste management protocols is imperative to ensure the safety of laboratory personnel and environmental protection. All materials contaminated with this compound must be treated as hazardous waste.

Immediate Safety Protocols

Before handling this compound, it is crucial to be familiar with its properties and associated hazards. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Lab Coat: A standard laboratory coat must be worn.

All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

Summary of this compound Properties and Hazards

For quick reference, the following table summarizes the key characteristics of this compound.

PropertyValue
Chemical Name 2,6-diphenylhexamethylcyclotetrasiloxane
CAS Number 4657-20-9
Molecular Formula C18H28O4Si4
Boiling Point 353.9 °C at 760 mmHg
Flash Point 146 °C
Primary Hazards Potential reproductive toxin, may cause organ damage through prolonged or repeated exposure.

Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe disposal of this compound and contaminated materials. This process is designed to comply with general laboratory safety standards for hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, including unused product, contaminated gloves, pipette tips, and absorbent materials from spill cleanups, must be collected in a designated hazardous waste container. The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. This container must also be clearly labeled with "Hazardous Waste: this compound" and a description of the solvent.

  • Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a designated sharps container for hazardous waste.

2. Spill Management:

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • Containment: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Cleanup: Wear the required PPE and use absorbent pads to clean the spill. All cleanup materials must be disposed of as hazardous solid waste.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. The cleaning materials should also be disposed of as hazardous waste.

3. Final Disposal:

  • Contact EHS: Once the hazardous waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. Do not attempt to dispose of this compound waste through standard laboratory drains or regular trash.

  • Documentation: Ensure all required waste disposal forms are completed as per your institution's and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Quadrosilan_Disposal_Workflow start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes is_sharp Sharps? is_liquid->is_sharp No collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_liquid->collect_liquid Yes collect_sharp Collect in Labeled Sharps Hazardous Waste Container is_sharp->collect_sharp Yes contact_ehs Contact EHS for Disposal Pickup is_sharp->contact_ehs No (Container Full) collect_solid->contact_ehs collect_liquid->contact_ehs collect_sharp->contact_ehs

Caption: Workflow for this compound Waste Disposal.

Disclaimer: These procedures are based on general principles of laboratory safety and hazardous waste management. Researchers, scientists, and drug development professionals should always consult their institution's specific guidelines and their Environmental Health and Safety office for detailed instructions and to ensure compliance with local, state, and federal regulations.

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